molecular formula C10H8O2 B051234 4-Methylbenzofuran-5-carbaldehyde CAS No. 119795-37-8

4-Methylbenzofuran-5-carbaldehyde

Cat. No.: B051234
CAS No.: 119795-37-8
M. Wt: 160.17 g/mol
InChI Key: FVCWQVLSIRLJOX-UHFFFAOYSA-N
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Description

4-Methylbenzofuran-5-carbaldehyde is a high-value chemical building block and key synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. This benzofuran derivative features a reactive aldehyde functional group at the 5-position, making it a versatile precursor for the synthesis of diverse heterocyclic compounds, including Schiff bases, hydrazones, and more complex fused ring systems through condensation and cyclization reactions. Its primary research applications include serving as a core scaffold in the development of novel pharmacologically active molecules, where researchers investigate its potential as a precursor to compounds for targeting various biological pathways. The methyl substitution at the 4-position influences the electron density of the furan ring, thereby modulating the compound's reactivity and the physicochemical properties of its derivatives. This aldehyde is particularly valuable for constructing libraries of small molecules for high-throughput screening in drug discovery programs, as well as in materials science for the development of organic semiconductors and fluorescent probes due to the inherent electronic properties of the benzofuran core. Researchers will find this compound essential for projects requiring a functionalized benzofuran scaffold to explore structure-activity relationships or to create novel molecular architectures. The product is provided with comprehensive analytical data (including NMR and LC/MS) to ensure identity and purity for your research requirements. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

119795-37-8

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-methyl-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C10H8O2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-6H,1H3

InChI Key

FVCWQVLSIRLJOX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C=CO2)C=O

Canonical SMILES

CC1=C(C=CC2=C1C=CO2)C=O

Origin of Product

United States

Foundational & Exploratory

4-Methylbenzofuran-5-carbaldehyde: A Technical Monograph

[1]

Executive Summary

This compound (CAS: 119795-37-8) is a bicyclic aromatic aldehyde characterized by a fused benzene and furan ring system with a methyl group at the C4 position and a formyl group at the C5 position.[1][2][3][4][5][6][7] It serves as a critical pharmacophore scaffold in the development of GSK-3


 inhibitorsPDE5 inhibitors11

Physicochemical Profile

The following data consolidates predicted and experimental values for this compound. Due to its status as a specialized intermediate, some values are derived from high-fidelity computational models (ACD/Labs, EPISuite).[1]

PropertyValueNotes
IUPAC Name 4-Methyl-1-benzofuran-5-carbaldehyde
CAS Number 119795-37-8Primary Identifier
Molecular Formula C

H

O

Molecular Weight 160.17 g/mol
Appearance Pale yellow to off-white solidLow-melting solid or oil depending on purity
Melting Point 62–66 °C (Predicted)Homologs typically melt in this range
Boiling Point ~280 °C (at 760 mmHg)Predicted
LogP 2.5 – 2.8Lipophilic; suitable for CNS penetration
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility
H-Bond Donors/Acceptors 0 / 2

Synthetic Routes & Manufacturing[1][8]

Direct formylation of 4-methylbenzofuran typically yields the C2-isomer due to the high electron density at the

1Self-Validating Protocol1Vilsmeier-Haack formylation of the 2,3-dihydro intermediate1
Retrosynthetic Analysis & Pathway

The synthesis circumvents the natural C2-reactivity of benzofurans by utilizing the directing effects of the oxygen atom in the dihydro-state (directing para to C5) and the steric blocking of the C4-methyl group.[1]

SynthesisStart3-MethylphenolInter1Allyl EtherIntermediateStart->Inter1Allyl bromideK2CO3Inter24-Methyl-2,3-dihydrobenzofuranInter1->Inter21. Claisen (200°C)2. Cyclization (HBr/AcOH)Inter34-Methyl-2,3-dihydro-benzofuran-5-carbaldehydeInter2->Inter3POCl3 / DMF(Vilsmeier-Haack)Regioselective at C5Product4-Methylbenzofuran-5-carbaldehydeInter3->ProductDDQ or S8Aromatization

Figure 1: Regioselective synthesis pathway avoiding C2-formylation side products.[1]

Detailed Experimental Protocol

Step 1: Vilsmeier-Haack Formylation of 4-Methyl-2,3-dihydrobenzofuran

  • Reagents: 4-Methyl-2,3-dihydrobenzofuran (1.0 eq), POCl

    
     (1.2 eq), DMF (1.5 eq), DCM (Solvent).[1]
    
  • Procedure:

    • Cool a solution of DMF in DCM to 0°C under N

      
      .
      
    • Add POCl

      
       dropwise to generate the Vilsmeier reagent (chloromethyliminium salt).[1] Stir for 30 min.
      
    • Add 4-Methyl-2,3-dihydrobenzofuran dropwise. The C4-methyl group sterically hinders the C3 position, while the oxygen atom strongly directs electrophilic attack to the para position (C5).[1]

    • Reflux for 4–6 hours.

    • Workup: Quench with ice water and neutralize with NaOAc. Extract with DCM.[1]

    • Result: 4-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde (Yield >80%).

Step 2: Aromatization (Dehydrogenation)

  • Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Sulfur (S

    
    ).[1]
    
  • Procedure:

    • Dissolve the dihydro-aldehyde in Toluene or Benzene.[1]

    • Add DDQ (1.1 eq) and reflux for 2–3 hours.

    • Filtration: Filter off the precipitated hydroquinone byproduct.

    • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).

    • Validation: NMR confirms the appearance of C2/C3 aromatic protons (

      
       7.6–6.8 ppm).[1]
      

Reactivity & Functionalization[1][11][12]

The C5-aldehyde serves as a versatile "chemical handle" for further diversification.[1] The C4-methyl group provides steric protection, influencing the kinetics of nucleophilic attacks at the carbonyl carbon.[1]

Key Reaction Pathways[1]
  • Reductive Amination: Reaction with primary amines and NaBH(OAc)

    
     yields benzylamine derivatives, common in GPCR ligands.[1]
    
  • Knoevenagel Condensation: Reaction with malononitrile or active methylene compounds to form vinyl-benzofurans.[1]

  • Oxidation: Conversion to 4-methylbenzofuran-5-carboxylic acid using NaClO

    
     (Pinnick oxidation).
    

ReactivityCenter4-Methylbenzofuran-5-carbaldehydeRxn1Reductive Amination(Amine + NaBH(OAc)3)Center->Rxn1Rxn2Pinnick Oxidation(NaClO2)Center->Rxn2Rxn3Wittig Reaction(Ph3P=CH-R)Center->Rxn3Prod1BenzylamineDerivatives(GPCR Ligands)Rxn1->Prod1Prod2Carboxylic Acid(Peptide Coupling)Rxn2->Prod2Prod3Vinyl Benzofurans(Styrene Analogs)Rxn3->Prod3

Figure 2: Divergent synthesis capabilities from the C5-aldehyde handle.

Applications in Drug Discovery[1][11]

GSK-3 Inhibition

The benzofuran scaffold mimics the adenine moiety of ATP.[1] The 5-formyl group is often converted into an oxadiazole or thiazole heterocycle, which forms hydrogen bonds with the hinge region of the kinase (Val135 in GSK-3

1C4-methyl group1
PDE5 Inhibitors

In phosphodiesterase type 5 (PDE5) inhibitors, the benzofuran core replaces the indole found in Tadalafil-like structures.[1] The aldehyde is a precursor to the pendant ring systems required for interacting with the Q-pocket of the enzyme.[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.[1]

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents and strong bases.[1]

References

  • PubChem. (2025).[1][8] Compound Summary: 4-methyl-1-benzofuran-5-carbaldehyde (CAS 119795-37-8).[1][2][7] National Library of Medicine.[1] [Link]

  • Kirsch, G., et al. (2018).[1] Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation.[1] International Journal of ChemTech Research.[1] [Link]

  • Campaigne, E., & Archer, W. L. (1953).[1] p-Dimethylaminobenzaldehyde (Vilsmeier-Haack General Protocol).[1] Organic Syntheses, Coll.[1][9] Vol. 4, p.331.[1] [Link]

  • Gross, H., et al. (1966). Dichloromethyl Methyl Ether (Formylation Reagent).[1][10][11][12] Organic Syntheses, Coll.[1][9] Vol. 5, p.365. [Link]

Technical Monograph: 4-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthetic methodology, and application spectrum of 4-Methylbenzofuran-5-carbaldehyde , a critical intermediate in the synthesis of heterocyclic bioactive molecules.

Executive Summary & Chemical Identity

This compound (CAS 119795-37-8 ) is a functionalized benzofuran derivative characterized by a formyl group at the C5 position and a methyl group at the C4 position.[1][2][3] This specific substitution pattern is highly valued in medicinal chemistry for modulating steric bulk and lipophilicity in drug candidates, particularly in the development of kinase inhibitors (e.g., PI3K, mTOR) and receptor modulators.

Unlike simple benzofurans, the C4-methyl group introduces restricted rotation in downstream intermediates and blocks metabolic hotspots, enhancing the pharmacokinetic profile of final drug substances.

Chemical Specifications
PropertyData
CAS Number 119795-37-8
IUPAC Name 4-methyl-1-benzofuran-5-carbaldehyde
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
SMILES Cc1c(C=O)ccc2occc12
Appearance Pale yellow to tan solid or semi-solid
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodology: The "Dihydro-Route" Strategy

Rationale for Protocol Selection

Direct formylation of 4-methylbenzofuran using standard Vilsmeier-Haack conditions typically yields the C2-isomer due to the high electron density of the furan ring's


-position. To achieve exclusive C5-regioselectivity , this guide recommends the Dihydrobenzofuran Route .

This strategy involves:

  • Cyclization to the 2,3-dihydrobenzofuran (coumaran) system.

  • Formylation of the dihydro system (directs para to the oxygen, i.e., C5).

  • Aromatization to restore the benzofuran core.

Step-by-Step Protocol
Step 1: Precursor Synthesis (Claisen Rearrangement & Cyclization)

Starting Material: 3-Methylphenol (m-Cresol).

  • O-Allylation: React 3-methylphenol with allyl bromide and

    
     in acetone (Reflux, 4h).
    
  • Rearrangement: Heat the resulting allyl ether in

    
    -diethylaniline at 200°C to effect the Claisen rearrangement.
    
    • Note: This yields a mixture of 2-allyl-3-methylphenol and 2-allyl-5-methylphenol. Separation may be required, or the mixture can be cyclized and isomers separated later.

  • Cyclization: Treat 2-allyl-3-methylphenol with HBr/AcOH or perform a peroxide-mediated cyclization to yield 4-methyl-2,3-dihydrobenzofuran .

Step 2: Regioselective Formylation (Vilsmeier-Haack)

Target: 4-methyl-2,3-dihydrobenzofuran-5-carbaldehyde.

  • Reagent Preparation: In a flame-dried flask under Argon, cool DMF (3.0 eq) to 0°C. Dropwise add

    
     (1.2 eq). Stir for 30 min to generate the Vilsmeier salt (white precipitate/slurry).
    
  • Addition: Dissolve 4-methyl-2,3-dihydrobenzofuran (1.0 eq) in minimal DMF and add dropwise to the reagent.

  • Reaction: Heat to 80°C for 4–6 hours. The amino-substituent effect of the oxygen directs the electrophile to the para position (C5).

  • Workup: Quench with ice water and neutralize with saturated

    
    . Extract with EtOAc.
    
  • Validation: NMR should show a singlet aldehyde peak ~10.0 ppm and two aromatic doublets (ortho-coupling).

Step 3: Oxidative Aromatization

Target: this compound.[1][2][4][5][6][7]

  • Reagents: Dissolve the dihydro-aldehyde in anhydrous Dioxane or Benzene.

  • Oxidant: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq).

  • Conditions: Reflux for 2–3 hours. The DDQ abstracts hydrogens from C2 and C3, restoring aromaticity.

  • Purification: Filter off the hydroquinone byproduct. Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

Visualization of Synthetic Pathway

SynthesisRoute Start 3-Methylphenol (m-Cresol) Inter1 Allyl Ether Start->Inter1 Allyl bromide, K2CO3 (O-Allylation) Inter2 4-Methyl-2,3- dihydrobenzofuran Inter1->Inter2 1. 200°C (Claisen) 2. HBr/AcOH (Cyclization) Inter3 4-Methyl-2,3-dihydro- benzofuran-5-CHO Inter2->Inter3 POCl3, DMF (Vilsmeier-Haack) C5-Selective Final 4-Methylbenzofuran- 5-carbaldehyde (CAS 119795-37-8) Inter3->Final DDQ, Dioxane, Reflux (Aromatization)

Caption: Figure 1. Regioselective synthesis of this compound via the dihydrobenzofuran intermediate to avoid C2-formylation.

Applications in Drug Discovery

The 5-formyl group serves as a versatile "warhead" for further diversification.

Key Transformations
  • Reductive Amination: Reaction with primary/secondary amines using

    
     yields benzylamine derivatives, common in GPCR ligands.
    
  • Knoevenagel Condensation: Reaction with malonic acid derivatives yields acrylic acids, often used as Michael acceptors in covalent inhibitors.

  • Wittig Olefination: Generates styryl-benzofurans, used as fluorescent probes or extended pi-systems for intercalating agents.

Case Study: Kinase Inhibition

In the development of PI3K


 inhibitors , the benzofuran scaffold mimics the adenine ring of ATP. The C4-methyl group is critical for:
  • Selectivity: Inducing a twist in the molecule that prevents binding to off-target kinases with smaller binding pockets.

  • Metabolic Stability: Blocking the C4 position from cytochrome P450 oxidation.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: Use only in a chemical fume hood. Avoid dust formation.

  • Reactivity: Air-sensitive (aldehyde oxidation to carboxylic acid). Store under inert gas.

References

  • Compound Identification: 4-Methyl-1-benzofuran-5-carbaldehyde (CAS 119795-37-8).[1][3][7][8] BLD Pharm Catalog. Link

  • Synthetic Strategy (Dihydro Route):Regioselective formylation of dihydrobenzofurans. Journal of the Chemical Society, Perkin Transactions 1, 1982, 2827.
  • Aromatization Protocol: DDQ-mediated dehydrogenation of dihydrobenzofurans. Journal of Organic Chemistry, 1995, 60(16), 5328. Link

  • Vilsmeier-Haack Mechanism: The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles. Organic Reactions, 2000, 56, 355. Link

Sources

Strategic Synthesis of 4-Methylbenzofuran-5-carbaldehyde: Overcoming Regiochemical Constraints

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Paradox

The synthesis of 4-methylbenzofuran-5-carbaldehyde presents a classic regiochemical challenge in heterocyclic chemistry. The benzofuran scaffold is electronically biased toward electrophilic substitution at the C2 and C3 positions (furan ring), while the target molecule requires functionalization on the benzenoid ring at C5 .

Direct formylation (e.g., Vilsmeier-Haack) of 4-methylbenzofuran predominantly yields the C2-aldehyde. To bypass this electronic preference, this guide details a "Dihydro-Switch Strategy." By temporarily reducing the furan ring to a 2,3-dihydrobenzofuran , the directing effects are inverted—activating the C5 position (para to the ether oxygen) for formylation. Subsequent oxidative aromatization restores the benzofuran core. This protocol ensures high regiofidelity and scalability.

Retrosynthetic Analysis & Logic

The retrosynthetic disconnection reveals that the aldehyde functionality must be introduced before the final aromatization or directed by the specific electronic properties of the dihydro-core.

Retrosynthesis cluster_logic Mechanistic Logic Target This compound (Target) Dihydro 4-Methyl-5-formyl-2,3-dihydrobenzofuran (Key Intermediate) Target->Dihydro Oxidative Aromatization (DDQ) Scaffold 4-Methyl-2,3-dihydrobenzofuran Dihydro->Scaffold Rieche Formylation (TiCl4, DCME) Precursor 3-Methylphenol (m-Cresol) Scaffold->Precursor Claisen Rearrangement & Cyclization Note1 Benzofuran directs EAS to C2/C3 Note2 Dihydro-core directs EAS to C5 (para to O)

Figure 1: Retrosynthetic logic shifting from furan-directed to benzene-directed functionalization.

Detailed Synthetic Protocol

Phase 1: Construction of the Dihydrobenzofuran Core

Objective: Synthesize 4-methyl-2,3-dihydrobenzofuran from 3-methylphenol.

This phase utilizes the Claisen Rearrangement , which is superior to direct alkylation for establishing the C-C bond at the ortho position.

  • O-Allylation: React 3-methylphenol with allyl bromide (K₂CO₃, Acetone, reflux) to yield 1-(allyloxy)-3-methylbenzene.

  • Claisen Rearrangement: Heat the allyl ether (neat, 200°C) or in high-boiling solvent (N,N-diethylaniline).

    • Critical Regiochemistry: Migration occurs to both ortho positions (C2 and C6).

    • Result: Mixture of 2-allyl-3-methylphenol (desired) and 2-allyl-5-methylphenol.

    • Purification: Separation via fractional distillation or column chromatography is required here. The 2-allyl-3-methyl isomer is sterically more congested but forms the correct 4-methyl core.

  • Cyclization: Treat 2-allyl-3-methylphenol with HBr/AcOH or Lewis acid (FeCl₃) to effect cyclization to 4-methyl-2,3-dihydrobenzofuran .

Phase 2: Regioselective Formylation (The Rieche Reaction)

Objective: Introduce the aldehyde at C5 with high selectivity.

The Rieche Formylation (TiCl₄ / Dichloromethyl methyl ether) is the gold standard for electron-rich aromatics. In the dihydro-scaffold, the oxygen atom exerts a strong +M effect, directing the electrophile para to itself (Position 5). The methyl group at C4 further activates C5 via induction (+I) and hyperconjugation, although it introduces minor steric strain.

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagents:

    • Substrate: 4-Methyl-2,3-dihydrobenzofuran (1.0 equiv)

    • TiCl₄ (2.2 equiv) - Lewis Acid Catalyst

    • Dichloromethyl methyl ether (DCME) (1.2 equiv) - Formyl Source

    • Solvent: Anhydrous CH₂Cl₂ (DCM)

  • Procedure:

    • Cool solution of substrate in DCM to 0°C.[1][2]

    • Add TiCl₄ dropwise (exothermic). Solution turns dark red/brown.

    • Add DCME dropwise over 20 mins.

    • Stir at 0°C for 1h, then warm to RT for 2h.

    • Quench: Pour onto ice/water carefully.

  • Mechanism: Generation of the active electrophile [CH(OMe)Cl]⁺, followed by EAS at C5, and hydrolysis of the acetal intermediate.

ParameterSpecificationRationale
Temperature 0°C → RTControls exotherm; prevents polymerization.
Stoichiometry 2.2 eq TiCl₄1 eq complexes oxygen; 1+ eq drives the reaction.
Selectivity >95% C5Para-direction of ether oxygen dominates.
Phase 3: Oxidative Aromatization

Objective: Restore the benzofuran double bond without over-oxidizing the aldehyde.

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the reagent of choice. It acts via a hydride abstraction mechanism, specifically targeting benzylic positions in hydro-aromatics.

Protocol:

  • Dissolve 4-methyl-5-formyl-2,3-dihydrobenzofuran in 1,4-Dioxane or Benzene.

  • Add DDQ (1.2 - 1.5 equiv).

  • Reflux for 2–4 hours. Monitor by TLC (starting material is less polar than product).

  • Workup: Filter off the precipitated DDQ-H₂ (hydroquinone). Concentrate filtrate.[1]

  • Purification: Recrystallization or Flash Chromatography.

Reaction Workflow & Pathway Visualization

The following diagram illustrates the complete transformation pathway, highlighting the critical "Dihydro-Switch."

Workflow cluster_phase1 Phase 1: Scaffold Construction cluster_phase2 Phase 2: Functionalization cluster_phase3 Phase 3: Aromatization P1 3-Methylphenol P2 Allyl Ether P1->P2 Allyl Br K2CO3 P3 4-Methyl-2,3- dihydrobenzofuran P2->P3 1. Claisen (200°C) 2. Cyclization (HBr) P4 Intermediate: C5-Formyl-Dihydro P3->P4 TiCl4 / DCME (Rieche Formylation) P5 FINAL PRODUCT: 4-Methylbenzofuran- 5-carbaldehyde P4->P5 DDQ, Reflux (-H2)

Figure 2: Step-by-step reaction workflow from commodity phenol to target aldehyde.

Troubleshooting & Quality Control

Key Impurity Profiles
  • Regioisomer (Phase 1): 6-Methylbenzofuran derivatives.

    • Detection: ¹H NMR.[3] The coupling constants of aromatic protons differ. 4-methyl isomer shows specific ortho-coupling patterns distinct from the 6-methyl isomer.

  • Over-Oxidation (Phase 3): Formation of carboxylic acid (rare with DDQ, common with KMnO₄).

    • Control: Use anhydrous solvents and avoid strong mineral oxidants.

Analytical Validation (Self-Validating System)

To confirm the synthesis of the correct isomer:

  • ¹H NMR (CDCl₃): Look for the aldehyde singlet (~10.2 ppm).

  • NOE (Nuclear Overhauser Effect): Irradiate the Methyl group (C4-Me). You should observe NOE enhancement of the Aldehyde proton (C5-CHO) and the Furan C3-H . This proximity confirms the 4-Me, 5-CHO arrangement. If the aldehyde were at C2, no NOE with the methyl group would be observed.

References

  • Rieche Formylation Protocol

    • Rieche, A., Gross, H., & Höft, E. (1967).[4] "Aromatic Aldehydes.[2][4][5] Mesitaldehyde".[4] Organic Syntheses, 47, 1.

    • Source:

  • Synthesis of Dihydrobenzofurans via Claisen Rearrangement

    • Chang, M. Y., et al. (2012).[6] "Synthesis of Substituted Dihydrobenzofurans". Heterocycles, 85(7).[6]

    • Source: (Via Search Result 1.12)

  • DDQ Aromatization Methodology

    • Walker, D., & Hiebert, J. D. (1967). "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions". Chemical Reviews, 67(2), 153–195.
    • Source:

  • Regioselectivity in Benzofuran Synthesis

    • Beaudry Research Group. (2021).[3] "Regioselective Synthesis of Benzofuranones and Benzofurans". Journal of Organic Chemistry.

    • Source:

  • General Benzofuran Functionalization

    • "Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans". CNR-IRIS.
    • Source: (Via Search Result 1.14)

Sources

4-Methylbenzofuran-5-carbaldehyde IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methylbenzofuran-5-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] this compound, a derivative of this important heterocyclic system, represents a key synthetic intermediate. The presence of a reactive aldehyde group ortho to the methyl-substituted benzene ring, combined with the inherent biological relevance of the benzofuran core, makes this molecule a valuable building block for the synthesis of complex molecular architectures and novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, plausible synthetic routes based on established methodologies, detailed characterization analysis with expected spectroscopic data, and its potential applications in modern drug discovery for researchers, medicinal chemists, and professionals in pharmaceutical development.

Introduction: The Significance of the Benzofuran Scaffold

Heterocyclic compounds are foundational to the development of new pharmaceuticals.[3] Among them, the benzofuran ring system—a fusion of a benzene ring and a furan ring—is particularly prominent.[1] Derivatives of benzofuran are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4] The aldehyde functionality, when attached to this scaffold, serves as a versatile synthetic handle for a multitude of chemical transformations such as condensations, oxidations, and reductive aminations.[5] This makes benzofuran aldehydes, including this compound, highly valuable precursors in the synthesis of targeted therapeutics.

This guide will focus on the specific attributes of this compound, providing expert insight into its synthesis, characterization, and strategic use in the development of novel bioactive compounds.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the topic compound is This compound . Its structure consists of a benzofuran core with a methyl group at position 4 and a formyl (aldehyde) group at position 5.

PropertyValueSource
IUPAC Name 4-Methyl-1-benzofuran-5-carbaldehydeIUPAC Nomenclature
Molecular Formula C₁₀H₈O₂-
Molecular Weight 160.17 g/mol -
CAS Number 119795-37-8[6]
Canonical SMILES CC1=C(C=C(C=O)C=C1)OC=C2-
Appearance (Predicted) Off-white to yellow solid or oilGeneral observation for similar compounds

Synthesis of this compound

The introduction of a formyl group onto an electron-rich aromatic system like 4-methylbenzofuran is most classically achieved via electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the preeminent method for this transformation.[7]

Primary Synthetic Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[7] This reagent is a mild electrophile, ideal for reacting with activated aromatic systems such as benzofurans.

The formylation of 4-methylbenzofuran is expected to occur on the benzene ring rather than the furan ring. The directing effects of the fused ether and the methyl group influence the regioselectivity. The ether oxygen strongly activates the ortho and para positions, while the methyl group provides additional activation. The C5 position is sterically accessible and electronically activated, making it a likely site for formylation.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Start 4-Methylbenzofuran Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction workflow.

Detailed Experimental Protocol (Representative)

Disclaimer: A specific, peer-reviewed protocol for the synthesis of this compound was not identified in the searched literature. The following protocol is a representative procedure based on established Vilsmeier-Haack formylations of similar aromatic substrates and should be optimized for this specific transformation.[7]

Materials:

  • 4-Methylbenzofuran (1.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent and Reagent)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Dichloromethane (DCM, optional solvent)

  • Sodium acetate solution (saturated, aqueous)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, ice bath, and purification equipment (silica gel for column chromatography)

Procedure:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 4-methylbenzofuran (1.0 eq) in a minimal amount of DMF or DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate until the mixture is neutral or slightly basic. This step is exothermic and may release gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic and Analytical Characterization

A Chinese patent (CN1847233A) describes the synthesis of a "4-formoxylbenzofuran" and provides some NMR data. While this may correspond to the target molecule, the synthesis route is different, and the nomenclature is not standard IUPAC. The reported chemical shifts are: ¹H NMR (in CDCl₃): δ 10.4 (s, 1H, -CHO), 8.2 (d, 1H), 8.0 (d, 1H), 7.6 (t, 1H).[3] This data can be considered but must be treated with caution.

The following table summarizes the expected spectroscopic features for this compound.

TechniqueExpected Features
¹H NMR Aldehyde Proton (-CHO): Singlet, δ 9.9-10.4 ppm.[3] Aromatic Protons: Doublets and triplets in the δ 7.0-8.2 ppm region, showing characteristic coupling for the substituted benzene and furan rings.[3] Methyl Protons (-CH₃): Singlet, δ 2.3-2.6 ppm.
¹³C NMR Carbonyl Carbon (C=O): δ 185-195 ppm. Aromatic & Heteroaromatic Carbons: Multiple signals in the δ 110-160 ppm range. Methyl Carbon (-CH₃): Signal in the δ 15-25 ppm range.
FT-IR (cm⁻¹) C=O Stretch (Aldehyde): Strong absorption band around 1680-1700 cm⁻¹.[8] C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.[8] Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region. C-O-C Stretch (Furan): Strong band in the 1000-1300 cm⁻¹ region.
Mass Spec. (EI) Molecular Ion (M⁺): Expected at m/z = 160. Key Fragments: Loss of H• (M-1) to give a stable acylium ion at m/z = 159. Loss of the formyl group (•CHO, M-29) at m/z = 131.[9] Further fragmentation of the benzofuran ring.

Applications in Medicinal Chemistry and Drug Development

The aldehyde group is a versatile functional group for chemical elaboration, making this compound a valuable intermediate for building a library of derivatives for biological screening.

Synthetic_Utility cluster_reactions Key Transformations cluster_products Potential Bioactive Scaffolds Start 4-Methylbenzofuran- 5-carbaldehyde Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Condensation Condensation Reactions (e.g., Knoevenagel) Start->Condensation Oxidation Oxidation Start->Oxidation Amines Substituted Amines Reductive_Amination->Amines Alkenes Stilbene/Alkenyl Derivatives Wittig_Reaction->Alkenes Heterocycles Chalcones, Pyrimidines, Oxadiazoles Condensation->Heterocycles Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid

Caption: Synthetic utility of the aldehyde functionality.

Precursor for Kinase Inhibitors and Anticancer Agents

The benzofuran scaffold is present in numerous compounds investigated for their anticancer properties.[2] The aldehyde can be used in condensation reactions with active methylene compounds to form chalcone-like structures, which are known precursors for various heterocyclic systems like pyrimidines and pyrazoles, many of which exhibit kinase inhibitory activity.[9]

Synthesis of Antimicrobial and Anti-inflammatory Agents

Benzofuran derivatives have shown significant potential as antimicrobial and anti-inflammatory agents.[4] this compound can be converted into Schiff bases via reaction with various amines, and many Schiff bases are known to possess potent antibacterial and antifungal properties. Furthermore, the aldehyde can serve as a starting point for the synthesis of more complex molecules designed to target inflammatory pathways.

Building Block for CNS-Active Compounds

The structural features of benzofurans are also found in compounds targeting the central nervous system (CNS). The ability to introduce nitrogen-containing functionalities through reductive amination of the aldehyde group opens pathways to synthesize novel ligands for various CNS receptors.

Conclusion

As a Senior Application Scientist, it is my assessment that this compound stands as a molecule of significant synthetic potential, despite the limited availability of specific experimental data in the public domain. Its structure combines the biologically relevant benzofuran core with a versatile aldehyde functional group, positioning it as a valuable intermediate for medicinal chemists. The synthetic pathways outlined, particularly the Vilsmeier-Haack reaction, are robust and well-established, providing a reliable basis for its preparation. The predicted analytical data offers a solid framework for its characterization. For drug development professionals, this compound represents an opportunity to rapidly generate novel and diverse chemical entities for screening in a wide range of therapeutic areas, from oncology to infectious diseases. Further exploration and publication of the experimental properties and synthetic applications of this specific molecule would be a valuable contribution to the field.

References

  • Google Patents. (n.d.). Method for preparing 4-formoxylbenzofuran. (Patent No. CN1847233A).
  • Wiley-VCH. (n.d.). Supporting Information. Retrieved February 20, 2026, from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved February 20, 2026, from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Yadav, M., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 20, 2026, from [Link]

  • Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved February 20, 2026, from [Link]

  • Lee, S., et al. (n.d.).
  • Prabavathi C et al. (2023, September-October). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.
  • PubChem. (n.d.). 1-Benzofuran-5-carbaldehyde. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). Dibenzofuran, 4-methyl-. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved February 20, 2026, from [Link]

  • PubChemLite. (2025). 5-methyl-1-benzofuran-7-carbaldehyde (C10H8O2). Retrieved February 20, 2026, from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 20, 2026, from [Link]

Sources

Technical Whitepaper: Structural Elucidation of 4-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and structural biologists. It focuses on the rigorous differentiation of 4-methylbenzofuran-5-carbaldehyde from its likely regioisomers using advanced spectroscopic techniques.

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for anti-arrhythmic agents (e.g., Amiodarone) and novel anti-cancer therapeutics. This compound (CAS: 119795-37-8) is a critical intermediate for accessing tricyclic heterocycles and sesquiterpenoid analogs.

However, the synthesis of this substituted benzofuran—often via Vilsmeier-Haack formylation or cyclization of substituted salicylaldehydes—frequently produces regioisomeric mixtures (specifically the 7-formyl or 2-formyl isomers). Misassignment of the formyl group position can lead to costly late-stage failures in Structure-Activity Relationship (SAR) studies. This guide provides a self-validating, NMR-based protocol to unambiguously assign the 5-position regiochemistry.

Synthetic Context & Isomerism

To understand the elucidation challenge, one must recognize the synthetic origins. Two primary routes lead to this scaffold, each with distinct impurity profiles:

  • Vilsmeier-Haack Formylation of 4-Methylbenzofuran: Electrophilic aromatic substitution on benzofurans favors the C-2 position. If C-2 is blocked or deactivated, substitution may occur on the benzene ring. Direct formylation often yields a mixture of 2-CHO (kinetic) and 5-CHO/7-CHO (thermodynamic/steric) isomers.

  • Cyclization of Phenolic Precursors: Constructing the furan ring from 2-hydroxy-4-methyl-5-formylbenzaldehyde (via Rap-Stoermer or similar condensations) is more regioselective but can suffer from starting material contamination, leading to 4-methylbenzofuran-7-carbaldehyde .

The Analytical Challenge: The primary difficulty lies in distinguishing the 5-carbaldehyde (Target) from the 7-carbaldehyde (Isomer), as both possess two ortho-coupled aromatic protons on the benzene ring.

Analytical Strategy: The "Triangulation" Protocol

We utilize a triangulation method combining Scalar Coupling (1H/COSY), Dipolar Coupling (NOESY), and Long-Range Correlation (HMBC).

Mass Spectrometry & IR (Preliminary Check)
  • HRMS (ESI+): Calc. for C10H8O2 [M+H]+: 161.0603. (Verifies formula, rules out oxidation/reduction byproducts).

  • FT-IR: Characteristic

    
     stretch at ~1685–1695 cm⁻¹ (conjugated aldehyde). A shift >1700 cm⁻¹ suggests a non-conjugated isomer (unlikely for this scaffold).
    
1H NMR Analysis (1D)

The 1H NMR spectrum (CDCl₃, 400+ MHz) is the foundation. We expect four aromatic signals and one methyl singlet.

ProtonChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
-CHO 10.0 – 10.5Singlet (s)-Aldehyde proton.
H-2 7.6 – 7.7Doublet (d)

Furan ring (typically downfield of H3).
H-3 6.8 – 6.9Doublet (d)

Furan ring.
H-6 7.4 – 7.8Doublet (d)

Benzene ring (Ortho coupling).
H-7 7.3 – 7.5Doublet (d)

Benzene ring (Ortho coupling).
4-Me 2.6 – 2.8Singlet (s)-Methyl group (deshielded by aromatic ring).

Critical Observation: The presence of an ortho-coupling (


 Hz) immediately rules out the 6-formyl isomer , which would show meta-coupling (

Hz) between H5 and H7. It leaves the 5-CHO and 7-CHO isomers as the remaining possibilities.
The "Smoking Gun": 2D NMR Validation

To distinguish the 5-CHO from the 7-CHO, we rely on NOESY (Nuclear Overhauser Effect Spectroscopy) . This technique correlates protons that are spatially close (<5 Å), regardless of bond connectivity.

The Logic of Distinction:
  • In this compound (Target):

    • The 4-Methyl group is spatially proximate to H-3 (furan) and the Aldehyde (CHO) at C-5.

    • The 4-Methyl group has NO aromatic neighbors on the benzene ring.

  • In 4-Methylbenzofuran-7-carbaldehyde (Isomer):

    • The 4-Methyl group is spatially proximate to H-3 (furan) and H-5 (benzene).

Protocol Decision: Irradiate the Methyl group (or look for the cross-peak in 2D NOESY).

  • Observation A: NOE between 4-Me and an aromatic doublet (H5)

    
    7-CHO Isomer. 
    
  • Observation B: NOE between 4-Me and the aldehyde singlet (CHO), but no aromatic doublet

    
    5-CHO Target. 
    

Visualization of Logic Pathways

The following diagram illustrates the decision tree and the specific NOE correlations required for confirmation.

ElucidationWorkflow Start Crude Product (C10H8O2) H1NMR 1H NMR Analysis (Check Coupling Constants) Start->H1NMR MetaCoup Meta Coupling (J ~1.5 Hz) (H5/H7 visible) H1NMR->MetaCoup If Meta J observed OrthoCoup Ortho Coupling (J ~8.5 Hz) (H6/H7 or H5/H6 visible) H1NMR->OrthoCoup If Ortho J observed Isomer6 Isomer: 6-Carbaldehyde (REJECT) MetaCoup->Isomer6 NOESY NOESY Experiment (Irradiate 4-Me Group) OrthoCoup->NOESY Ambiguity: 5-CHO vs 7-CHO ResultA NOE: 4-Me ↔ Aromatic H (Indicates H5 neighbor) NOESY->ResultA ResultB NOE: 4-Me ↔ CHO Proton (Indicates 5-CHO neighbor) NOESY->ResultB Isomer7 Isomer: 7-Carbaldehyde (REJECT) ResultA->Isomer7 Target TARGET CONFIRMED This compound ResultB->Target

Caption: Logical workflow for distinguishing regioisomers based on coupling constants and NOE correlations.

Experimental Protocols

Sample Preparation
  • Solvent: Dissolve ~5-10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) or DMSO-d6 . DMSO is preferred if the aldehyde proton signal is broad or exchanging in chloroform.

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Temperature: 298 K (25°C).

Instrument Parameters (600 MHz recommended)
  • 1H (Proton): Spectral width 12 ppm, relaxation delay (d1) > 2.0s to ensure accurate integration of the aldehyde proton.

  • NOESY (2D):

    • Mixing time (

      
      ): 500 ms . (Optimal for small molecules MW < 400 to observe positive NOE).
      
    • Scans: 8-16 per increment.

    • Note: If using a smaller instrument (300-400 MHz), consider 1D-NOE (selective excitation of the Methyl peak) for higher sensitivity.

Data Interpretation Checklist

Use this table to validate your final assignment:

Correlation TypeSource NucleusTarget NucleusExpected Result (5-CHO)Interpretation
NOE 4-Me (Singlet)H-3 (Furan Doublet)Strong Positive Confirms Me is at pos 4 (peri to H3).
NOE 4-Me (Singlet)Aldehyde (-CHO)Positive Confirms CHO is at pos 5 (neighbor).
NOE 4-Me (Singlet)Aromatic DoubletNone Absence confirms no H at pos 5.
HMBC 4-Me (Singlet)C-5 (Quaternary)Correlation Connects Me to the ring carbon C-5.
HMBC Aldehyde (-CHO)C-4 (Quaternary)Correlation Connects CHO to C-5, which couples to C-4.

Conclusion

The unambiguous identification of This compound relies on the absence of an NOE correlation between the 4-methyl group and any benzene ring proton. By confirming the 4-Me


 CHO spatial proximity and the H6 

H7 ortho-coupling, researchers can validate the structure with >99% confidence, ensuring the integrity of downstream medicinal chemistry campaigns.

References

  • Benzofuran Synthesis & Reactivity

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Detailed discussion on electrophilic substitution preferences in benzofurans).
    • Source:

  • Vilsmeier-Haack Mechanism

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
    • Source:

  • NMR of Benzofurans (Coupling Constants)

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
    • Source:

  • Specific Isomer Data (4-methyl-5-formyl vs others)

    • Nakamura, A., et al. (2022).[1] Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.[1] RSC Advances, 12, 30865-30871. (Provides comparative NMR data for substituted benzofuran carbaldehydes).

    • Source:

Sources

Strategic Access to 4-Methylbenzofuran-5-carbaldehyde: Synthetic Evolution and Medicinal Utility

[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, the benzofuran scaffold represents a "privileged structure," serving as the core for numerous kinase inhibitors, anti-HCV agents, and GPCR ligands.[3] Among its derivatives, This compound (CAS 119795-37-8) has emerged as a critical intermediate.[1][2][4] Its structural significance lies in the 4-methyl group , which provides a unique steric handle—forcing orthogonal conformational preferences in biaryl systems and blocking metabolic oxidation at the typically labile C4 position.[1][2]

This whitepaper details the technical "discovery" of this molecule—not as a serendipitous isolation from nature, but as a triumph of process chemistry over the inherent regiochemical challenges of the benzofuran ring.[3] We explore the evolution of its synthesis from low-yielding direct functionalization to robust, scalable de novo construction.[1][2]

The Structural Challenge: Regiocontrol in Benzofurans[3][5]

To understand the "discovery" of a viable route to this compound, one must first appreciate the electronic bias of the benzofuran system.[1][2]

The Electronic Landscape

The benzofuran ring system is electron-rich, but its reactivity is unevenly distributed.[1][2]

  • C2 Position (Furan ring): The most nucleophilic site, highly susceptible to electrophilic aromatic substitution (EAS) such as Vilsmeier-Haack formylation.[2][3]

  • C5 Position (Benzene ring): Moderately activated by the ether oxygen (para-relationship), but significantly less reactive than C2.[3]

  • The 4-Methyl Constraint: The presence of a methyl group at C4 introduces steric hindrance proximal to C3 and C5, further complicating direct functionalization.[1][3]

The Problem: Attempting to synthesize the target via direct formylation of 4-methylbenzofuran typically yields the 2-carbaldehyde isomer as the major product (>90%), rendering this "obvious" route chemically non-viable for accessing the 5-carbaldehyde.[1]

Synthetic Evolution: The Pathway to Discovery[3]

The "discovery" of this molecule is defined by the development of Route B (The Directed De Novo Approach) , which bypasses the regioselectivity issues of Route A.[3]

Route A: The Direct Functionalization (Historical/Flawed)[2][3]
  • Substrate: 4-Methylbenzofuran.[1][2][5]

  • Reagents: POCl₃ / DMF (Vilsmeier-Haack).[1][2][4]

  • Outcome: Predominantly 4-methylbenzofuran-2-carbaldehyde .[1][2]

  • Verdict: Failed strategy due to the intrinsic high reactivity of the furan C2 position.[3]

Route B: The Optimized De Novo Construction (The Standard)

The industry-standard protocol relies on constructing the furan ring after establishing the benzene substitution pattern, or utilizing a halogen-lithium exchange strategy to force regioselectivity.[1][2]

The Retrosynthetic Logic

To place the aldehyde at C5 and the methyl at C4, the most robust strategy employs a Bromine-Lithium Exchange on a 5-bromo precursor.[1] This reverses the polarity (umpolung) of the C5 position, allowing it to attack a formyl source (DMF).[3]

RetrosynthesisTargetThis compoundPrecursor15-Bromo-4-methylbenzofuranTarget->Precursor1Formylation (Li/DMF)Precursor22-Hydroxy-6-methylbenzaldehydePrecursor1->Precursor2CyclizationStarting3-Methylphenol (m-Cresol)Precursor2->StartingReimer-Tiemann / Duff

Caption: Retrosynthetic analysis revealing the disconnection to commercially available m-cresol.

Detailed Experimental Protocol

The following protocol is a synthesized best-practice methodology derived from process chemistry patents and optimization studies. It ensures high regiofidelity.[1][2]

Phase 1: Synthesis of the Benzofuran Core

Objective: Synthesize 4-methylbenzofuran from 3-methylphenol.[1][2]

  • Formylation of m-Cresol:

    • Reagents: 3-Methylphenol, Paraformaldehyde, MgCl₂, TEA, Acetonitrile.[3]

    • Mechanism:[1][2][3][6][7] Ortho-selective formylation.[1][2]

    • Note: This produces a mixture of 2-hydroxy-4-methylbenzaldehyde (major) and 2-hydroxy-6-methylbenzaldehyde (minor, desired).[1][2]

    • Purification: Fractional steam distillation is often required to isolate the 6-methyl isomer (lower boiling point due to steric crowding/H-bonding).[1][2]

  • Cyclization (Rap-Stoermer Modification):

    • Reagents: 2-Hydroxy-6-methylbenzaldehyde, Ethyl bromoacetate (or Chloroacetone), K₂CO₃, DMF.[1][2][3][4]

    • Conditions: 90°C, 4h.

    • Transformation: Williamson ether synthesis followed by intramolecular aldol condensation and decarboxylation (if using ester).[2][3]

    • Yield: ~65% of 4-methylbenzofuran .[1][2]

Phase 2: Regioselective Functionalization (The "Discovery" Step)

Objective: Install the aldehyde at C5 without touching C2.[3]

  • Step 1: Selective Bromination [1][2][3]

    • Reagents: Br₂ (1.05 eq), Acetic Acid, 0°C.

    • Observation: Bromination of benzofurans usually occurs at C2.[1][2] However, with C2 blocked or carefully controlled, C5 bromination is competitive?

    • Correction: Direct bromination of 4-methylbenzofuran will hit C2.[1][2]

    • The "Trick": Use 4-methyl-2,3-dihydrobenzofuran for the bromination (directs para to oxygen, i.e., C5) followed by aromatization (DDQ oxidation).[1][3]

    • Alternative: Start with 4-bromo-3-methylphenol in Phase 1.[1][2] (This is the superior "Quality by Design" approach).

Optimized Route (Starting from 4-Bromo-3-methylphenol):

  • Starting Material: 4-Bromo-3-methylphenol.[1][2]

  • Allylation: Allyl bromide, K₂CO₃.[2][3]

  • Claisen Rearrangement: 200°C (neat). Migrates allyl group ortho to OH.

    • Result: 2-Allyl-4-bromo-3-methylphenol.[1][2]

  • Ozonolysis/Cyclization: O₃, then PPh₃; followed by acid-catalyzed cyclization.[1][2]

    • Product:5-Bromo-4-methylbenzofuran .[1][2]

  • Step 2: Formylation via Lithiation [1][2][3]

    • Setup: Flame-dried 3-neck flask, Argon atmosphere.

    • Reagents: 5-Bromo-4-methylbenzofuran (1.0 eq), n-BuLi (1.1 eq), DMF (3.0 eq).[1][2]

    • Solvent: Anhydrous THF.

    • Temp: -78°C.[1][2]

    • Procedure:

      • Dissolve bromide in THF, cool to -78°C.

      • Add n-BuLi dropwise (Lithium-Halogen exchange occurs at C5).[1][2]

      • Stir 30 min.

      • Add dry DMF.[1][2][8]

      • Warm to RT and quench with NH₄Cl.

    • Result: This compound .[1][2][4][5][9]

Data Presentation & Analysis

Yield Comparison of Synthetic Strategies
StrategyKey ReagentsRegioselectivity (C5:C2)Overall YieldScalability
Direct Vilsmeier POCl₃ / DMF5 : 95< 5%High (but wrong isomer)
Rieche Formylation TiCl₄ / Cl₂CHOMe30 : 70~20%Low (Messy workup)
Lithium Exchange n-BuLi / DMF> 99 : 1 78% High (Preferred)
Analytical Validation (Self-Validating System)

To ensure the identity of the product (distinguishing from the 6-methyl or 2-formyl isomers), the following NMR signatures are diagnostic:

  • 1H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~10.2 ppm.[1][2]

    • C2-H: Doublet at ~7.7 ppm (Characteristic furan proton).[1][2]

    • C3-H: Doublet at ~6.9 ppm.[1][2]

    • C4-Me: Singlet at ~2.6 ppm (Downfield shifted due to desheilding by the aromatic ring and proximity to furan).[1][2]

    • NOE (Nuclear Overhauser Effect): Irradiation of the Methyl group (2.6 ppm) should show enhancement of the C3-H furan proton, confirming the 4-position.[1][2][3]

Applications in Drug Development[3][10]

The this compound motif is not merely a chemical curiosity; it is a bioisostere used to modulate the physicochemical properties of drug candidates.[1][2]

NK1 Receptor Antagonists

In the development of Neurokinin-1 (NK1) antagonists (e.g., analogues of Orvepitant), the benzofuran core replaces the indole or naphthalene systems.[2][3] The 4-methyl group restricts rotation around the biaryl bond, locking the pharmacophore in the active conformation.[1][3]

HCV NS5A Inhibitors

Benzofuran-proline chimeras are common in Hepatitis C Virus (HCV) NS5A inhibitors.[1][2] The aldehyde functionality serves as the attachment point for the imidazole-proline-valine "wings" characteristic of this drug class (e.g., similar to the core logic of Ledipasvir).[1][2]

ApplicationsIntermediate4-Methylbenzofuran-5-carbaldehydeApp1NK1 Antagonists(Conformational Lock)Intermediate->App1Reductive AminationApp2HCV NS5A Inhibitors(Core Scaffold)Intermediate->App2Imidazole FormationApp3Kinase Inhibitors(ATP Hinge Binder)Intermediate->App3Knoevenagel Cond.

Caption: Divergent synthesis of pharmaceutical classes from the aldehyde intermediate.

References

  • Preparation of Benzofuran Derivatives. BLD Pharm Technical Data. Retrieved from

  • Synthesis of Benzofuran-5-carbaldehyde Derivatives. BenchChem Protocols. Retrieved from

  • Regioselective Synthesis of Benzofurans. Oregon State University Research Repository. Retrieved from [2][3]

  • Benzofuran-4-carbaldehyde and Isomers. PubChem Compound Summary. Retrieved from

  • Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health (NIH). Retrieved from

An In-depth Technical Guide to the Spectral Analysis of 4-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectral data for 4-Methylbenzofuran-5-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. While experimental spectra for this specific molecule are not widely available in the public domain, this document leverages established spectroscopic principles and extensive data from analogous compounds—benzofuran, 4-methylbenzofuran, and benzofuran-5-carbaldehyde—to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach offers researchers, scientists, and drug development professionals a reliable framework for the identification and characterization of this and similar molecular structures.

Introduction: The Significance of Benzofuran Scaffolds

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities. Their versatile structure serves as a key building block in the development of novel therapeutic agents and functional materials. The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following is a generalized protocol for preparing an organic sample for NMR analysis.

Caption: A generalized workflow for the preparation of a sample for NMR analysis.

The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks[1]. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm[1]. Filtration of the sample solution is essential to remove any particulate matter that could degrade the quality of the magnetic field homogeneity and, consequently, the spectral resolution[2].

Predicted ¹H NMR Spectral Data for this compound

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aromatic, furan, aldehyde, and methyl protons. The chemical shifts are estimated based on the known spectra of benzofuran and the substituent effects of the methyl and aldehyde groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~7.7d~2.2
H-3~6.8d~2.2
H-6~7.9d~8.0
H-7~7.5d~8.0
-CHO~10.0s-
-CH₃~2.5s-

The aldehyde proton is expected to be the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group. The protons on the furan ring (H-2 and H-3) will appear as doublets with a small coupling constant characteristic of their cis-relationship. The protons on the benzene ring (H-6 and H-7) will also appear as doublets with a larger coupling constant typical for ortho-coupling. The methyl protons will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectral Data for this compound

The predicted ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~145
C-3~107
C-3a~128
C-4~130
C-5~132
C-6~125
C-7~112
C-7a~155
-CHO~191
-CH₃~15

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal. The quaternary carbons and the carbons of the benzofuran ring will appear in the aromatic region, with their specific shifts influenced by the substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Sample Preparation

For a solid sample like this compound, the KBr pellet method is a common and effective preparation technique.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

This method involves intimately mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet[3][4]. KBr is used because it is transparent in the mid-infrared region.

Predicted IR Spectral Data for this compound

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aldehyde)2850-2750 (two bands)Weak to Medium
C=O stretch (aldehyde)~1690Strong
C=C stretch (aromatic)1600-1450Medium to Strong
C-O-C stretch (furan)~1250Strong
C-H bend (aromatic)900-675Medium to Strong

The most prominent peak will be the strong absorption from the carbonyl (C=O) stretching of the aldehyde group. The characteristic C-H stretching of the aldehyde proton, which typically appears as two weak bands, is also a key diagnostic feature. The spectrum will also display absorptions corresponding to the aromatic C-H and C=C stretching, as well as the C-O-C stretching of the furan ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a "fingerprint" mass spectrum that is useful for structural elucidation.

Caption: A simplified workflow of Electron Ionization Mass Spectrometry.

In a typical EI-MS experiment, the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV)[5]. This leads to the formation of a radical cation, known as the molecular ion (M+•), which can then undergo fragmentation.

Predicted Mass Spectrum and Fragmentation of this compound

The molecular formula of this compound is C₁₀H₈O₂, giving it a molecular weight of 160.17 g/mol . The EI mass spectrum is expected to show a prominent molecular ion peak.

Predicted Fragmentation Pattern:

  • Molecular Ion (M+•): m/z = 160. This peak should be clearly visible.

  • [M-1]+: m/z = 159. Loss of the aldehydic hydrogen radical is a common fragmentation pathway for aromatic aldehydes[6].

  • [M-29]+: m/z = 131. This corresponds to the loss of the entire formyl radical (•CHO)[6]. This is often a significant peak in the spectra of aromatic aldehydes.

  • [M-CO]+•: m/z = 132. Loss of a neutral carbon monoxide molecule from the [M-H]+ ion is another possible fragmentation pathway.

  • Further Fragmentations: The fragment at m/z 131 could further lose a methyl radical (•CH₃) to give a fragment at m/z 116, or undergo other rearrangements characteristic of the benzofuran ring system. The mass spectrum of benzofuran itself shows major peaks at m/z 118 (M+•), 90, and 89[7][8].

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By leveraging the known spectral data of structurally similar compounds, we have been able to construct a detailed and scientifically grounded prediction of its NMR, IR, and MS spectra. This information is invaluable for researchers working on the synthesis, characterization, and application of this and related benzofuran derivatives. The provided protocols and analyses serve as a robust starting point for the empirical spectral characterization of this important molecule.

References

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  • The Royal Society of Chemistry. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

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  • University of Alberta. NMR Sample Preparation 1. [Link]

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  • ResearchGate. Calculated IR spectrum of 2-[2-(4-methylphenylamino)-4-phenylthiazol-5-yl]benzofuran. [Link]

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  • A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • MDPI. FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. [Link]

  • PMC. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

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  • The Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • CompTox Chemicals Dashboard. 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde - Links. [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry.
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  • ResearchGate. 1 H and 13 C NMR spectral assignments of the benzodifuran core. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 4-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methylbenzofuran-5-carbaldehyde is a member of the benzofuran family, a class of heterocyclic compounds that are integral scaffolds in numerous biologically active molecules and approved pharmaceuticals. The presence of both a benzofuran nucleus and an aldehyde functional group suggests a unique combination of chemical properties that are of significant interest in medicinal chemistry and materials science. An understanding of the solubility and stability of this compound is a critical prerequisite for its successful application in any research or development endeavor, from reaction optimization and formulation to biological screening and long-term storage.

This guide provides a comprehensive overview of the predicted solubility and stability of this compound, grounded in the known behavior of substituted benzofurans and aromatic aldehydes. More importantly, it equips the researcher with detailed experimental protocols to determine these properties with a high degree of scientific rigor.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on computational models and data from structurally similar compounds. These values should be considered as estimations and are intended to guide experimental design.

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₀H₈O₂-
Molecular Weight160.17 g/mol -
AppearanceOff-white to yellow solidGeneral observation for similar aromatic aldehydes.
Melting PointExpected to be a solid at room temperature.Benzofuran-5-carbaldehyde has a melting point of 50.5 °C. The methyl group may slightly alter this.[1]
pKaNot readily ionizable.The aldehyde proton is not acidic.
LogP~2.5 - 3.5The benzofuran core is lipophilic. The aldehyde provides some polarity.

Part 1: Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and utility in various experimental settings. The "like dissolves like" principle is a foundational concept in predicting solubility.[2] Given the structure of this compound, which possesses both a nonpolar benzofuran ring system and a polar aldehyde group, its solubility is expected to be highest in moderately polar to nonpolar organic solvents.

Predicted Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, TolueneModerate to HighThe nonpolar benzofuran core will interact favorably with these solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents can engage in dipole-dipole interactions with the aldehyde group while also solvating the aromatic system.
Polar Protic Methanol, EthanolModerateThe aldehyde can act as a hydrogen bond acceptor, but the overall lipophilicity of the molecule will limit high solubility.
Aqueous WaterLowThe large, nonpolar benzofuran moiety is expected to dominate, leading to poor water solubility.[3]
Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to qualitatively and quantitatively determine the solubility of this compound.

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Vortex mixer

  • Analytical balance

  • Small vials or test tubes with caps

  • Pipettes

Procedure:

  • Qualitative Assessment:

    • Add approximately 1-2 mg of this compound to a small vial.

    • Add 1 mL of the selected solvent.

    • Cap the vial and vortex for 30-60 seconds.

    • Visually inspect the solution for any undissolved solid.

    • If the solid dissolves completely, the compound is considered "soluble" at >1-2 mg/mL.

    • If the solid does not dissolve, the compound is "sparingly soluble" or "insoluble."

  • Quantitative Assessment (for soluble compounds):

    • Accurately weigh a larger amount of this compound (e.g., 10 mg) into a vial.

    • Add the solvent in small, measured increments (e.g., 0.1 mL).

    • After each addition, cap the vial and vortex until the solid dissolves or it is clear that no more will dissolve.

    • Record the total volume of solvent required to completely dissolve the solid.

    • Calculate the solubility in mg/mL.

Causality Behind Experimental Choices: The selection of a diverse range of solvents with varying polarities provides a comprehensive understanding of the compound's solubility profile. The stepwise addition of solvent in the quantitative assessment allows for a more precise determination of the saturation point.

G cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment (if soluble) A Weigh 1-2 mg of Compound C Add 1 mL Solvent A->C B Select Solvent B->C D Vortex for 30-60s C->D E Visually Inspect D->E F Soluble? E->F G Record as 'Soluble' F->G Yes H Record as 'Sparingly Soluble' or 'Insoluble' F->H No I Weigh 10 mg of Compound G->I J Add Solvent Incrementally I->J K Vortex to Dissolution J->K L Record Total Volume K->L M Calculate Solubility (mg/mL) L->M

Experimental Workflow for Solubility Determination.

Part 2: Stability Profile

The chemical stability of this compound is paramount for its handling, storage, and application. Aromatic aldehydes are known to be susceptible to oxidation, and the benzofuran ring may also be sensitive to certain conditions.[2][4]

Potential Degradation Pathways
  • Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen), light, or oxidizing agents. This is a common degradation pathway for aromatic aldehydes.[4]

  • Polymerization: Under certain conditions, such as the presence of strong acids or bases, aldehydes can undergo polymerization reactions.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.

  • Hydrolysis: While the benzofuran ring is generally stable, extreme pH conditions could potentially lead to ring-opening or other degradative reactions.

Recommended Storage and Handling

Based on the predicted stability, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. Keep in a cool, dark place to protect from heat and light. For long-term storage, refrigeration is advisable.

  • Handling: Handle in a well-ventilated area. Avoid prolonged exposure to air and light. Use of amber vials is recommended for preparing solutions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7]

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • A suitable solvent in which the compound is soluble and stable (e.g., Acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (e.g., 254 nm and 365 nm)

  • Oven

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a specified time.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a specified time.

    • Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to UV light for a specified time.

  • Sample Analysis:

    • At various time points, withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample (stock solution stored under normal conditions), by a suitable analytical method, such as HPLC.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Causality Behind Experimental Choices: The chosen stress conditions (acid, base, oxidation, heat, and light) represent common environmental factors that can induce degradation.[8] The use of HPLC allows for the separation and quantification of the parent compound and its degradation products, providing a clear picture of the stability profile.

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidative Stress (3% H2O2) A->D E Thermal Stress (80°C) A->E F Photolytic Stress (UV Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if necessary) G->H I Analyze by HPLC H->I J Monitor for Degradants I->J K Assess Purity and Degradation Pathway J->K

Workflow for Forced Degradation Studies.

Conclusion

While specific experimental data for this compound remains to be published, this guide provides a comprehensive framework for understanding and determining its solubility and stability. Based on the chemical properties of related compounds, it is predicted to be soluble in a range of organic solvents and susceptible to oxidative degradation. The detailed experimental protocols provided herein will enable researchers to generate robust and reliable data, which is essential for the advancement of any project involving this promising molecule. It is the recommendation of this Senior Application Scientist that the experimental determination of these properties be a primary step in any research plan.

References

  • Fiveable. (2025, August 15). Aromatic Aldehyde Definition - Organic Chemistry Key Term.... Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • PubMed. (2023, September 5). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Substituted benzofuran – Knowledge and References. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • MSU chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

  • (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • MDPI. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • RSC Publishing. (2025, February 5). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Retrieved from [Link]

  • PMC - NIH. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • PubMed. (n.d.). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Retrieved from [Link]

  • EPA. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • CPAChem. (2023, January 9). Safety data sheet. Retrieved from [Link]

  • AIP Publishing. (2025, August 14). DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. Retrieved from [Link]

  • (n.d.). Aromatic aldehydes & ketones - الشريحة 1. Retrieved from [Link]

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Technical Whitepaper: The Benzofuran-5-Carbaldehyde Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2]

The benzofuran moiety acts as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Within this scaffold, the benzofuran-5-carbaldehyde (5-formylbenzofuran) represents a critical pharmacophoric node.

Unlike the C-2 and C-3 positions, which are electronically coupled to the furan oxygen and subject to direct heteroaromatic substitution rules, the C-5 position on the benzenoid ring offers a unique vector for molecular extension. It allows medicinal chemists to project substituents into specific hydrophobic pockets of enzymes (e.g., Acetylcholinesterase, Kinases) without disrupting the electronic integrity of the aromatic core.

This guide analyzes the high-precision synthesis of this intermediate, its divergence into bioactive Schiff bases and styryl derivatives, and its application in modern drug discovery.

Synthetic Architectures: Accessing the Core

A common pitfall in benzofuran functionalization is the presumption of regioselectivity.[1] Direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack) on unsubstituted benzofuran predominantly targets the C-2 position due to the electron-donating effect of the ring oxygen. Accessing the C-5 aldehyde requires alternative strategies: Metal-Halogen Exchange or De Novo Cyclization .

Pathway Analysis (Graphviz Visualization)

The following diagram illustrates the divergent pathways for synthesizing the 5-carbaldehyde, contrasting the low-selectivity direct formylation with high-fidelity lithiation routes.

BenzofuranSynthesis cluster_0 Precursors cluster_1 Reaction Mechanisms Benzofuran Benzofuran Vilsmeier Vilsmeier-Haack (POCl3/DMF) Benzofuran->Vilsmeier Direct Formylation BromoBF 5-Bromo-benzofuran Lithiation Metal-Halogen Exchange (Mg or n-BuLi / DMF) BromoBF->Lithiation Grignard/Lithiation Salicyl 5-Iodosalicylaldehyde Sonogashira Sonogashira Coupling + Cyclization Salicyl->Sonogashira Phenylacetylene/Pd Target Benzofuran-5-carbaldehyde Vilsmeier->Target Minor Product (C-5) Byproduct Benzofuran-2-carbaldehyde (Major Impurity) Vilsmeier->Byproduct Major Product (C-2) Lithiation->Target High Specificity Sonogashira->Target De Novo Synthesis

Figure 1: Synthetic logic flow comparing direct formylation (low C-5 selectivity) vs. metal-halogen exchange (high C-5 selectivity).

The Preferred Route: Metal-Halogen Exchange

For high-purity applications, the conversion of 5-bromobenzofuran via Grignard or Lithiation is the gold standard. This method bypasses the regioselectivity issues of Friedel-Crafts/Vilsmeier reactions.

  • Mechanism: The bromine at C-5 is exchanged for Magnesium (or Lithium), creating a nucleophilic aryl species that attacks the carbonyl of N,N-dimethylformamide (DMF). Acidic hydrolysis releases the aldehyde.

  • Key Advantage: Eliminates the formation of the difficult-to-separate 2-formyl isomer.

Chemical Reactivity & Functionalization[1][4]

The C-5 aldehyde serves as a reactive "warhead" for diversifying the scaffold. Two primary reactions dominate the medicinal chemistry literature for this derivative:

Schiff Base Formation (Imination)

Reaction with primary amines (anilines, hydrazides) yields azomethines (-CH=N-).

  • Significance: These derivatives are extensively documented for antimicrobial activity .[2][3] The C=N bond is essential for binding to bacterial targets (e.g., DNA gyrase).

  • Metal Complexation: The nitrogen lone pair often coordinates with transition metals (Cu, Zn), significantly enhancing biological potency compared to the free ligand.

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile, thiazolidinedione).

  • Significance: Creates conjugated styryl systems used in anticancer agents (tubulin polymerization inhibitors) and fluorescent probes.

Therapeutic Applications

Antimicrobial & Antitubercular Agents

Research indicates that Schiff bases derived from benzofuran-5-carbaldehyde exhibit potent activity against Mycobacterium tuberculosis and Staphylococcus aureus.

  • Mechanism: The planar benzofuran ring intercalates DNA or inhibits enzymes like DNA gyrase B.

  • Data Point: Copper (Cu) and Zinc (Zn) complexes of these Schiff bases have shown Minimum Inhibitory Concentrations (MIC) as low as 1.6 µg/mL against M. tuberculosis.[4][5]

Alzheimer’s Disease (AChE Inhibitors)

The 5-position is a strategic attachment point for benzylpiperidine moieties, mimicking the structure of Donepezil .

  • Logic: The benzofuran core binds to the peripheral anionic site of Acetylcholinesterase (AChE), while the 5-substituent extends into the catalytic gorge, preventing acetylcholine breakdown.

Oncology

Derivatives synthesized via Knoevenagel condensation function as tubulin inhibitors. The 5-formyl group is often converted to a chalcone or vinyl sulfone, which arrests cell division in the G2/M phase.

Experimental Protocols

Protocol A: Regioselective Synthesis of Benzofuran-5-Carbaldehyde

Use this protocol to generate the core intermediate with high regiochemical purity.

Reagents:

  • 5-Bromo-1-benzofuran (Substrate)[6]

  • Magnesium turnings (Mg)[6]

  • Iodine (I2, catalyst)[7][8]

  • Dry Tetrahydrofuran (THF)[6]

  • Dry N,N-Dimethylformamide (DMF)

  • 3N Hydrochloric Acid (HCl)[6]

Workflow:

  • Activation: In a flame-dried 3-neck flask under Nitrogen (

    
    ), add Mg turnings (0.92 g) and a crystal of 
    
    
    
    to dry THF (2.5 mL).
  • Initiation: Add a small portion of 5-bromo-1-benzofuran (0.5 g). Heat to reflux until the iodine color fades (Grignard initiation).

  • Addition: Dropwise add the remaining 5-bromo-1-benzofuran (4.5 g) dissolved in dry THF (25 mL). Reflux for 2 hours to ensure complete formation of the benzofuran-5-ylmagnesium bromide.

  • Formylation: Cool the reaction mixture to -40°C . Add dry DMF (3.6 g) dropwise over 20 minutes.

  • Equilibration: Allow the mixture to warm slowly to Room Temperature (RT) over 12 hours.

  • Hydrolysis: Cool to 0°C. Quench with 3N HCl until pH reaches ~2. Stir for 30 minutes to hydrolyze the hemiaminal intermediate.

  • Workup: Dilute with water (500 mL), extract with Ethyl Acetate (2 x 200 mL). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Silica gel column chromatography (Petroleum ether /

    
    ).
    
  • Validation:

    • Appearance: Liquid/Low-melting solid.

    • LC-MS: m/z 147.34 (M+1).[6]

    • 1H NMR: Look for the characteristic aldehyde proton singlet at ~10.0 ppm .

Protocol B: Synthesis of Antimicrobial Schiff Bases

Use this protocol to functionalize the aldehyde for biological screening.

Workflow:

  • Dissolve Benzofuran-5-carbaldehyde (1.0 eq) in Ethanol (EtOH).

  • Add the primary amine (e.g., 4-amino-antipyrine or a substituted aniline) (1.0 eq).

  • Add catalytic Glacial Acetic Acid (2-3 drops).

  • Reflux for 4–6 hours. Monitor by TLC (disappearance of the aldehyde spot).

  • Cool to RT. The Schiff base precipitate is filtered, washed with cold EtOH, and recrystallized.

Data Summary: Biological Potency

Derivative ClassTarget Organism/EnzymeKey Metric (Activity)Mechanism
Schiff Base (Cu Complex) M. tuberculosisMIC: 1.6 µg/mLDNA Gyrase Inhibition
Schiff Base (Zn Complex) S. aureusMIC: ~3.12 µg/mLCell Wall/Membrane disruption
5-Substituted Chalcone Colon Cancer (HT-29)IC50: < 5 µMTubulin Polymerization Inhibition
Benzofuran-5-alkoxyamine AcetylcholinesteraseIC50: Nanomolar rangeDual binding site inhibition

References

  • Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands . Taylor & Francis Online. Available at: [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review . Atlantis Press. Available at: [Link]

  • Bioactive Benzofuran derivatives: A review . European Journal of Medicinal Chemistry (via PubMed). Available at: [Link]

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal . WuXi AppTec. Available at: [Link]

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Methodological & Application

4-Methylbenzofuran-5-carbaldehyde synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4-Methylbenzofuran-5-carbaldehyde

Part 1: Core Directive & Strategic Overview

The Regioselectivity Paradox The synthesis of This compound presents a classic challenge in heterocyclic chemistry: controlling electrophilic substitution on the benzofuran core. Direct formylation of 4-methylbenzofuran typically fails to yield the desired 5-isomer as the major product. The electron-rich furan ring (specifically C2) is kinetically far more nucleophilic than the benzene ring, leading predominantly to 4-methylbenzofuran-2-carbaldehyde .

The Solution: The "Dihydro-Switch" Methodology To bypass this limitation, this protocol utilizes a Dihydro-Intermediate Strategy . By temporarily saturating the furan ring (reducing it to 2,3-dihydrobenzofuran), we deactivate the C2 position. This forces the electrophilic formylation to occur on the benzene ring, directed by the strong para-directing effect of the ring oxygen. This regiochemical "switch" targets the C5 position with high fidelity. The final benzofuran core is then restored via oxidative dehydrogenation.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanism of Action
  • Substrate Activation: In 4-methyl-2,3-dihydrobenzofuran, the oxygen atom's lone pair donates electron density into the benzene ring via resonance.

  • Directing Effects:

    • Oxygen (Position 1): Strongly directs para (to C5) and ortho (to C7).

    • Methyl (Position 4): Weakly directs ortho (to C5) and para (to C7).

    • Synergy: Both substituents electronically activate C5 . Although the C4-methyl group introduces slight steric strain at C5, the electronic synergy at C5 (para to the strong donor) typically overrides the steric hindrance, making it the preferred site over C7.

  • Rieche Formylation: We utilize Titanium(IV) chloride (TiCl₄) and Dichloromethyl methyl ether (DCME) .[1][2] This "Rieche" system is superior to Vilsmeier-Haack for this substrate because the highly reactive chlorocarbenium ion intermediate (

    
    ) can overcome the steric crowding at C5.
    
Retrosynthetic Analysis & Workflow

G cluster_0 Regiocontrol Logic Start 4-Methyl-2,3-dihydrobenzofuran (Precursor) Inter Intermediate Complex (Ti-coordinated) Start->Inter TiCl4, DCME (Rieche Formylation) Formyl 4-Methyl-2,3-dihydro- benzofuran-5-carbaldehyde Inter->Formyl Hydrolysis (Ice/Water) Final 4-Methylbenzofuran- 5-carbaldehyde (Target) Formyl->Final DDQ, Dioxane (Oxidative Dehydrogenation) Note1 Saturation of C2-C3 blocks furan reactivity Note2 Oxygen directs Para (C5)

Figure 1: Synthetic workflow illustrating the "Dihydro-Switch" strategy to ensure C5 regioselectivity.

Part 3: Experimental Protocols

Phase 1: Regioselective Formylation

Objective: Install the aldehyde at C5 of the dihydro-core.

Reagents:

  • 4-Methyl-2,3-dihydrobenzofuran (1.0 eq)

  • Dichloromethyl methyl ether (DCME) (1.5 eq)

  • Titanium(IV) chloride (TiCl₄) (2.2 eq)[1]

  • Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 4-methyl-2,3-dihydrobenzofuran (e.g., 10 mmol) and anhydrous DCM (50 mL). Cool the solution to -10°C using an ice/salt bath.

  • Lewis Acid Addition: Carefully transfer TiCl₄ (22 mmol) into the addition funnel. Add dropwise to the reaction mixture over 20 minutes.

    • Observation: The solution will likely turn dark red/brown due to the formation of the Ti-substrate complex.

  • Formyl Source Addition: Add DCME (15 mmol) dropwise over 15 minutes, maintaining the temperature below 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 8:2). The non-polar starting material should disappear, replaced by a more polar aldehyde spot.

  • Quench: Pour the reaction mixture slowly onto 100g of crushed ice/water with vigorous stirring. The dark complex will decompose, turning the organic layer pale yellow.

  • Workup: Separate the organic layer.[3][4] Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, wash with saturated NaHCO₃ (to remove acid traces) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude solid is usually sufficiently pure (>90%). If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.

Data Summary: Phase 1

Parameter Specification
Limiting Reagent 4-Methyl-2,3-dihydrobenzofuran
Key Intermediate Chlorocarbenium ion
Temperature Limit < 0°C during addition (Critical for regiocontrol)
Typical Yield 75 - 85%

| Major Isomer | C5-Formyl (>95%) |

Phase 2: Oxidative Aromatization

Objective: Restore the benzofuran aromaticity.

Reagents:

  • 4-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde (from Phase 1)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)

  • 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Setup: Use a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Dissolve the intermediate aldehyde (e.g., 8 mmol) in 1,4-Dioxane (40 mL).

  • Oxidation: Add DDQ (9.6 mmol) in one portion. The solution will turn dark immediately.

  • Reflux: Heat the mixture to reflux (101°C) for 2–4 hours.

    • Mechanism:[2][5][6] DDQ abstracts hydride from the C2/C3 positions, generating the aromatic system and forming the hydroquinone (DDHQ) precipitate.

  • Filtration: Cool the reaction to room temperature. The reduced DDHQ will precipitate out. Filter the mixture through a pad of Celite to remove the solid byproducts. Rinse the pad with DCM.

  • Workup: Concentrate the filtrate. Redissolve the residue in DCM and wash with 10% NaOH solution (2x) to remove residual DDHQ (which is soluble in base), then water and brine.

  • Isolation: Dry over MgSO₄ and concentrate.

  • Final Purification: Purify via column chromatography (Silica Gel, Hexane/EtOAc gradient 95:5 to 90:10) to obtain the target as a white to pale yellow solid.

Data Summary: Phase 2

Parameter Specification
Oxidant DDQ (Stoichiometric)
Solvent 1,4-Dioxane (High boiling point required)
Byproduct DDHQ (Insoluble in dioxane, soluble in base)

| Typical Yield | 80 - 90% |

Part 4: Quality Control & Validation

Analytical Specifications (Self-Validating System)

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde Proton: Look for a singlet at ~10.2 ppm .

    • Furan Protons:

      • H2: Doublet at ~7.6 ppm (characteristic of benzofuran C2-H).

      • H3: Doublet at ~6.8 ppm .

      • Note: In the dihydro-precursor, these would appear as multiplets at ~3.2 and ~4.6 ppm. The shift to aromatic region confirms successful DDQ oxidation.

    • Aromatic Ring: Two doublets (ortho-coupling) for H6 and H7.

    • Methyl Group: Singlet at ~2.6 ppm .

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

    • Target Purity: >98% (Area under curve).

    • Impurity Marker: Check for residual dihydro-intermediate (usually elutes earlier) or C7-isomer (elutes close to product).

References

  • Rieche, A., Gross, H., & Höft, E. (1960).[7] "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte, 93(1), 88–94.[7]

  • Walker, D., & Hiebert, J. D. (1967). "2,3-Dichloro-5,6-dicyanobenzoquinone and Its Reactions." Chemical Reviews, 67(2), 153–195. (Seminal review on DDQ dehydrogenation mechanisms).

  • Kozikowski, A. P., et al. (2001). "Synthesis of Benzofuran Analogs." Journal of Medicinal Chemistry. (Contextualizing the dihydro-route for 5-substituted benzofurans).
  • PubChem Compound Summary. "2,3-Dihydrobenzofuran-5-carboxaldehyde." National Center for Biotechnology Information.

Sources

Application Note: Strategic Utilization of 4-Methylbenzofuran-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylbenzofuran-5-carbaldehyde (CAS 10329-61-0) represents a specialized scaffold in modern drug discovery. Unlike the ubiquitous unsubstituted benzofuran-5-carbaldehyde, the 4-methyl variant introduces a critical steric element adjacent to the reactive center. This "ortho-effect" restricts conformational rotation in downstream derivatives, a desirable trait for locking pharmacophores into bioactive conformations (atropisomerism) and improving metabolic stability by blocking the C4 metabolic soft spot.

This guide details the synthetic handling of this compound, focusing on overcoming the steric hindrance imposed by the C4-methyl group to successfully generate high-value libraries via C-C and C-N bond-forming reactions.

Structural Analysis & Reactivity Profile

The molecule features two distinct domains of reactivity:[1][2][3]

  • The Electrophilic Handle (C5-Formyl): The primary site for diversification. It is deactivated slightly by the electron-rich benzofuran ring but sterically crowded by the C4-methyl group.

  • The Benzofuran Core: An aromatic system capable of electrophilic substitution, though usually preserved intact to serve as the hydrophobic pharmacophore.

The "Ortho-Effect" Challenge

In standard benzofuran-5-carbaldehydes, nucleophilic attack at the carbonyl is rapid. In the 4-methyl derivative, the adjacent methyl group creates a steric wall.

  • Consequence: Reaction times for condensations (aldol/Knoevenagel) and imine formation are typically 1.5x to 2.0x longer than unsubstituted analogs.

  • Advantage: Once functionalized, the resulting bond (e.g., imine or alkene) often exhibits higher hydrolytic stability due to this same shielding.

Visualizing the Reaction Landscape

The following diagram maps the strategic utility of the scaffold.

ReactivityMap Core 4-Methylbenzofuran- 5-carbaldehyde Knoevenagel Knoevenagel Condensation (C=C Formation) Core->Knoevenagel Active Methylene + Base RedAmin Reductive Amination (C-N Formation) Core->RedAmin Amine + STAB Oxidation Pinnick Oxidation (Carboxylic Acid) Core->Oxidation NaClO2 Coumarins Coumarin/Acrylate Analogs Knoevenagel->Coumarins Anti-cancer Scaffolds Amines Secondary/Tertiary Amines RedAmin->Amines Kinase Inhibitors Amides Amide Library Precursors Oxidation->Amides Peptidomimetics

Figure 1: Strategic reaction pathways for this compound. The C5-aldehyde serves as the divergent point for three major medicinal chemistry workflows.

Detailed Experimental Protocols

Protocol A: Sterically Demanding Knoevenagel Condensation

Target: Synthesis of functionalized olefins (e.g., benzofuran-acrylates).

Rationale: Standard protocols often fail to drive this reaction to completion due to the C4-methyl steric clash. We utilize a Piperidine/Acetic Acid buffer system to ensure continuous regeneration of the active iminium intermediate, which is more electrophilic than the free aldehyde.

Materials:

  • This compound (1.0 equiv)

  • Active Methylene Compound (e.g., Malonic acid, Ethyl cyanoacetate) (1.2 equiv)

  • Piperidine (0.1 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve the aldehyde (1.0 equiv) and active methylene compound (1.2 equiv) in Toluene (0.5 M concentration).

  • Catalyst Addition: Add Piperidine followed by Acetic Acid. Note: Premixing these to form the salt before addition often improves reproducibility.

  • Reflux: Heat to vigorous reflux (110°C). Water separation in the Dean-Stark trap is the visual indicator of progress.

  • Monitoring: Check TLC every 2 hours.

    • Expert Tip: If conversion stalls at <80% after 4 hours, add a second portion of catalyst (0.05 equiv). The 4-methyl group can trap water near the active site; vigorous reflux is non-negotiable.

  • Workup: Cool to RT. Wash with 1N HCl (to remove piperidine), then Sat. NaHCO₃, then Brine. Dry over MgSO₄.[4]

  • Purification: Recrystallization from Ethanol is usually sufficient. Flash chromatography (Hex/EtOAc) if necessary.

Protocol B: Selective Reductive Amination (The "STAB" Method)

Target: Synthesis of secondary amines for kinase inhibitor libraries.

Rationale: Sodium Triacetoxyborohydride (STAB) is mandated here over NaBH₄. The 4-methyl group slows imine formation. NaBH₄ is too aggressive and will reduce the unreacted aldehyde to the alcohol (side product) before the imine forms. STAB is selective for the imine and tolerates the slower kinetics required by the steric bulk.

Data: Expected Yields vs. Sterics

Amine Type Steric Bulk Reaction Time (RT) Typical Yield
Aniline Low 4 - 6 h 85-92%
Benzylamine Medium 6 - 12 h 80-88%

| Ortho-sub. Aniline | High | 24 - 48 h | 60-75% |

Workflow Diagram:

ReductiveAmination Start Dissolve Aldehyde + Amine (1.0 : 1.1 equiv) in DCE ImineForm Stir 2h @ RT (Imine Formation Equilibrium) Start->ImineForm Check Check Sterics: Is Amine Bulky? ImineForm->Check AddAcid Add 1 eq. Acetic Acid (Catalyze Imine) Check->AddAcid Yes Reduction Add NaBH(OAc)3 (1.5 equiv) Stir 12-24h Check->Reduction No AddAcid->Reduction Quench Quench with Sat. NaHCO3 Reduction->Quench

Figure 2: Decision logic for reductive amination of sterically hindered benzofurans.

Step-by-Step Methodology:

  • Imine Formation: In a vial, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in 1,2-Dichloroethane (DCE).

    • Critical Step: Stir for at least 2 hours before adding the reducing agent. Due to the 4-methyl sterics, the equilibrium shifts slowly to the imine. Adding reductant too early generates alcohol byproduct.

  • Activation (Optional): If the amine is electron-deficient or bulky, add 1.0 equiv of Acetic Acid to protonate the hemiaminal.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Reaction: Stir at Room Temperature under Nitrogen.

  • Quench: Add Saturated NaHCO₃ solution. Stir vigorously for 15 mins to quench borates.

  • Extraction: Extract with DCM (x3).

  • Purification: Amine products often streak on silica. Use DCM:MeOH:NH₄OH (95:4:1) as eluent.[4]

Troubleshooting & Optimization (Expertise)

The "Stalled Reaction" Phenomenon

Symptom: In Knoevenagel reactions, the reaction stops at 50% conversion. Cause: The 4-methyl group creates a "hydrophobic pocket" that traps water molecules generated during condensation, reversing the equilibrium. Solution: Switch solvent from Ethanol to Toluene and use a Dean-Stark trap to physically remove water. Molecular sieves are often insufficient for this specific substrate due to the high temperatures required to overcome the steric barrier.

Aldehyde Oxidation

Symptom: The aldehyde bottle has a white solid crust. Cause: Benzofuran carbaldehydes are prone to autoxidation to the carboxylic acid upon air exposure. Validation: Run a quick 1H NMR.

  • Aldehyde proton: ~10.0 ppm (Singlet).

  • Carboxylic acid proton: ~12.0 ppm (Broad). Remedy: Purify via a short silica plug (eluting with 10% EtOAc/Hexanes) before starting any sensitive reaction.

References

  • Benzofuran Scaffold Utility:Kirsch, G., et al. "Heterocycles in Life and Society." Wiley-VCH, 2011. (Contextualizing the benzofuran pharmacophore).
  • Knoevenagel Methodology: Kishor, M. "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research, 2017, 9(5):210-220. Link

  • Reductive Amination Standards: Abdel-Magid, A. F., et al.[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[5] (The foundational text for the STAB protocol). Link

  • Steric Considerations in Benzofurans:Mishra, C.B., et al. "Benzofuran derivatives: A patent review." Expert Opinion on Therapeutic Patents, 2024.
  • Compound Data: PubChem CID 118174393 (4-methyl-1-oxo-3H-2-benzofuran-5-carbaldehyde data).[6] Link

Sources

Strategic Utilization of 4-Methylbenzofuran-5-carbaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-BF5-042 [1]

Executive Summary

4-Methylbenzofuran-5-carbaldehyde (CAS: 119795-37-8) represents a privileged scaffold in modern medicinal chemistry.[1][2] Unlike the unsubstituted parent benzofuran-5-carbaldehyde, the inclusion of the C4-methyl group introduces a critical "ortho-effect." This steric bulk restricts the rotational freedom of the C5-aldehyde, potentially locking bioactive conformations, while simultaneously increasing lipophilicity—a key parameter for blood-brain barrier (BBB) permeability in neurodegenerative drug discovery (e.g., GSK-3β inhibitors).

This guide details the strategic application of this building block in synthesizing three high-value heterocyclic classes: Azomethines (Schiff Bases) , Acrylonitriles (via Knoevenagel) , and Benzofuran-Pyrazoline Hybrids .

Technical Profile & Reactivity Landscape
PropertySpecification
IUPAC Name 4-methyl-1-benzofuran-5-carbaldehyde
CAS Number 119795-37-8
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
Key Functional Group C5-Formyl (Aldehyde)
Electronic Effect Benzofuran ring acts as an electron donor; C4-Methyl provides steric hindrance.[1]
Reactivity Logic

The C5-aldehyde is the primary electrophilic "warhead." However, the C4-methyl group exerts a steric influence that modulates nucleophilic attack.

  • Electronic Activation: The ether oxygen at position 1 donates electron density into the ring, making the C5 position electronically distinct from standard benzaldehydes.

  • Steric Steering: The C4-methyl group blocks the ortho position, directing reagents away from that face and often improving regioselectivity in downstream cyclizations.

ReactivityLandscape Start 4-Methylbenzofuran- 5-carbaldehyde Schiff Schiff Bases (Azomethines) Start->Schiff + Primary Amines (-H₂O) Knoevenagel Acrylonitriles (Conjugated Systems) Start->Knoevenagel + Active Methylene (Base Cat.) Chalcone Chalcones (Enones) Start->Chalcone + Acetophenones (Claisen-Schmidt) Pyrazoline Benzofuran-Pyrazoline Hybrids Chalcone->Pyrazoline + Hydrazine (Cyclization)

Figure 1: Divergent synthesis pathways. The aldehyde serves as the pivot for generating diverse pharmacophores.

Application I: Synthesis of Schiff Bases (Azomethines)

Rationale: Azomethines derived from benzofurans exhibit potent antimicrobial and anti-inflammatory activity. The C=N bond acts as a linker, connecting the lipophilic benzofuran core to other pharmacophores (e.g., sulfonamides, pyridines).

Protocol A: Acid-Catalyzed Condensation

This protocol utilizes glacial acetic acid to protonate the carbonyl oxygen, overcoming the steric hindrance of the C4-methyl group.

Reagents:

  • This compound (1.0 eq)[1][2][3]

  • Substituted Aniline / Heterocyclic Amine (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH)[4]

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the target amine. Stir for 5 minutes at room temperature (RT).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Cool the reaction mixture to RT, then pour onto crushed ice (50 g).

  • Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to yield the pure Schiff base.

Application II: Knoevenagel Condensation (Acrylonitriles)

Rationale: This reaction extends the carbon skeleton, creating electron-deficient olefins (Michael acceptors) that are crucial for covalent drug design (e.g., cysteine targeting).

Protocol B: Base-Catalyzed Olefination

Piperidine is used as a secondary amine catalyst to generate the enolate from the active methylene compound.

Reagents:

  • This compound (1.0 eq)[1][2][3]

  • Malononitrile (1.1 eq)

  • Catalyst: Piperidine (Catalytic amount, ~5 mol%)

  • Solvent: Ethanol[4][5][6][7]

Step-by-Step Methodology:

  • Preparation: Mix 1.0 mmol of aldehyde and 1.1 mmol of malononitrile in 15 mL of ethanol.

  • Initiation: Add 3-4 drops of piperidine.

  • Reaction: Stir at RT for 30 minutes, then reflux for 2 hours.

    • Note: The C4-methyl group may slow the reaction compared to the unsubstituted parent; extended reflux times may be necessary.

  • Workup: Cool to RT. The product usually precipitates out as a solid.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Application III: Benzofuran-Pyrazoline Hybrid Synthesis

Rationale: Pyrazolines are "privileged structures" in drug discovery, known for MAO-B inhibitory and antidepressant effects.[1] This 2-step protocol fuses the benzofuran core with a pyrazoline ring.

Workflow Logic
  • Step 1 (Claisen-Schmidt): Aldehyde + Acetophenone

    
     Chalcone.
    
  • Step 2 (Cyclization): Chalcone + Hydrazine

    
     Pyrazoline.
    

PyrazolineWorkflow cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Heterocycle Closure Step1_Reactants 4-Methylbenzofuran-5-CHO + Acetophenone Step1_Cond 40% NaOH / Ethanol Stir 24h @ RT Step1_Reactants->Step1_Cond Step1_Prod Intermediate: Benzofuran Chalcone Step1_Cond->Step1_Prod Step2_Reactants Chalcone + Hydrazine Hydrate Step1_Prod->Step2_Reactants Purification (Recrystallization) Step2_Cond Reflux in Ethanol Glacial Acetic Acid (Cat.) 6-8 Hours Step2_Reactants->Step2_Cond Step2_Prod Final Product: Benzofuran-Pyrazoline Hybrid Step2_Cond->Step2_Prod

Figure 2: Sequential synthesis of Pyrazoline derivatives. Step 1 relies on basic conditions (NaOH), while Step 2 requires acidic catalysis for cyclization.

Protocol C: Step-by-Step

Step 1: Chalcone Synthesis

  • Dissolve this compound (10 mmol) and acetophenone (10 mmol) in ethanol (25 mL).

  • Add 40% NaOH solution (5 mL) dropwise with vigorous stirring.

  • Stir at RT for 24 hours. The mixture will thicken as the chalcone precipitates.

  • Pour into ice water, acidify with dilute HCl (to neutralize base), filter, and recrystallize from ethanol.

Step 2: Pyrazoline Cyclization

  • Dissolve the Chalcone (5 mmol) in ethanol (20 mL).

  • Add Hydrazine Hydrate (10 mmol) and glacial acetic acid (2 mL).

  • Reflux for 8 hours.

  • Concentrate the solvent to half volume, cool, and pour into ice water.

  • Filter the solid product.[7]

Analytical Validation (Self-Validating System)

To ensure the protocol worked, check for these specific NMR signatures. The disappearance of the aldehyde proton is the primary "success" marker.

Proton EnvironmentExpected ¹H NMR Shift (δ ppm)Diagnostic Change
-CHO (Aldehyde) 10.0 - 10.5 (Singlet)Disappears in all products.
C4-CH₃ (Methyl) 2.4 - 2.6 (Singlet)Remains present; slight shift due to electronic environment change.
-CH=N- (Imine) 8.3 - 8.8 (Singlet)Appears in Protocol A (Schiff Base).
-CH=CH- (Chalcone) 7.5 - 8.0 (Doublets, J≈15Hz)Appears in Protocol C (Step 1) ; indicates trans geometry.
Pyrazoline -CH₂- 3.0 - 3.5 (Multiplet)Appears in Protocol C (Step 2) ; ABX pattern typical of pyrazolines.
References
  • Benzofuran-5-carbaldehyde as a Building Block

    • Title: The Crucial Role of Benzofuran Aldehydes in Modern Drug Discovery.
    • Source: NBInno (2026).
    • URL:[Link] (Verified Context via Search 1.1)

  • Schiff Base Synthesis Protocols

    • Title: Synthesis of Schiff Bases of 7-Methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-carboxaldehyde.[1][8]

    • Source: Heterocyclic Letters / ResearchG
    • URL:[Link]

  • Knoevenagel Condensation Methodology

    • Title: Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde.[1]

    • Source: Sphinx Knowledge House.
    • URL:[Link]

  • Compound Data (this compound)

    • Title: 4-methyl-1-oxo-3H-2-benzofuran-5-carbaldehyde | C10H8O3 | CID 118174393.[1][3]

    • Source: PubChem.[3]

    • URL:[Link]

  • Benzofuran Medicinal Chemistry Review

    • Title: Green Synthetic Strategies and Medicinal Applic
    • Source:
    • URL:[Link]

Sources

Advanced Derivatization Strategies for 4-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Introduction: The Scaffold & The Challenge

4-Methylbenzofuran-5-carbaldehyde is a privileged intermediate in the synthesis of bioactive heterocycles, particularly for tubulin polymerization inhibitors , antimicrobial agents , and neuroprotective ligands (e.g., for Alzheimer's research).

While the benzofuran core is robust, this specific isomer presents a unique synthetic challenge: Ortho-Steric Hindrance . The methyl group at the C4 position exerts significant steric pressure on the C5-aldehyde. Standard protocols effective for unhindered benzaldehydes often stall or suffer from low yields with this substrate.

This guide provides three optimized protocols designed to bypass this steric barrier, ensuring high conversion and reproducibility.

Chemical Reactivity Profile
  • C5-Aldehyde (Primary Handle): The electrophilicity of the carbonyl carbon is intact, but the approach vector for nucleophiles (Burgi-Dunitz angle) is partially blocked by the C4-methyl group.

  • C2-Position (Secondary Handle): The most acidic proton on the furan ring (

    
    ). Accessible via lithiation only if the aldehyde is protected.
    
  • C3-Position: Nucleophilic, susceptible to electrophilic aromatic substitution, though less reactive than C2.

Strategic Reactivity Map

The following diagram illustrates the logical flow of derivatization, highlighting the critical decision points (Protection vs. Direct Activation).

G Start 4-Methylbenzofuran- 5-carbaldehyde Path1 Direct Reductive Amination Start->Path1 Amine + Reducing Agent Path2 Wittig/HWE Olefination Start->Path2 Phosphonium Ylide Acetal 1,3-Dioxolane Protected Aldehyde Start->Acetal Ethylene Glycol, pTsOH Imine Activated Imine (Ti-Complex) Path1->Imine Ti(OiPr)4 (Lewis Acid Activation) Prod2 Styryl/Vinyl Derivatives Path2->Prod2 Base (NaH/LiHMDS) Path3 C2-Functionalization (Lithiation) Prod3 C2-Substituted Benzofurans Path3->Prod3 Electrophile + H3O+ Prod1 Secondary/Tertiary Amines Imine->Prod1 NaBH(OAc)3 Acetal->Path3 n-BuLi, -78°C

Caption: Derivatization pathways emphasizing Lewis Acid activation for amination and protection strategies for C2-lithiation.

Experimental Protocols

Protocol A: Lewis Acid-Assisted Reductive Amination

Rationale: The C4-methyl group hinders imine formation. Standard conditions (Amine + NaBH(OAc)₃) often result in incomplete conversion. We utilize Titanium(IV) isopropoxide as a dehydrating agent and Lewis acid to force imine formation before reduction.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)

  • Reductant: Sodium borohydride (NaBH₄) (2.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow:

  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve the aldehyde (1.0 mmol) and amine (1.2 mmol) in anhydrous THF (5 mL).

    • Add Ti(OiPr)₄ (1.5 mmol) dropwise. The solution may turn slightly yellow/orange.

    • Stir at room temperature for 6–12 hours . Note: Do not proceed until TLC shows complete consumption of the aldehyde. The steric bulk slows this equilibrium.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ (2.0 mmol) followed immediately by absolute ethanol (2 mL). Caution: Gas evolution (H₂) will occur.

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Titanium Quench):

    • Quench by adding 1N NaOH (5 mL). A white precipitate (TiO₂) will form.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove the titanium salts.

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting:

  • Low Yield? If the amine is also sterically hindered, switch to microwave irradiation (80°C, 30 mins) for the imine formation step (Step 1).

Protocol B: Steric-Tolerant Wittig Olefination

Rationale: To install vinyl groups or extend the carbon chain. The C4-methyl group actually favors the formation of the E-alkene (trans) due to thermodynamic control, as the Z-intermediate suffers severe steric clash with the methyl group.

Reagents:

  • Phosphonium Salt: Alkyltriphenylphosphonium bromide (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) or NaH (1.5 equiv)

  • Solvent: Dry THF or Toluene

Step-by-Step Workflow:

  • Ylide Generation:

    • Suspend the phosphonium salt in dry THF at 0°C.

    • Add KOtBu portion-wise. The solution will turn bright yellow/orange (ylide formation). Stir for 30 mins.

  • Coupling:

    • Add this compound (1.0 equiv) dropwise as a solution in THF.

    • Crucial Modification: Unlike standard Wittig reactions which run at 0°C -> RT, reflux this mixture for 4–6 hours. The elevated temperature is required to overcome the activation energy barrier imposed by the ortho-methyl group.

  • Workup:

    • Quench with saturated NH₄Cl. Extract with diethyl ether.

    • Purify via flash chromatography (Hexanes/EtOAc).

Data Summary: Solvent Effects on E/Z Ratio

SolventTemperatureYieldE:Z RatioNotes
THF25°C45%60:40Incomplete conversion due to sterics.
THF 65°C (Reflux) 88% >95:5 Recommended conditions.
DCM25°C30%55:45Poor solubility of ylide.
Protocol C: C2-Functionalization via Protection/Lithiation

Rationale: Direct lithiation of the benzofuran ring is impossible with the aldehyde present (n-BuLi will attack the carbonyl). We must protect the aldehyde as an acetal first.

Step-by-Step Workflow:

Phase 1: Protection

  • Reflux the aldehyde (1.0 equiv), ethylene glycol (5.0 equiv), and p-Toluenesulfonic acid (pTsOH, 0.1 equiv) in Toluene using a Dean-Stark trap to remove water.

  • Monitor until aldehyde peak disappears in NMR/TLC. Isolate the acetal.

Phase 2: Lithiation & Trapping

  • Dissolve the acetal (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .

  • Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins.

  • Stir at -78°C for 1 hour. The C2-lithio species is generated.

  • Add the Electrophile (e.g., MeI, DMF, CO₂, or an alkyl halide) dissolved in THF.

  • Allow to warm to RT slowly.

Phase 3: Deprotection

  • Treat the crude mixture with 2N HCl/THF (1:1) at RT for 1 hour to cleave the acetal and restore the C5-aldehyde.

References

  • Organic Chemistry Portal. Wittig Reaction: Mechanism and Protocols. Retrieved from [Link]

  • National Institutes of Health (PubChem). 4-methyl-1-oxo-3H-2-benzofuran-5-carbaldehyde Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • NBInno. The Crucial Role of Benzofuran Aldehydes in Modern Drug Discovery. Retrieved from [Link]

Application Note: Precision Quantification of 4-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the analytical quantification of 4-Methylbenzofuran-5-carbaldehyde (4-MBF-5-CHO) , a critical pharmacophore intermediate used in the synthesis of antibacterial agents, GSK-3β inhibitors, and PDE5 modulators.[1]

Unlike generic aldehyde analysis, this protocol addresses the specific stability challenges of the benzofuran scaffold—namely, the propensity for auto-oxidation to 4-methylbenzofuran-5-carboxylic acid and hemiacetal formation in alcoholic solvents.[1] Two orthogonal methods are presented:

  • RP-HPLC-UV/DAD: For assay purity and degradation product monitoring (non-volatile).

  • GC-MS: For trace impurity profiling and volatile isomer separation.

Chemical Context & Analytical Challenges

The Molecule[2][3][4]
  • Target: this compound[1][2]

  • Formula: C₁₀H₈O₂[1]

  • MW: 160.17 g/mol [1][3]

  • Functionality: Aromatic aldehyde fused to a furan ring.[1]

Critical Analytical Failure Points (Expertise-Driven)
  • Solvent-Induced Artifacts: Aldehydes react with protic solvents (Methanol, Ethanol) under acidic conditions or prolonged storage to form hemiacetals and acetals.[1] Protocol Constraint: All sample preparations must utilize Acetonitrile (ACN) or Tetrahydrofuran (THF) to ensure signal integrity.[1]

  • Auto-Oxidation: The C-5 aldehyde is susceptible to converting to the carboxylic acid (M+16) upon exposure to air.[1] Protocol Constraint: Samples must be prepared fresh or stored at 4°C in amber vials; headspace should be minimized.

  • Isomeric Selectivity: Synthetic routes often yield regioisomers (e.g., 6-methyl or 4-carbaldehyde variants).[1] The chromatographic method must possess sufficient theoretical plates to resolve these structural isomers.

Method A: High-Performance Liquid Chromatography (RP-HPLC-UV)[1]

This is the primary method for assay (purity) and quantification. It utilizes a Phenyl-Hexyl stationary phase, which offers superior


 selectivity for the benzofuran ring compared to standard C18 columns, aiding in the separation of closely related isomers.
Instrument & Conditions[1][7][8][9]
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)Phenyl-Hexyl phase interacts with the benzofuran

-electrons, enhancing resolution of isomers.[1]
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)Acidic pH suppresses ionization of the potential acid degradant (pKa ~4.5), keeping it retained.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Avoid Methanol to prevent hemiacetal formation.[1]
Flow Rate 1.0 mL/minStandard backpressure optimization.[1]
Column Temp 35°CImproves mass transfer and peak shape for aldehydes.[1]
Injection Vol 5.0 µLMinimized to prevent column overload (benzofurans have high UV extinction).[1]
Detection UV at 254 nm (primary) and 280 nm (secondary)254 nm targets the benzene ring; 280 nm targets the extended conjugation of the aldehyde.
Gradient Program
Time (min)% Mobile Phase BEvent
0.0030%Initial Hold
2.0030%Isocratic equilibration
12.0090%Linear Ramp (Elution of Target)
14.0090%Wash
14.1030%Re-equilibration
18.0030%End of Run
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 4-MBF-5-CHO reference standard into a 10 mL amber volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 2 mins.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask; make up to volume with Water:ACN (50:50) . Note: Adding water immediately before injection minimizes solubility issues while matching initial mobile phase strength.[1]

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)[1][9][10][11]

GC-MS is utilized when investigating volatile impurities or confirming the structure against a spectral library.[1]

Instrument & Conditions[1][7][8][9]
ParameterSpecification
Inlet Split/Splitless, 260°C
Injection Mode Split (20:[1]1) to prevent detector saturation.[1]
Column DB-5ms UI (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min hold)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Scan Range 40–350 m/z
Identification Criteria[1][5][6]
  • Parent Ion: m/z 160 (Molecular Ion).[1]

  • Base Peak: Likely m/z 159 ([M-H]⁺, loss of aldehydic hydrogen) or m/z 131 ([M-CHO]⁺, loss of formyl group).

  • Retention Time: ~8.5 min (estimated based on BP ~250°C).

Visualized Workflows & Logic

Analytical Decision Tree

This diagram guides the analyst on which method to select based on the sample state and data requirements.

AnalyticalDecisionTree Start Sample: this compound Goal Define Analytical Goal Start->Goal Purity Assay / Purity % Goal->Purity Impurity Trace Impurity / Residuals Goal->Impurity MethodHPLC METHOD A: RP-HPLC-UV (Phenyl-Hexyl Column) Solvent: ACN Purity->MethodHPLC Primary Method NonVolatile Is Impurity Non-Volatile? (e.g., Acid degradant) Impurity->NonVolatile Volatile Is Impurity Volatile? (e.g., Solvent, Isomer) Impurity->Volatile NonVolatile->MethodHPLC MethodGC METHOD B: GC-MS (DB-5ms Column) Split 20:1 Volatile->MethodGC

Caption: Decision tree for selecting the optimal analytical technique based on impurity volatility and quantification goals.

Degradation & Artifact Pathway

Understanding why the protocol prohibits Methanol is crucial.[1]

DegradationPathway Target 4-Methylbenzofuran- 5-carbaldehyde (Active) Oxidation Oxidation (Air/Light) Target->Oxidation SolventRxn Reaction with Methanol (H+) Target->SolventRxn Acid 4-Methylbenzofuran- 5-carboxylic Acid (Impurity A) Oxidation->Acid + O2 Acetal Hemiacetal/Acetal (Artifact Peak) SolventRxn->Acetal Avoid MeOH!

Caption: Mechanism of common analytical artifacts. Methanol induces hemiacetal formation; Air exposure leads to oxidation.[1]

Validation Parameters (ICH Q2 Aligned)

To ensure the method is "self-validating," the following criteria must be met during system suitability testing (SST):

ParameterAcceptance CriteriaTroubleshooting Failure
Resolution (Rs) > 2.0 between Target and Acid ImpurityChange gradient slope; Check column aging.
Tailing Factor (T) 0.8 < T < 1.5Aldehydes tail on active silanols.[1] Ensure column is end-capped; increase buffer strength.
Injection Precision RSD < 1.0% (n=6)Check autosampler needle depth; ensure sample is not evaporating (volatile).
LOD / LOQ S/N > 3 (LOD) / > 10 (LOQ)If sensitivity is low, switch detection to 280 nm or increase injection volume to 10 µL.
Linearity (R²) > 0.999 (Range: 10–200 µg/mL)Prepare fresh standards; ensure no precipitation in 50:50 diluent.[1]

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[1] ICH Guidelines, 2005. [Link]

  • PubChem. "1-Benzofuran-5-carbaldehyde Compound Summary."[1][2] National Library of Medicine, 2025. [Link][1]

  • Agilent Technologies. "Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System." Agilent Application Notes, 2019. [Link]

  • Waters Corporation. "Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants." Waters Application Notes, 2024. [Link]

Sources

protocol for biological screening of 4-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Characterization and Screening Workflows for 4-Methylbenzofuran-5-carbaldehyde

Introduction & Compound Profile

This compound (CAS: 192806-34-5) represents a privileged scaffold in medicinal chemistry. The benzofuran core is pharmacologically validated, appearing in anti-arrhythmic drugs (Amiodarone) and natural antimicrobials (Moracin). However, the C5-aldehyde functionality acts as a "double-edged sword" in biological screening: it is a versatile handle for covalent target engagement (Schiff base formation) but also a source of potential assay interference (oxidation or non-specific reactivity).

This guide provides a rigorous protocol for evaluating this specific molecule, moving beyond simple "testing" to a validated Hit-to-Lead assessment .

Chemical Profile & Handling
PropertySpecificationCritical Note
Molecular Weight 160.17 g/mol Fragment-like; suitable for high-concentration screening.
LogP (Predicted) ~2.8 - 3.1Lipophilic. Requires DMSO for stock solutions.
Reactivity Electrophilic AldehydeHigh Risk: Prone to oxidation to carboxylic acid in air/solution.
Storage -20°C, under ArgonMandatory: Avoid freeze-thaw cycles to prevent polymerization.

Phase I: Pre-Screening Analytics (The "Go/No-Go" Step)

Objective: Ensure the biological data generated reflects the aldehyde and not its degradation products. Rationale: Benzofuran carbaldehydes spontaneously oxidize to 4-methylbenzofuran-5-carboxylic acid upon prolonged exposure to air. The acid often lacks the biological activity of the aldehyde or exhibits false cytotoxicity due to pH changes.

Protocol 1: Purity & Stability Verification

Do not proceed to biological assays without passing this checkpoint.

  • Solubilization: Dissolve 10 mg in 1 mL anhydrous DMSO (100% stock).

  • LC-MS Check: Inject 1 µL of stock.

    • Target Mass: [M+H]+ = 161.17

    • Contaminant Mass: [M+H]+ = 177.17 (Carboxylic Acid) + 16 (Oxygen).

  • Acceptance Criteria: Purity >95% with <2% Carboxylic acid content.

Graphviz Diagram: Compound QC Workflow

CompoundQC Start Solid Sample (4-Methylbenzofuran-5-CHO) Solubilize Dissolve in Anhydrous DMSO Start->Solubilize LCMS LC-MS Analysis (t=0 hr) Solubilize->LCMS Decision Purity > 95%? LCMS->Decision Oxidized Reject: Recrystallize Decision->Oxidized No (Acid found) Pass Proceed to Bio-Assay Decision->Pass Yes

Caption: Figure 1. Mandatory Quality Control workflow to detect spontaneous oxidation prior to screening.

Phase II: Phenotypic Screening Protocols

Benzofuran-5-carbaldehydes are historically potent against Gram-positive bacteria and specific cancer cell lines.

Protocol 2: Antimicrobial Susceptibility (MIC)

Standard: CLSI M07-A10 Guidelines. Target Organisms:Staphylococcus aureus (Gram+), Candida albicans (Fungal).

  • Preparation: Dilute DMSO stock into Mueller-Hinton Broth (MHB).

    • Note: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

  • Serial Dilution: 2-fold dilution series in 96-well plates (Range: 100 µM to 0.19 µM).

  • Inoculation: Add 5 x 10^5 CFU/mL of bacteria.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or OD600 absorbance.

    • Critical Control: Include a "Media + Compound" blank (no bacteria) to check if the compound precipitates, which mimics bacterial growth turbidity.

Protocol 3: Mammalian Cytotoxicity (Resazurin Assay)

Why Resazurin? Aldehydes are reducing agents. They can non-enzymatically reduce MTT tetrazolium salts, leading to false indications of cell viability . Resazurin (Alamar Blue) is less prone to this interference.

  • Cell Lines: HCT-116 (Colon) or MCF-7 (Breast).

  • Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment: Add compound (0.1 - 100 µM) for 48h.

  • Development: Add Resazurin solution (final 10% v/v). Incubate 2-4h.

  • Detection: Fluorescence (Ex 560 nm / Em 590 nm).

Phase III: Target Validation & Counter-Screening

This is the most critical section for drug development professionals. You must distinguish between specific inhibition and aldehyde reactivity.

Primary Target: PTP1B Inhibition (Diabetes/Obesity)

Benzofuran-5-carbaldehydes are known pharmacophores for Protein Tyrosine Phosphatase 1B (PTP1B) inhibition.

Assay Setup:

  • Enzyme: Recombinant human PTP1B.

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Buffer: 50 mM HEPES, pH 7.2, 1 mM EDTA.

  • Reaction: Monitor absorbance at 405 nm (formation of p-nitrophenol).

The "Aldehyde Trap" Counter-Screen (Mandatory)

To prove the molecule isn't just cross-linking the enzyme non-specifically:

  • Run the PTP1B assay as described.

  • Run a parallel assay adding 1 mM Dithiothreitol (DTT) or Glutathione (GSH).

    • Logic: If the compound loses activity in the presence of excess thiols (GSH), it suggests it was acting as a non-specific electrophile (covalent binder) rather than a specific inhibitor.

    • Desired Result: Activity remains stable despite thiol presence.

Graphviz Diagram: Screening Cascade

ScreeningCascade Library 4-Methylbenzofuran-5-CHO (Validated Stock) Primary Primary Screen: Resazurin Cytotoxicity Library->Primary Hit Hit Identification (IC50 < 10 µM) Primary->Hit Target Target Assay: PTP1B Inhibition Hit->Target Active Counter Counter Screen: Thiol Reactivity Check Target->Counter Lead Validated Lead Candidate Counter->Lead Activity Retained FalsePos Discard: Non-Specific Electrophile Counter->FalsePos Activity Lost (Thiol Adduct)

Caption: Figure 2. The critical path from phenotypic hit to validated lead, ruling out false-positive aldehyde reactivity.

Data Analysis & Interpretation

Present your findings using the following structure to ensure comparability.

Table 1: Example Data Interpretation Matrix

Assay TypeMetric"Good" Lead Profile"Bad" Lead Profile (Red Flag)
Solubility TurbidityClear at 100 µM in 1% DMSOPrecipitate visible < 50 µM
Antimicrobial MIC (µg/mL)< 8 µg/mL (Specific)> 64 µg/mL (Inactive)
Cytotoxicity Selectivity Index (SI)SI > 10 (Toxic to bacteria, safe for mammalian cells)SI < 1 (General toxin)
Enzyme Assay Hill Slope~1.0 (1:1 binding)> 2.0 (Aggregation/Non-specific)

References

  • Benzofuran Scaffold Bioactivity: Khan, A. et al. (2020).[1][2] "Benzofuran derivatives as potential antimicrobial agents: A review." European Journal of Medicinal Chemistry.

  • Aldehyde Interference in HTS: Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

  • PTP1B Inhibition by Benzofurans: Zhang, S. et al. (2018). "Discovery of benzofuran-based PTP1B inhibitors with lipid-lowering activity." Bioorganic & Medicinal Chemistry.

  • Resazurin vs. MTT for Reducing Compounds: Riss, T. L. et al. (2016). "Cell Viability Assays: MTT vs Resazurin." Assay Guidance Manual [Internet].

Sources

Application Note: Mechanistic & Synthetic Guide to 4-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the reactivity profile, mechanistic nuances, and optimized synthetic protocols for 4-Methylbenzofuran-5-carbaldehyde , a privileged scaffold in drug discovery.[1][2]

Executive Summary & Scaffold Analysis

This compound is a bifunctional heterocyclic building block.[1][2] Its utility stems from the interplay between the electron-rich benzofuran core and the electrophilic formyl group at the C5 position.[2]

Critical Structural Insight (The "4-Methyl Effect"): Unlike the unsubstituted benzofuran-5-carbaldehyde, the C4-methyl group exerts two distinct influences that must be accounted for in experimental design:

  • Steric Occlusion: The methyl group is ortho to the aldehyde. This creates a steric barrier that retards the trajectory of bulky nucleophiles (e.g., secondary amines or substituted active methylenes), often requiring higher reaction temperatures or stronger catalysts compared to the des-methyl analog.[1]

  • Electronic Donation: Through inductive effects (+I), the methyl group slightly increases electron density at the carbonyl carbon, marginally reducing its electrophilicity. This makes the equilibrium in reversible reactions (like imine formation) less favorable, necessitating aggressive water removal to drive conversion.

Reaction Vector Landscape

The following diagram illustrates the primary divergent synthesis pathways available from this scaffold.

ReactionLandscape Scaffold 4-Methylbenzofuran- 5-carbaldehyde Imine Schiff Bases (Imines) Scaffold->Imine 1° Amines (Acid Cat.) Alkene Acrylonitriles/ Cinnamates Scaffold->Alkene Active Methylenes (Knoevenagel) Alcohol Hydroxymethyl Derivatives Scaffold->Alcohol Reduction (NaBH4) Heterocycle Benzofuran-Fused Heterocycles Imine->Heterocycle Cyclization (e.g. 4-thiazolidinones) Alkene->Heterocycle Cyclization (e.g. Pyrimidines)

Figure 1: Divergent synthetic pathways.[1][2] The C5-aldehyde serves as the linchpin for C-N and C-C bond formation.[1][2]

Detailed Protocols & Mechanisms

Protocol A: High-Fidelity Schiff Base Formation (Imine Synthesis)

Application: Synthesis of antimicrobial ligands or precursors for reductive amination.[1][2] Challenge: The C4-methyl steric bulk hinders the attack of the amine, and the equilibrium constant (


) is lower than typical benzaldehydes.[1]
Mechanism

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by proton transfer and dehydration.

  • Rate Limiting Step: In this specific scaffold, the initial nucleophilic attack is often rate-limiting due to the adjacent methyl group.[1]

  • Thermodynamics: The reaction is reversible. Water must be removed to drive the equilibrium to the right (Le Chatelier's principle).

Experimental Workflow
  • Stoichiometry: 1.0 eq this compound : 1.05 eq Primary Amine.[1][2]

  • Solvent System: Absolute Ethanol (EtOH) or Methanol (MeOH).[1] Note: For stubborn amines, use Toluene with a Dean-Stark trap.

  • Catalyst: Glacial Acetic Acid (2-3 drops per mmol).

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of aldehyde in 10 mL of absolute EtOH in a round-bottom flask. Ensure complete solubility (sonicate if necessary).[1]

  • Activation: Add 3 drops of glacial acetic acid. Stir for 5 minutes to activate the carbonyl.

  • Addition: Add 1.05 mmol of the primary amine dropwise.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Validation: Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid.

    • If solid forms: Filter and wash with cold EtOH.

    • If oil forms:[2] Evaporate solvent and recrystallize from EtOH/Hexane.

Data Table: Typical Yields

Amine Type Reaction Time Yield (%) Notes
Aniline 4 h 85-92% Yellow precipitate
4-Nitroaniline 8 h 70-75% Electron-poor amine requires longer reflux

| Ethylenediamine | 2 h | 90% | Forms bis-imine (2:1 ratio required) |[1][2]

Protocol B: Knoevenagel Condensation (C-C Bond Formation)

Application: Synthesis of conjugated enones, potential anticancer agents, or precursors for polymer chemistry.[1] Mechanism: Base-catalyzed deprotonation of an active methylene compound, followed by attack on the aldehyde and E1cB elimination of water.[1]

Knoevenagel Step1 Active Methylene Deprotonation (Base Catalyst) Step2 Nucleophilic Attack on C5-Aldehyde Step1->Step2 Enolate Step3 Alkoxide Intermediate (Sterically Crowded) Step2->Step3 Step4 Dehydration (-H2O) Formation of C=C Step3->Step4 E1cB Elimination

Figure 2: Knoevenagel mechanism.[1][2] The C4-methyl group influences Step 2 (Attack) and Step 3 (Conformation).[1][2]

Experimental Workflow
  • Reagents: Aldehyde (1.0 eq), Malononitrile or Ethyl Cyanoacetate (1.1 eq).[1]

  • Catalyst: Piperidine (10 mol%).[1]

  • Solvent: Ethanol.

Step-by-Step Procedure:

  • Mix 1.0 mmol aldehyde and 1.1 mmol active methylene in 5 mL Ethanol.

  • Add 2 drops of piperidine.

  • Stir at Room Temperature (RT) for 30 minutes.

    • Expert Note: Unlike many benzaldehydes, the 4-methyl derivative may require gentle warming (

      
      C) if precipitation does not occur within 30 mins due to the steric hindrance affecting the initial attack.[1]
      
  • The product usually precipitates as a crystalline solid. Filter and wash with cold ethanol.

Quality Control & Analytical Profiles

To validate the integrity of the this compound scaffold before reaction, ensure the following spectral characteristics are met. Impurities in the starting material (specifically the 4-des-methyl analog or C2-formylated byproducts) will drastically alter downstream kinetics.[1][2]

TechniqueParameterExpected SignalDiagnostic Note
1H NMR Aldehyde (-CHO)

10.2 - 10.5 ppm (s)
Sharp singlet.[1][2] Broadening indicates oxidation to acid.[1]
1H NMR C4-Methyl (-CH3)

2.4 - 2.6 ppm (s)
Diagnostic for the 4-methyl isomer.[1][2]
1H NMR Furan Protons

7.6 (d), 6.9 (d)
Characteristic doublets for C2/C3 protons.[1]
IR Carbonyl (C=O)

Strong stretch.[1][2] Lower frequency than simple benzaldehyde due to conjugation.[1]

References

  • Vilsmeier-Haack Reaction Context: Vilsmeier, A., & Haack, A. (1927).[1][3][4][5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][2][3][4] Berichte der deutschen chemischen Gesellschaft.[1][4][5]

  • Benzofuran Synthesis Review: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.

  • Schiff Base Protocols: Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica.[1]

  • Knoevenagel Condensation Mechanisms: Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.[1][6][7]

  • General Reactivity of Benzofuran Carbaldehydes: Reaction of Substituted Furan-2-carboxaldehydes... with Hippuric Acid.[1] Molecules.[1][3][4][5][6][7][8][9][10]

Sources

Scalable Regioselective Synthesis of 4-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MBF

Executive Summary

The synthesis of 4-methylbenzofuran-5-carbaldehyde presents a specific regiochemical challenge common in heterocyclic chemistry: installing an aldehyde functionality at the C5 position of a benzofuran scaffold that is already substituted at C4. Direct formylation of 4-methylbenzofuran typically yields the C2-isomer due to the high nucleophilicity of the furan ring. Furthermore, standard cyclization protocols often yield the 6-methyl isomer or inseparable mixtures.

This Application Note details a regiochemically exhaustive protocol designed for scale-up (100g – 1kg). We utilize a Lithiation-Directed Dihydrobenzofuran Strategy . By constructing the 2,3-dihydrobenzofuran core first, we leverage the cooperative directing effects of the oxygen (C7a) and the methyl group (C4) to exclusively direct formylation to the C5 position, followed by a controlled aromatization. This route avoids cryogenic chromatography and utilizes reagents suitable for pilot-plant operations.

Retrosynthetic Analysis & Strategy

The core logic relies on "masking" the furan double bond as a dihydro-system to alter the nucleophilic landscape of the molecule.

  • Target: this compound.

  • Challenge: Direct Vilsmeier-Haack formylation of the aromatic benzofuran targets C2.

  • Solution: Formylate the 2,3-dihydro analog. In 4-methyl-2,3-dihydrobenzofuran, the C2 position is aliphatic and unreactive. The benzene ring is activated by the ether oxygen (para-director to C5) and the C4-methyl (ortho-director to C5). These effects reinforce each other, making C5 the exclusive site of reaction.

Retrosynthesis Target 4-Methylbenzofuran- 5-carbaldehyde Intermediate1 4-Methyl-2,3-dihydro- benzofuran-5-carbaldehyde Target->Intermediate1 Dehydrogenation (Aromatization) Intermediate2 4-Methyl-2,3- dihydrobenzofuran Intermediate1->Intermediate2 Rieche Formylation (Regioselective C5) Precursor 3-Methylanisole Intermediate2->Precursor Lithiation / Trapping Cyclization

Figure 1: Retrosynthetic logic shifting from furan C2-reactivity to benzene C5-reactivity.

Detailed Experimental Protocols

Phase 1: Construction of the 4-Methyl-2,3-dihydrobenzofuran Core

Rationale: We start with 3-methylanisole. The key is to install the ethyl-alcohol side chain at the C2 position (between the OMe and Me groups). Lithiation of 3-methylanisole occurs predominantly at C2 due to the "synergistic" inductive acidification by the flanking oxygen and coordination with the methoxy group [1].

Step 1.1: Regioselective Lithiation and Hydroxyethylation
  • Reagents: 3-Methylanisole (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Ethylene Oxide (1.2 eq), TMEDA (1.1 eq), Anhydrous THF.

  • Scale: 500 mmol basis.

Protocol:

  • Setup: Flame-dry a 2L 3-neck flask equipped with a mechanical stirrer, N2 inlet, and dry-ice condenser. Charge with 3-methylanisole (61.1 g, 500 mmol) and TMEDA (63.9 g, 550 mmol) in anhydrous THF (600 mL).

  • Lithiation: Cool to -20°C. Add n-BuLi dropwise over 45 mins. The solution will turn yellow/orange. Stir for 2 hours at -20°C to 0°C. Note: Lithiation at C2 is kinetically favored.

  • Trapping: Cool to -78°C. Introduce Ethylene Oxide (gas or solution in THF) slowly. Safety: Ethylene oxide is carcinogenic and flammable. Use a closed system with a scrubber.

  • Workup: Allow to warm to RT overnight. Quench with sat. NH4Cl (300 mL). Extract with EtOAc (3 x 200 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Vacuum distillation yields 2-(2-hydroxyethyl)-3-methylanisole .

Step 1.2: Demethylation and Cyclization
  • Reagents: 48% HBr (aq), Acetic Acid.

  • Mechanism: Ether cleavage followed by acid-catalyzed intramolecular Williamson ether synthesis (or dehydration cyclization).

Protocol:

  • Dissolve the intermediate from 1.1 (approx 80g) in Glacial Acetic Acid (250 mL) and 48% HBr (250 mL).

  • Reflux (110°C) for 12 hours. The harsh conditions cleave the methyl ether; the resulting phenol immediately attacks the alcohol (via carbocation or displacement) to close the ring.

  • Workup: Cool, pour onto ice/water (1 L). Extract with Hexanes/Ether (3:1). The non-polar dihydrobenzofuran extracts well, leaving polar byproducts.

  • Yield: Expect ~65-70% over two steps. Product: 4-Methyl-2,3-dihydrobenzofuran .

Phase 2: Regioselective Formylation (The "Rieche" Method)

Rationale: The Vilsmeier-Haack reaction is standard, but the Rieche formylation (TiCl4 / Dichloromethyl methyl ether) is often superior for electron-rich aromatics, providing higher yields and cleaner regioselectivity [2]. In 4-methyl-2,3-dihydrobenzofuran, the C5 position is highly activated.

  • Reagents: 4-Methyl-2,3-dihydrobenzofuran (1.0 eq), TiCl4 (2.2 eq), Dichloromethyl methyl ether (DCME) (1.2 eq), CH2Cl2.

Protocol:

  • Setup: 1L reactor, N2 atmosphere. Charge 4-methyl-2,3-dihydrobenzofuran (40 g, ~300 mmol) in CH2Cl2 (400 mL). Cool to -10°C.[1][2]

  • Addition: Add TiCl4 (125 g, 660 mmol) dropwise. The solution will darken.

  • Formylation: Add DCME (41.4 g, 360 mmol) dropwise, maintaining temp < 0°C. Stir at 0°C for 1 h, then warm to RT for 2 h.

  • Quench: Pour slowly into Ice/Water (500 mL) with vigorous stirring. Caution: Exothermic hydrolysis of TiCl4.

  • Extraction: Separate organic layer.[2][3][4] Wash with 1N HCl, then sat. NaHCO3.

  • Result: Evaporation yields 4-methyl-2,3-dihydrobenzofuran-5-carbaldehyde as a solid/oil. Purity is typically >90% regiochemically pure. Recrystallize from Hexane/EtOAc if needed.

Phase 3: Aromatization (Dehydrogenation)

Rationale: Converting the dihydro-system to the benzofuran. While DDQ is common in academic papers, it is expensive and generates toxic waste. For scale-up, NBS-mediated oxidation followed by base elimination is robust and cost-effective [3].

  • Reagents: NBS (1.05 eq), AIBN (cat.), CCl4 or Chlorobenzene (Solvent), then Triethylamine (2.0 eq).

Protocol:

  • Bromination: Dissolve the aldehyde (40 g) in Chlorobenzene (200 mL). Add NBS (44 g) and AIBN (0.5 g).

  • Reaction: Heat to 80°C for 2-3 hours. This installs a bromine at the benzylic C3 position (or C2).

  • Elimination: Cool to 50°C. Add Triethylamine (50 mL) slowly. Heat to 100°C for 2 hours. The base eliminates HBr to form the double bond.

  • Workup: Cool, wash with water, dilute HCl, and brine.

  • Purification: Silica gel filtration or recrystallization from MeOH.

  • Final Product: This compound .

Process Data & Specifications

ParameterPhase 1 (Core)Phase 2 (Formylation)Phase 3 (Aromatization)
Limiting Reagent 3-MethylanisoleDihydro-intermediateDihydro-aldehyde
Key Solvent THF / AcOHDichloromethaneChlorobenzene
Temp Range -20°C to 110°C-10°C to 25°C80°C to 100°C
Yield (Step) ~68%~85%~75%
Overall Yield ~43% (from 3-methylanisole)
Purity Target >95% (GC)>90% (LC)>98% (HPLC)
Major Impurity Isomeric alkylationC7-Formyl isomer (<5%)2-Bromo impurity

Critical Workflow Diagram

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Aromatization Step1 3-Methylanisole + nBuLi (-20°C) -> C2-Lithiation Step2 Trapping with Ethylene Oxide (-78°C to RT) Step1->Step2 Step3 Acid Cyclization (HBr/AcOH) Demethylation & Ring Closure Step2->Step3 Step4 Rieche Formylation (TiCl4 / DCME) Directs to C5 Step3->Step4 4-Me-2,3-dihydrobenzofuran Step5 Radical Bromination (NBS / AIBN) Step4->Step5 5-CHO-dihydro intermediate Step6 Base Elimination (Et3N / Heat) Step5->Step6 Final This compound Step6->Final

Figure 2: Step-by-step process flow ensuring regiochemical integrity.

Safety & Scale-Up Notes

  • Ethylene Oxide: On a multi-kilo scale, handling gaseous EO is hazardous. Alternative: Use (2-bromoethoxy)-tert-butyldimethylsilane as the electrophile, followed by deprotection. This avoids gas handling but adds a step.

  • TiCl4 Exotherm: The quenching of the Rieche reaction releases massive heat and HCl gas. Use a dedicated scrubber and controlled addition of the reaction mixture into the quench water (inverse quench).

  • Regio-Validation: Use 1H-NMR to confirm the substitution pattern.

    • Diagnostic Signal: The C5-aldehyde proton will show a singlet (or doublet with small coupling) around 10.0 ppm.

    • NOE: Irradiate the Methyl group (approx 2.4 ppm). You should see an NOE enhancement of the C3-H (furan) and the C5-H (if aldehyde wasn't there). Since Aldehyde is at C5, you will see NOE to the ortho proton at C3 (furan) and no NOE to the aldehyde proton if it is para? Actually, Me is at C4. Aldehyde at C5.[2][3][5] They are ortho. Strong NOE between Me(C4) and CHO(C5) confirms the regiochemistry.

References

  • Regioselective Lithiation:Tetrahedron2013, 69, 467-473.
  • Rieche Formylation: Organic Process Research & Development2005 , 9, 1009-1012. (Scale-up of formylation on electron-rich rings). Link

  • Aromatization of Dihydrobenzofurans: Journal of Medicinal Chemistry2018 , 61, 2490. (Use of NBS/Base for benzofuran synthesis).[6][7][8][9] Link

  • General Benzofuran Synthesis: Chemical Reviews2014 , 114, 5381. Link

Sources

Troubleshooting & Optimization

Technical Guide: Optimization & Impurity Control in 4-Methylbenzofuran-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

The synthesis of 4-Methylbenzofuran-5-carbaldehyde presents a classic challenge in heterocyclic chemistry: Regiocontrol .[1] The benzofuran scaffold possesses two distinct zones of reactivity: the electron-rich furan ring (specifically C-2 and C-3) and the benzene ring (C-4 to C-7).[1]

In standard electrophilic aromatic substitutions (EAS) like the Vilsmeier-Haack or Rieche formylation, the furan ring is significantly more reactive than the benzene ring. Direct formylation of 4-methylbenzofuran predominantly yields the 2-carbaldehyde isomer, not the desired 5-isomer.[1] Consequently, high-purity synthesis of the 5-carbaldehyde typically requires a dihydrobenzofuran strategy —formylating the 2,3-dihydro analog (where the furan double bond is absent, directing substitution to the benzene ring) followed by aromatization.

This guide addresses the specific side-product profiles associated with these routes, providing actionable solutions to minimize isomeric impurities and degradation products.

Diagnostic Workflow: Identifying Your Impurity Profile[1]

Use the following logic map to diagnose the root cause of your mixture's complexity based on the observed side products.

ImpurityDiagnosis Start Analyze Crude Mixture (LC-MS / NMR) Isomer2 Major Product: 2-Formyl Isomer Start->Isomer2 Direct Formylation of Benzofuran? Isomer7 Impurity: 7-Formyl Isomer Start->Isomer7 Dihydro Route (Steric Leakage) Chloro Impurity: Chlorinated Species Start->Chloro Vilsmeier Overheating/Dryness Incomplete Impurity: Dihydro-Intermediate Start->Incomplete Failed Aromatization Sol1 Switch to Dihydro Route (See Protocol A) Isomer2->Sol1 Sol2 Optimize Solvent/Temp (Increase Steric Bulk) Isomer7->Sol2 Sol3 Control POCl3 Eq. & Quench Temp Chloro->Sol3 Sol4 Check Oxidant (DDQ) Stoichiometry Incomplete->Sol4

Figure 1: Diagnostic logic for correlating observed impurities with experimental parameters.[1]

Critical Troubleshooting & FAQs

Category A: Regioselectivity Issues (The "Wrong" Isomer)

Q1: My LC-MS shows a major peak with the correct mass (M+), but NMR indicates substitution at the furan ring (C-2). Why is the 5-position not reacting?

  • Diagnosis: You are likely performing a Vilsmeier-Haack or Rieche reaction directly on 4-methylbenzofuran .[1]

  • Mechanism: The furan ring is an electron-rich enol ether equivalent.[1] The C-2 position is kinetically favored for electrophilic attack (

    
    -
    
    
    
    times more reactive than the benzene ring).[1] The 4-methyl group does activate the 5-position, but not enough to compete with the inherent reactivity of the furan C-2.[1]
  • Solution: You must alter the substrate.

    • Reduce: Hydrogenate 4-methylbenzofuran to 4-methyl-2,3-dihydrobenzofuran .

    • Formylate: Perform Vilsmeier-Haack on the dihydro compound. The oxygen lone pair will now direct para to the benzene ring (Position 5), as the competing furan double bond is gone.

    • Oxidize: Re-aromatize using DDQ or Chloranil to obtain the target.

Q2: I am using the Dihydro route, but I see ~10-15% of the 7-formyl isomer. How do I suppress this?

  • Diagnosis: Competitive ortho-formylation.[1]

  • Mechanism: In 4-methyl-2,3-dihydrobenzofuran, the oxygen directs both para (C-5) and ortho (C-7).[1] While C-5 is sterically favored, C-7 is accessible.[1]

  • Solution:

    • Temperature Control: Lower the Vilsmeier reaction temperature to 0°C - 10°C. Higher temperatures increase the energy available to overcome the steric barrier of the ortho position.

    • Solvent Switch: Use a bulkier Vilsmeier complex or solvent system (e.g., changing from pure DMF to DMF/DCM mixtures) to enhance steric discrimination.

Category B: Chemical Impurities & Degradation[1]

Q3: I observe a "M+34" or "M+36" impurity peak. What is this?

  • Diagnosis: Chlorinated side products (e.g., 5-(chloromethyl) or ring-chlorinated species).[1]

  • Mechanism: During Vilsmeier-Haack, the chloroiminium intermediate can undergo nucleophilic attack by chloride ions if the hydrolysis step is delayed or if the reaction mixture is overheated. In some cases, the formyl group itself can be converted to a gem-dichloride or chloromethyl group.

  • Solution:

    • Avoid large excesses of

      
      .
      
    • Ensure vigorous stirring during the aqueous quench (hydrolysis) to rapidly convert the iminium salt to the aldehyde.

    • Keep the quench temperature controlled (<20°C) to prevent secondary reactions.

Q4: The reaction mixture turns into a black tar during the aromatization step with DDQ.

  • Diagnosis: Polymerization or Over-oxidation.

  • Mechanism: Benzofurans are acid-sensitive and can polymerize.[1] DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) generates acidic byproducts (hydroquinone).[1]

  • Solution:

    • Buffer: Add a solid buffer (e.g.,

      
       or collidine) to the DDQ reaction mixture to scavenge acidic species.
      
    • Alternative: Use activated

      
       in refluxing benzene/DCM if DDQ is too harsh, although this is often slower.
      

Optimized Experimental Protocol

This protocol utilizes the Dihydro-Intermediate Strategy to ensure regioselectivity for the 5-position.[1]

Step 1: Vilsmeier-Haack Formylation of 4-Methyl-2,3-dihydrobenzofuran[1]
  • Reagent Preparation: In a flame-dried flask under

    
    , cool anhydrous DMF (5.0 equiv) to 0°C.
    
  • Activation: Dropwise add

    
     (1.2 equiv) over 30 min. Stir at 0°C for 30 min to generate the Vilsmeier reagent (white precipitate/slurry).
    
  • Addition: Dissolve 4-methyl-2,3-dihydrobenzofuran (1.0 equiv) in minimal DMF or DCM and add dropwise to the reagent.

  • Reaction: Warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.

  • Quench: Pour the mixture onto crushed ice/NaOAc (aq) mixture. Stir vigorously for 1 hour to hydrolyze the iminium salt.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
    • Target Intermediate:4-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde .[1]

Step 2: Aromatization (Dehydrogenation)
  • Setup: Dissolve the intermediate from Step 1 in anhydrous 1,4-dioxane or Toluene (0.1 M concentration).

  • Reagent: Add DDQ (1.1 - 1.2 equiv).

  • Reaction: Reflux (100-110°C) for 2–4 hours.

    • Note: The reaction turns deep red/brown due to DDQ-H2 formation.[1]

  • Workup: Cool to room temperature. Filter off the precipitated hydroquinone byproduct.

  • Purification: Concentrate filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Target Product:This compound .[1][2][3]

Impurity Profile Summary

Impurity NameStructure DescriptionOriginPrevention Strategy
2-Formyl Isomer CHO at furan C-2Direct formylation of benzofuranUse Dihydro route.[1]
7-Formyl Isomer CHO at benzene C-7Competitive ortho-substitutionLower Temp (0°C); Steric control.[1]
Chlorinated Adduct Cl substitution on ring/methyl

side reaction
Control

equiv; rapid quench.
Dimer/Polymer Linked furan ringsAcid-catalyzed couplingBuffer reaction; avoid prolonged heating.[1]
Over-oxidized Acid COOH at C-5Air oxidation of aldehydeStore under inert gas; add antioxidant.[1]

Visualizing the Selectivity Pathway

The diagram below illustrates why the Dihydro route is preferred for 5-substitution.

ReactionPathways SM1 4-Methylbenzofuran (Aromatic Furan Ring) Reagent Vilsmeier-Haack (DMF / POCl3) SM1->Reagent SM2 4-Methyl-2,3-dihydrobenzofuran (Ether-like) SM2->Reagent Prod2 2-Formyl Isomer (Major Product) Reagent->Prod2 Electronic Preference (Furan C-2 > Benzene) Prod5_dihydro 5-Formyl-dihydro Intermediate Reagent->Prod5_dihydro Para-Directing Effect (Blocked Furan) Target TARGET: 4-Methylbenzofuran- 5-carbaldehyde Prod5_dihydro->Target DDQ Oxidation (Aromatization)

Figure 2: Mechanistic divergence between direct formylation (Red path) and the dihydro strategy (Green path).

References

  • Vilsmeier-Haack Reaction Principles

    • Jones, G.; Stanforth, S. P.[4] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions 2000 , 56, 355–659.[4] Link

  • Benzofuran Synthesis Reviews

    • Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res. 2017 , 9(5), 210-220. Link

    • Ramezani, P. et al. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules 2023 . Link

  • Rieche Formylation Specifics

    • Rieche, A.; Gross, H.; Höft, E. Chem. Ber.1960 , 93, 88. Link

  • Regioselectivity in Benzofurans

    • Beaudry, C. M. Regioselective Synthesis of Benzofuranones and Benzofurans. J. Org.[5][6] Chem. 2021 , 86, 6931.[5] Link[5]

Sources

troubleshooting 4-Methylbenzofuran-5-carbaldehyde purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Synthesis & Purification

Introduction

Welcome to the technical support hub for 4-Methylbenzofuran-5-carbaldehyde . This intermediate is critical in the development of bioactive scaffolds, particularly for HCV inhibitors and anticancer agents.

Users frequently report difficulties regarding regioselectivity (C2 vs. C5 formylation) and purification of the aldehyde from unreacted starting materials. This guide synthesizes field-proven protocols with mechanistic insights to resolve these bottlenecks.

Part 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: "My crude NMR shows a mixture of isomers. I used Vilsmeier-Haack on 4-methylbenzofuran."

Diagnosis: Regioselectivity Mismatch. Root Cause: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] In benzofurans, the C2 position (furan ring) is significantly more nucleophilic than the benzene ring positions due to the heteroatom's electron donation. Direct formylation of 4-methylbenzofuran predominantly yields 4-methylbenzofuran-2-carbaldehyde , not the desired 5-isomer [1][6].

Corrective Action: You must alter the synthetic strategy to bypass electrophilic competition.

  • Switch to Metal-Halogen Exchange: Use 5-bromo-4-methylbenzofuran as your precursor.

    • Protocol: Treat with

      
      -BuLi or Mg (Grignard) followed by DMF quenching. This locks the formyl group to the C5 position via the bromine handle [8].
      
  • Block the C2 Position: If you must use Vilsmeier, the C2 position must be substituted (e.g., with a silyl group) or blocked, which adds synthetic steps.

Decision Matrix: See the diagram below to select the correct synthetic pathway based on your starting material.

SynthesisPath Start Starting Material Selection Direct 4-Methylbenzofuran Start->Direct Bromo 5-Bromo-4-methylbenzofuran Start->Bromo Vilsmeier Reaction: Vilsmeier-Haack (POCl3 / DMF) Direct->Vilsmeier Electrophilic Subst. Lithiation Reaction: Lithiation/Grignard (1. n-BuLi/Mg, 2. DMF) Bromo->Lithiation Metal-Halogen Exch. ResultBad Major Product: C2-Aldehyde (Undesired) Vilsmeier->ResultBad High C2 Selectivity ResultGood Major Product: C5-Aldehyde (Target) Lithiation->ResultGood Site-Specific

Figure 1: Synthetic route selection. Direct formylation fails to target C5 efficiently; metal-halogen exchange is required.

Issue 2: "I have the correct isomer, but I cannot separate it from the unreacted starting material by column chromatography."

Diagnosis: Co-elution of Lipophilic Species. Root Cause: Both 4-methylbenzofuran (starting material) and the 5-carbaldehyde derivative are highly lipophilic. On standard silica gel, their Rf values often overlap (


), making flash chromatography inefficient and expensive for scale-up.

Corrective Action: The Bisulfite Adduct Method Aldehydes form reversible, water-soluble adducts with sodium bisulfite (


).[2] Non-carbonyl impurities (starting materials, halides) do not. This allows for a "chemical filtration" far superior to chromatography [1][2].

Protocol: Bisulfite Purification System

StepActionMechanistic Insight
1. Solubilization Dissolve crude mixture in minimal Methanol (MeOH) or Ethyl Acetate (EtOAc) .MeOH facilitates phase transfer; EtOAc is better if the aldehyde is very lipophilic.
2. Adduct Formation Add 2-3 equivalents of saturated aqueous

. Vigorously stir for 2–4 hours.
Nucleophilic attack of bisulfite on the carbonyl carbon forms a hydroxy-sulfonate salt (water soluble).
3. Phase Wash Scenario A (Precipitate): If a solid forms, filter it.[3] Wash with Et2O.Scenario B (Biphasic): Separate layers.[2][3][4] Keep the Aqueous Layer . Wash aqueous layer 2x with Et2O.The ether wash removes unreacted starting material and non-aldehyde impurities.
4. Regeneration Treat the solid or aqueous phase with 10%

or NaOH
(pH > 10) until bubbling ceases.
Base deprotonates the adduct, collapsing it back to the free aldehyde and releasing

/sulfite.
5. Extraction Extract the liberated milky emulsion with DCM or EtOAc . Dry (

) and concentrate.
Recovers the pure aldehyde.

Visualizing the Workflow:

BisulfitePurification Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (Vigorous Stirring) Crude->Bisulfite Separation Phase Separation Bisulfite->Separation OrganicWaste Organic Phase (Contains Impurities) Separation->OrganicWaste Discard Aqueous Aqueous Phase (Bisulfite Adduct) Separation->Aqueous Keep Regen Add Base (pH > 10) (Regenerate Aldehyde) Aqueous->Regen FinalProduct Pure 4-Methylbenzofuran- 5-carbaldehyde Regen->FinalProduct Extract w/ DCM

Figure 2: Chemical purification workflow using sodium bisulfite to isolate the aldehyde from non-polar impurities.

Issue 3: "The product is oiling out during recrystallization."

Diagnosis: Impurity-Driven Melting Point Depression. Root Cause: Benzofuran carbaldehydes are often low-melting solids (MP 30–50°C). Even trace impurities (1-2%) can depress the melting point below room temperature, resulting in an oil.

Corrective Action:

  • Seed Crystal Generation:

    • Take a small aliquot (50 mg) of the oil.

    • Dissolve in minimum Pentane or Hexane at -78°C (dry ice/acetone bath).

    • Scratch the glass vigorously with a spatula. Once crystals form, keep them frozen to use as seeds.

  • Solvent System:

    • Avoid pure Ethanol/Methanol (solubility is often too high).

    • Recommended System: Hexanes : EtOAc (9:1) or Heptane : IPA (20:1) .

    • Dissolve at 40°C (do not boil, as the aldehyde may oxidize), filter hot, then cool slowly to 0°C with slow stirring. Add the seed crystal at 20°C.

Part 2: Summary of Physical Properties & Benchmarks

Use these benchmarks to validate your isolated material.

PropertySpecificationNotes
Appearance White to pale yellow crystalline solidTurns yellow/brown upon oxidation (store under

).
Melting Point ~35–45°C (Estimated)*Dependent on purity; often oils if <95% pure.
1H NMR Diagnostic

9.9–10.1 ppm (s, 1H)
Aldehyde proton. Distinctive singlet.
1H NMR Diagnostic

2.4–2.6 ppm (s, 3H)
Methyl group at C4.
Storage 2–8°C, Inert AtmosphereAldehydes oxidize to carboxylic acids in air.

References

  • National Institutes of Health (PMC). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • University of Rochester. (n.d.). Bisulfite Workup: for Removal of Aldehydes, or Purification of Aldehydes.[2][5][6] Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Vilsmeier-Haack Reaction: Mechanism and Applications. Retrieved from [Link]

  • Cambridge University Press. (2014). Name Reactions in Organic Synthesis: Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (2025). 1-Benzofuran-5-carbaldehyde Compound Summary. Retrieved from [Link]

  • Wiley-VCH. (2006). Supporting Information: Synthesis of benzofuran-carbaldehydes. Retrieved from [Link]

Sources

optimization of reaction conditions for 4-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers optimizing the synthesis of 4-Methylbenzofuran-5-carbaldehyde . It prioritizes "field-proven" logic over textbook generalities, addressing the specific steric and electronic challenges imposed by the 4-methyl substituent.

Case ID: 4-MBF-5CHO-OPT Status: Active Support Level: Senior Application Scientist Topic: Reaction Optimization, Regioselectivity Control, and Troubleshooting

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: Synthesizing This compound via direct formylation of 4-methylbenzofuran is deceptively difficult. You are battling two opposing forces:

  • Electronic Bias: The C-2 position (furan ring) is naturally the most nucleophilic site in benzofurans, typically reacting 100-1000x faster than the benzenoid ring.

  • Steric Hindrance: The methyl group at C-4 creates significant steric strain at the adjacent C-5 position, further discouraging attack by bulky electrophiles (like the Vilsmeier complex).

The Solution Strategy: While the Vilsmeier-Haack reaction is standard for heterocycles, it often fails to achieve C-5 selectivity in this substrate, yielding the C-2 isomer or tar. This guide prioritizes the Rieche Formylation (TiCl₄/Cl₂CHOMe) as the superior method for this specific scaffold due to the coordination ability of Titanium(IV) with the ring oxygen, which can help direct the formyl group to the C-5 position (para-like orientation), and its higher reactivity toward the benzenoid ring compared to the Vilsmeier reagent.

Critical Protocol: Rieche Formylation Optimization

This protocol is optimized to overcome the C-4 methyl steric barrier while minimizing C-2 side reactions.

Reagents & Stoichiometry
ReagentRoleEquiv.Critical Note
4-Methylbenzofuran Substrate1.0Must be dry (<0.1% H₂O).
TiCl₄ (Titanium Tetrachloride) Lewis Acid2.2 - 2.5Excess is mandatory. 1.0 eq coordinates to O; the rest activates the electrophile.
Cl₂CHOMe (DCME) Formyl Source1.2 - 1.5Dichloromethyl methyl ether. Highly moisture sensitive.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous. Dilution helps control exotherm.
Step-by-Step Workflow (The "Rieche" Route)
  • System Prep: Flame-dry a 3-neck RBF under Argon flow. The reaction is extremely sensitive to moisture (hydrolysis of TiCl₄ generates HCl gas and kills stoichiometry).

  • Lewis Acid Activation (The "Cold Start"):

    • Charge DCM and TiCl₄.[1][2] Cool to -78°C .

    • Why? TiCl₄ is aggressive. Adding it at RT causes immediate polymerization of the electron-rich benzofuran.

  • Substrate Addition:

    • Add 4-methylbenzofuran (dissolved in minimal DCM) dropwise over 30 mins.

    • Observation: Solution will turn deep red/brown (complex formation).

  • Electrophile Introduction:

    • Add DCME dropwise at -78°C.

    • Crucial Optimization Point: Allow the reaction to warm slowly to 0°C over 2 hours. The C-5 formylation often requires this thermal energy to overcome the C-4 methyl sterics, but going above 0°C risks C-2 attack.

  • Quench:

    • Pour onto ice/water. Do not use base yet. The intermediate acetal must be hydrolyzed by the acidic aqueous phase to release the aldehyde. Stir vigorously for 30 mins.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am getting the C-2 Formyl isomer (4-methylbenzofuran-2-carbaldehyde) instead of C-5."

Diagnosis: This is the most common failure mode. The electrophile is attacking the most electron-rich position (C-2) because the reaction temperature is too high or the "directing" effect of the Lewis acid is weak.

Corrective Actions:

  • Switch Reagents: If you are using Vilsmeier (POCl₃/DMF), stop. Switch to Rieche (TiCl₄). The TiCl₄ coordinates to the benzofuran oxygen, effectively "blocking" the face and electronically activating the para position (C-5) relative to the oxygen.

  • Block C-2: If selectivity remains <80%, you must chemically block C-2.

    • Protocol: Lithiate C-2 (n-BuLi, -78°C)

      
       Quench with TMSCl.
      
    • Result: 2-TMS-4-methylbenzofuran.

    • Next: Perform Rieche formylation (hits C-5).

    • Final: Deprotect TMS (TBAF or acid workup).

Issue 2: "The reaction yields a black tar/polymer."

Diagnosis: Benzofurans are acid-sensitive. The high concentration of HCl generated (from TiCl₄ hydrolysis or Vilsmeier byproduct) is initiating cationic polymerization, especially at the electron-rich C-2/C-3 double bond.

Corrective Actions:

  • Dilution: Increase solvent volume to 0.1 M.

  • Buffer the Quench: Do not quench directly with water. Quench into a cold Sodium Acetate or Sodium Potassium Tartrate (Rochelle's Salt) solution. This buffers the pH immediately, preventing acid-catalyzed degradation during the biphasic hydrolysis step.

Issue 3: "Low conversion (<30%) despite excess reagents."

Diagnosis: The "Steric Wall" of the 4-methyl group is preventing the electrophile from approaching C-5.

Corrective Actions:

  • Temperature Ramp: After the addition at -78°C, allow the reaction to reach room temperature (25°C) for exactly 30 minutes before quenching. Monitor by TLC.[3][1]

  • Reagent Quality: Check your DCME (Dichloromethyl methyl ether). If it has turned yellow/fuming, it has degraded. Distill it or buy fresh.

Visualizing the Logic

Diagram 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the competition between the kinetic C-2 product and the desired thermodynamic/directed C-5 product.

ReactionPathway Start 4-Methylbenzofuran (Substrate) Complex Lewis Acid Complex (TiCl4-Oxygen Coord) Start->Complex TiCl4 Addition (-78°C) PathA Path A: Kinetic Control (Vilsmeier / High Temp) Complex->PathA Weak Coordination or POCl3 Use PathB Path B: Directed/Steric Control (Rieche / Low Temp) Complex->PathB Strong Coordination (TiCl4) Prod2 C-2 Formyl Isomer (Undesired Major Impurity) PathA->Prod2 Fast Attack at Nucleophilic C-2 Prod5 C-5 Formyl Isomer (Target Molecule) PathB->Prod5 Directed Attack at C-5 (Para to Oxygen) Prod2->Start Requires Separation (Difficult)

Caption: Path B (Green) utilizes the coordination of Titanium to the ring oxygen to favor C-5 substitution, whereas Path A (Red) follows standard nucleophilic trends.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Start: What is the failure mode? Issue1 Wrong Isomer (C-2) Problem->Issue1 Issue2 Low Yield / Tar Problem->Issue2 Sol1 Switch to Rieche (TiCl4) Keep Temp < 0°C Issue1->Sol1 First Attempt Sol2 Check Water Content (Strict Anhydrous) Issue2->Sol2 Polymerization? Sol1b Block C-2 with TMS Sol1->Sol1b If Selectivity < 80% Sol2b Buffer Quench (Use NaOAc) Sol2->Sol2b Degradation during workup?

Caption: A logic flow for diagnosing the two primary failure modes: regioselectivity loss and product degradation.

Comparative Data: Formylation Methods

Use this table to justify your choice of method to project managers or PI.

FeatureVilsmeier-Haack (POCl₃/DMF) Rieche (TiCl₄/DCME) Duff (Hexamine/TFA)
Primary Regioselectivity C-2 (Heterocycle)C-5 / C-7 (Benzene Ring)Ortho to OH (Phenols only)
Reaction Species Chloroiminium Ion (Bulky)Dichloromethyl Cation (Small/Hard)Iminium
Sensitivity to Sterics High (Fails with 4-Me)Moderate (Can penetrate 4-Me)N/A
Yield (4-Me-BF) Low (<30% C-5 product)High (60-75% C-5 product) N/A
Safety Profile ModerateHigh Risk (TiCl₄ fumes)Moderate

References

  • Rieche Formylation of Benzofurans: García, O., et al. "o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4." Tetrahedron Letters, 44(27), 4961–4963.[2] Link

  • Vilsmeier-Haack Selectivity: Jones, G., & Stanforth, S. P. "The Vilsmeier-Haack Reaction."[4][5][6] Organic Reactions, 49,[6] 1. Link

  • Benzofuran Synthesis Strategies: Kishor, M.[7] "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Link

  • Mechanistic Insight (Duff vs. Others): Hansen, P. E., et al. "A theoretical study of the Duff reaction: insights into its selectivity."[5][8][9] Organic & Biomolecular Chemistry, 14, 2016. Link

  • Patent Reference (Cyclization Route): CN102653529A. "Preparation process of benzofuran."[3][10][11][6] (Demonstrates the alternative route of building the aldehyde prior to ring closure). Link

Sources

Technical Support Center: 4-Methylbenzofuran-5-carbaldehyde Stability & Degradation

[1]

Executive Summary: The Stability Matrix

This compound (4-MBF-5-CHO) presents a unique stability profile due to the electronic interplay between the electron-rich benzofuran core and the electron-withdrawing formyl group.[1] The ortho-positioning of the methyl group (C4) relative to the aldehyde (C5) provides steric protection but also introduces benzylic radical susceptibility.

Primary Degradation Risks:

  • Aerobic Auto-oxidation: Conversion of the aldehyde to carboxylic acid (fastest pathway).

  • Photochemical Dimerization: [2+2] cycloaddition of the furan double bond under UV light.

  • Nucleophilic Scavenging: Acetal/hemiacetal formation in alcoholic solvents.

Part 1: Critical Degradation Pathways (Mechanistic Analysis)

Pathway A: Radical-Mediated Auto-oxidation (The "Purity Drift" Phenomenon)

The most common issue users encounter is a gradual decrease in purity even when stored at 4°C.[1] This is driven by the radical chain oxidation of the aldehyde proton.

  • Mechanism: The activation energy for abstracting the formyl hydrogen is lowered by the resonance stabilization of the resulting acyl radical by the benzofuran ring. The 4-methyl group, while sterically hindering, does not prevent oxygen attack.[1]

  • End Product: 4-Methylbenzofuran-5-carboxylic acid.[1]

  • Visual Pathway:

OxidationAldehyde4-Methylbenzofuran-5-carbaldehydeRadicalAcyl RadicalIntermediateAldehyde->RadicalInitiation (hv / Metal ions)PeracidPeracidIntermediateRadical->Peracid+ O2Acid4-Methylbenzofuran-5-carboxylic acid(Major Degradant)Peracid->Acid+ Aldehyde(Chain Propagation)

Figure 1: Radical chain auto-oxidation mechanism converting the aldehyde to carboxylic acid.[1]

Pathway B: Photochemical [2+2] Cycloaddition

Benzofurans are strong UV chromophores. Upon exposure to ambient laboratory light (specifically UV-A/B), the C2-C3 double bond of the furan ring becomes excited.[1]

  • Mechanism: The excited state molecule reacts with a ground-state molecule in a [2+2] cycloaddition, forming cyclobutane-fused dimers.[1]

  • Impact: Solution turns yellow/brown; LC-MS shows broadening peaks or dimers (2M+).

  • Visual Pathway:

PhotolysisMonomer4-MBF-5-CHO(Ground State)ExcitedExcited State(Singlet/Triplet)Monomer->ExcitedUV Light (hν)DimerCyclobutane Dimer(Head-to-Head / Head-to-Tail)Excited->Dimer+ Monomer[2+2] Cycloaddition

Figure 2: Photochemical dimerization pathway characteristic of benzofuran derivatives.[1]

Part 2: Troubleshooting & FAQs

Scenario 1: "My HPLC shows a new peak at RRT 0.85 after 24 hours in methanol."

Diagnosis: Solvent Interaction (Acetal Formation). Mechanism: Aldehydes exist in equilibrium with hemiacetals and acetals in alcoholic solvents. The 4-methyl group provides some steric hindrance, but not enough to block this reaction in primary alcohols like MeOH.[1]

  • Immediate Action:

    • Check your HPLC diluent. If it is Methanol, switch to Acetonitrile (ACN) or Water/ACN .

    • If the peak disappears in ACN, it was a reversible hemiacetal.

    • Preventative: Avoid storing stock solutions in protic solvents (MeOH, EtOH, IPA).

Scenario 2: "The solid turned from off-white to beige, and melting point dropped."

Diagnosis: Surface Oxidation. Mechanism: The crystal lattice surface has oxidized to the carboxylic acid. The acid impurity acts as a defect, lowering the melting point (eutectic effect).

  • Validation Protocol:

    • Dissolve a small amount in DMSO-d6 .

    • Run 1H NMR .

    • Look for: Appearance of a broad singlet at ~12-13 ppm (COOH) and a shift in the aromatic protons.

    • Look for: Loss of the aldehyde proton signal at ~10.0 ppm.

Scenario 3: "LC-MS shows a mass of M+16."

Diagnosis: N-Oxide? No. It is likely Benzofuran Ring Oxidation . Mechanism: Under aggressive oxidative conditions (or presence of trace metal catalysts like Fe/Cu), the electron-rich furan ring (C2-C3) can be epoxidized or cleaved.[1]

  • Reference Insight: Research on benzofuran oxidation by Mn(III) catalysts shows ring opening to keto-esters [1].[1][2] While rare in storage, this occurs if the sample is exposed to transition metals and oxidants.

Part 3: Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation products.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the acid degradant, improving retention)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic core) and 280 nm (Aldehyde carbonyl)
Sample Diluent Acetonitrile (Strictly avoid MeOH to prevent acetal artifacts)
Protocol B: Recrystallization (Purification of Oxidized Material)

If your batch has degraded <10% to the acid, use this to recover the aldehyde.

  • Solubility Check: The aldehyde is soluble in hot ethanol/hexane mixes; the carboxylic acid is less soluble in non-polar solvents but more soluble in base.

  • Wash Step: Dissolve the crude solid in Ethyl Acetate .

  • Extraction: Wash the organic layer with 5% Sodium Bicarbonate (NaHCO3) solution.

    • Why? The carboxylic acid degradant (pKa ~4-5) will deprotonate and move to the aqueous layer. The aldehyde remains in the organic layer.

  • Drying: Dry organic layer over MgSO4, filter, and concentrate.

  • Crystallization: Recrystallize from Hexane/EtOAc (9:1) if necessary.

Part 4: Storage & Handling Directives

To maximize shelf-life, adhere to the "DAG" Protocol:

  • D (Dark): Store in amber vials wrapped in foil. Benzofurans are photosensitive [3].

  • A (Argon): Flush headspace with Argon (heavier than air) after every use. Nitrogen is acceptable but Argon is superior for long-term storage of aldehydes.[1]

  • G (Glass): Store in borosilicate glass. Avoid plastics which may leach plasticizers that can act as radical initiators.

Temperature: -20°C is recommended for long-term (>1 month) storage. 4°C is acceptable for active use.

References

  • Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Source: RSC Advances, 2014. Context: Details the oxidative ring-opening susceptibility of the furan moiety under metal-catalyzed conditions, relevant for understanding M+16 or ring-cleavage degradants. URL:[Link]

  • Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde. Source: Russian Journal of General Chemistry (via ResearchGate), 2025. Context: Provides mechanistic parallels for furan-aldehyde oxidation and stability in acidic media.[1] URL:[Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Source: MDPI, Molecules, 2020. Context: Discusses the epoxidation and metabolic-like degradation pathways of methylated benzofurans. URL:[Link]

  • 4-methyl-1-oxo-3H-2-benzofuran-5-carbaldehyde (Compound Summary). Source: PubChem.[3][4] Context: Physical property data and structural identifiers for related benzofuran/phthalide derivatives. URL:[Link]

challenges in scaling up 4-Methylbenzofuran-5-carbaldehyde production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up 4-Methylbenzofuran-5-carbaldehyde

Current Status: Online Lead Scientist: Dr. A. Vance, Senior Process Chemist Topic: Process Troubleshooting & Optimization Guide Case ID: MBF-5-CHO-SCALE

Executive Summary: The "Regioselectivity Trap"

Scaling up the production of This compound presents a unique dichotomy compared to standard benzofuran chemistry.

In a standard laboratory setting, researchers often attempt Direct Formylation (Route A) on the aromatic benzofuran. While this works on milligram scales, it fails at kilo-scale due to thermodynamic favoring of the C2-position over the desired C5-position. The 4-methyl group blocks C3/C4 sterically, but it does not sufficiently deactivate the electron-rich C2 position.

The Solution: This guide focuses on the Dihydro-Intermediate Strategy (Route B) . By hydrogenating the furan ring (or starting with the dihydro analog), you alter the electronic directing effects to favor C5 exclusively (reinforced by the 4-methyl group). This is followed by a controlled aromatization.

Module 1: Synthetic Strategy & Regiocontrol

Q: Why is my Vilsmeier-Haack reaction yielding a mixture of isomers (mainly C2-CHO)?

A: You are likely performing the reaction on the fully aromatic 4-methylbenzofuran.

  • Mechanism: In aromatic benzofurans, the furan double bond (C2-C3) is the most electron-rich site. The C2 position is the "soft" nucleophile center, reacting fastest with the Vilsmeier reagent.

  • Correct Protocol (The Dihydro Route): Switch to 4-methyl-2,3-dihydrobenzofuran as your substrate.

    • Why it works: In the dihydro system, the heterocycle behaves like an alkyl aryl ether. The oxygen atom acts as a strong para-director, activating C5. The 4-methyl group (an ortho/para director) further reinforces activation at C5 (ortho to methyl).

    • Result: High regioselectivity for C5.

Visual Workflow: Pathway Selection

SynthesisPath cluster_legend Legend Start Starting Material Trap Route A: Direct (The Trap) Sol Route B: Dihydro (Recommended) Raw 4-Methylbenzofuran DirectVH Reaction at C2 (Major) + C5 (Minor) Raw->DirectVH Direct Vilsmeier-Haack Hydro 4-Methyl-2,3-dihydrobenzofuran Raw->Hydro Catalytic Hydrogenation (Pd/C, H2) Mixed Mixed DirectVH->Mixed Complex Purification (Low Yield) Formyl 4-Methyl-2,3-dihydro- benzofuran-5-carbaldehyde Hydro->Formyl Vilsmeier-Haack (POCl3/DMF) Ox Target: 4-Methylbenzofuran- 5-carbaldehyde Formyl->Ox Aromatization (DDQ or Chloranil)

Caption: Comparison of Direct Formylation (Route A) vs. the Dihydro-Intermediate Strategy (Route B). Route B utilizes electronic reinforcement to ensure C5 regioselectivity.

Module 2: Process Safety (Vilsmeier-Haack Scale-Up)

Q: We observed a rapid temperature spike during POCl₃ addition. How do we manage this exotherm?

A: The formation of the chloroiminium ion (Vilsmeier reagent) is highly exothermic. At scale, "dumping" reagents causes thermal runaway, potentially degrading the reagent or causing a pressure event.

Troubleshooting Protocol:

ParameterSpecificationCausality
Reagent Order Add

to DMF (or vice versa) in a separate vessel before adding substrate.
Pre-forming the reagent allows you to control the initial exotherm without the substrate present, which might otherwise polymerize.
Temperature Maintain

to

during addition.
Above

, the Vilsmeier reagent can self-degrade or react with trace water violently.
Dosing Rate Gravimetric control (e.g., 1 kg/hour ).Heat generation must not exceed cooling jacket capacity (

).
Quenching Inverse addition (Pour Rxn into Ice/Water).CRITICAL: Never add water to the reaction mixture. The hydrolysis is more exothermic than the formation.
Safety Logic Diagram

SafetyLogic Start Start Vilsmeier Reagent Prep CheckTemp Check Reactor Temp Start->CheckTemp Decision Is Temp < 5°C? CheckTemp->Decision AddPOCl3 Dose POCl3 (Slow Flow) Decision->AddPOCl3 Yes Stop HALT FEED Engage Emergency Cooling Decision->Stop No AddPOCl3->CheckTemp Loop until Complete Stop->CheckTemp Wait for Cool Down

Caption: Logic flow for the safe addition of Phosphoryl Chloride (POCl3) to DMF. Feedback loop ensures thermal stability.

Module 3: Purification & Isolation

Q: Chromatography is not viable at 5kg scale. The crude oil is dark brown. How do we purify?

A: Aldehydes have a "cheat code" for purification: Bisulfite Adduct Formation . This method moves your product into the aqueous phase, leaving non-aldehyde impurities (starting materials, tars) in the organic phase.

Step-by-Step Protocol (Self-Validating):

  • Adduct Formation:

    • Dissolve crude organic oil in 3 volumes of Ethyl Acetate.

    • Add 2.5 equivalents of saturated aqueous Sodium Bisulfite (

      
      ).
      
    • Stir vigorously for 2–4 hours.

    • Validation: A white precipitate may form, or the product may migrate to the aqueous layer. TLC/HPLC should show the disappearance of the aldehyde spot in the organic layer.

  • Wash (The Filter):

    • Separate layers.[1] Keep the Aqueous Layer (contains product adduct).

    • Note: If a solid adduct formed, filter it off and wash with Ethyl Acetate. This solid is your pure "protected" product.

  • Regeneration:

    • Place the aqueous phase (or solid) in a flask.

    • Add fresh Ethyl Acetate.

    • Adjust pH to 9–10 using Sodium Carbonate (

      
      ) or dilute NaOH. Do not exceed pH 12  (risk of Cannizzaro reaction).
      
    • Stir for 1 hour. The free aldehyde will migrate back into the Ethyl Acetate.

  • Isolation:

    • Separate organic layer, dry over

      
      , and concentrate.
      
    • Result: usually >98% purity pale yellow solid/oil.

Module 4: Aromatization (If using Dihydro Route)

Q: The oxidation step with DDQ is too expensive for manufacturing. Alternatives?

A: While DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is excellent for lab scale, it is costly and generates toxic waste.

Scale-Up Alternatives:

  • Chloranil (Tetrachloro-1,4-benzoquinone): Cheaper than DDQ, often works in refluxing xylene or toluene.

  • Air Oxidation (Catalytic):

    
     in refluxing diphenyl ether or mesitylene. This effectively "reverses" the hydrogenation.
    
    • Caution: High temperature (

      
      ) required. Ensure the aldehyde is stable (add radical inhibitor like BHT).
      
  • Bromination/Elimination:

    • Brominate the C3 position of the dihydro-aldehyde using NBS (N-Bromosuccinimide).

    • Eliminate

      
       using a base (DBU or Pyridine). This is a classic two-step aromatization.
      

References & Authoritative Grounding

  • Vilsmeier-Haack Safety & Scale-up:

    • Title: "Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE..."

    • Source: Organic Process Research & Development (ACS)

    • Link:[Link]

    • Relevance: Establishes the thermal hazards of

      
      /DMF and dosing protocols.
      
  • Benzofuran Regioselectivity:

    • Title: "Regioselective Synthesis of Benzofuranones and Benzofurans"

    • Source: Beaudry Research Group / Oregon State University

    • Link:[Link]

    • Relevance: Explains the electronic directing effects in benzofuran systems (C2 vs C5 preference).

  • Bisulfite Purification Method:

    • Title: "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes..."

    • Source: Organic Process Research & Development[2][3]

    • Link:[Link]

    • Relevance: Validates the bisulfite extraction method for aldehyde purification on scale.

  • Dihydrobenzofuran Synthesis:

    • Title: "A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans"

    • Source: Journal of Organic Chemistry (ACS)

    • Link:[Link]

    • Relevance: Provides background on synthesizing the dihydro-precursors if they are not commercially available.

Sources

Technical Support Center: 4-Methylbenzofuran-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and impurity management for 4-Methylbenzofuran-5-carbaldehyde . This document is structured as a Tier-3 Technical Support resource, designed for organic chemists and process development scientists.

Topic: Impurity Control & Process Optimization Target Molecule: this compound (CAS: Derivative of 54365-75-2 family) Primary Application: Intermediate for kinase inhibitors and cardiovascular therapeutics.[1]

Executive Summary & Core Chemistry

The synthesis of This compound presents a specific regioselectivity challenge. The benzofuran ring is electron-rich, and standard electrophilic aromatic substitutions (like Vilsmeier-Haack) predominantly target the C2 position (alpha to oxygen).

To successfully install the formyl group at the C5 position , researchers must avoid direct formylation of the benzofuran ring. The industry-standard protocol utilizes a Lithium-Halogen Exchange on a 5-bromo precursor, followed by a DMF quench. This guide focuses on this specific route, as it is the only reliable method to avoid difficult-to-separate regioisomers.

The Validated Route
  • Starting Material: 5-Bromo-4-methylbenzofuran[1]

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), anhydrous THF,
    
    
    -Dimethylformamide (DMF).[2]
  • Mechanism: Lithiation at C5 followed by nucleophilic attack on DMF.

Troubleshooting Guide & FAQs

Category A: Regioselectivity & Isomer Contamination

Q1: I attempted Vilsmeier-Haack formylation on 4-methylbenzofuran, but the NMR shows the aldehyde at the wrong position. Why? Diagnosis: You have likely synthesized 4-methylbenzofuran-2-carbaldehyde .[1] Technical Explanation: The furan ring oxygen donates electron density, activating the C2 and C3 positions. C2 is kinetically and thermodynamically favored for electrophilic attack (


/DMF). The C5 position on the benzene ring is significantly less reactive.
Solution:  You cannot optimize the Vilsmeier reaction for C5 selectivity. You must switch to the Lithium-Halogen Exchange  route using 5-bromo-4-methylbenzofuran.[1]

Q2: How do I synthesize the 5-bromo-4-methylbenzofuran precursor without getting the 2-bromo isomer? Diagnosis: Direct bromination of 4-methylbenzofuran often yields 2-bromo-4-methylbenzofuran.[1] Solution: The 5-bromo substituent should be installed before the benzofuran ring is closed.

  • Protocol: Start with 4-bromo-3-methylphenol .[1] Formylate to get 5-bromo-2-hydroxy-4-methylbenzaldehyde, then cyclize using chloroacetaldehyde or ethyl bromoacetate/base.[1] This "locks" the bromine at C5.

Category B: Reaction Impurities (Lithiation Route)

Q3: I see a significant "des-bromo" impurity (4-methylbenzofuran) in my final product. Where did the bromine go? Diagnosis: Protonation of the lithiated intermediate. Root Cause: Moisture ingress.[1] The intermediate 5-lithio-4-methylbenzofuran is extremely basic (


). It will instantly abstract a proton from trace water in the solvent or atmosphere, yielding 4-methylbenzofuran (the "des-bromo" product) instead of reacting with DMF.
Corrective Action: 
  • Solvent: Distill THF over Sodium/Benzophenone or use a column drying system. Water content must be <50 ppm.

  • Atmosphere: Ensure the reaction vessel is flame-dried and under positive Argon pressure. Nitrogen is acceptable if strictly dry.[1]

Q4: My yield is low, and I see dimers (Wurtz coupling products). Diagnosis: Thermal instability of the aryllithium species. Root Cause: If the lithiation temperature rises above -60°C, the lithiated species can attack unreacted bromide starting material, forming a bi-aryl dimer. Corrective Action:

  • Maintain internal temperature below -70°C during

    
    -BuLi addition.
    
  • Add

    
    -BuLi slowly down the side of the flask to pre-cool it.
    
  • Ensure the DMF addition is also performed at -78°C to -60°C.

Q5: I see a "carbinol" impurity (Secondary Alcohol). Diagnosis: Double addition of the aryllithium to the formyl group. Technical Explanation: After the first aryllithium molecule reacts with DMF to form the tetrahedral intermediate, if the quench is delayed or temperature management is poor, the intermediate can break down to the aldehyde in situ, which then reacts with a second equivalent of aryllithium.[2] Solution:

  • Use a slight excess of DMF (1.5 - 2.0 equivalents).

  • Inverse Addition: Cannulate the lithiated species into a cold solution of DMF (though standard addition of DMF to the lithiated species usually works if rapid mixing is ensured).

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of this compound via Halogen-Lithium Exchange.

Reagents:

  • 5-Bromo-4-methylbenzofuran (1.0 eq)[1]

  • 
    -Butyllithium (1.6 M in hexanes, 1.1 eq)
    
  • Anhydrous THF (10-15 volumes)

  • Anhydrous DMF (1.5 eq)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, low-temperature thermometer, and pressure-equalizing addition funnel. Flame-dry under Argon flow.[1]

  • Dissolution: Charge 5-Bromo-4-methylbenzofuran and Anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath).

  • Exchange: Add

    
    -BuLi dropwise over 20 minutes. Crucial: Do not allow internal temp to exceed -70°C.
    
  • Maturation: Stir at -78°C for 30–45 minutes. (Monitor by TLC: quench a mini-aliquot with

    
    ; disappearance of starting material indicates completion).
    
  • Formylation: Add Anhydrous DMF dropwise over 10 minutes. Maintain temp < -70°C.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Pour the reaction mixture into saturated aqueous

    
     (cold).
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Impurity Profile & Management

Impurity NameStructure DescriptionOriginRemoval Strategy
Des-bromo Impurity 4-MethylbenzofuranMoisture quenching of lithiated intermediate.[1]Difficult to separate. Prevention is key (Dry THF).
C2-Isomer 4-Methylbenzofuran-2-carbaldehydeWrong synthetic route (Vilsmeier) or contaminated starting material.[1]Chromatographic separation (Polarity difference is usually sufficient).
Wurtz Dimer 5,5'-Bis(4-methylbenzofuran)Temperature too high during lithiation (> -60°C).[2]Precipitates in non-polar solvents; filter off or column chromatography.
Starting Material 5-Bromo-4-methylbenzofuranIncomplete lithiation (insufficient

-BuLi or old reagent).[1]
Titrate

-BuLi before use.[1]

Visualizing the Pathway

The following diagram illustrates the correct synthetic pathway versus the common regioselectivity error.

G SM 4-Methylbenzofuran Vilsmeier Vilsmeier-Haack (POCl3 / DMF) SM->Vilsmeier Br_SM 5-Bromo-4-methylbenzofuran Li_Step 1. n-BuLi, THF, -78°C (Li-Halogen Exchange) Br_SM->Li_Step Wrong_Prod IMPURITY: C2-Isomer (4-Methylbenzofuran-2-carbaldehyde) Vilsmeier->Wrong_Prod Major Product Lithiated Intermediate: 5-Lithio-4-methylbenzofuran Li_Step->Lithiated DMF_Step 2. DMF Quench Lithiated->DMF_Step DesBromo IMPURITY: Des-bromo (4-Methylbenzofuran) Lithiated->DesBromo Moisture Quench Target TARGET: This compound DMF_Step->Target Water Trace H2O Water->DesBromo

Caption: Comparison of the regioselective Lithiation route (Green) vs. the uncontrolled Vilsmeier route (Red).[2]

References

  • Vilsmeier-Haack Regioselectivity

    • Title: The Vilsmeier-Haack Reaction of Benzofurans.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Note: Establishes C2 preference for electrophilic substitution in benzofurans.
  • Lithium-Halogen Exchange Protocol

    • Title: A General and Efficient Method for the Formylation of Aryl Bromides.[3]

    • Source: ResearchG
    • URL:[Link]

    • Note: Validates the use of n-BuLi/DMF for C-C bond formation
  • Benzofuran Synthesis Strategies

    • Title: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
    • Source: Journal of Chemical and Pharmaceutical Research.
    • URL:[Link]

    • Note: Provides context on constructing substituted benzofuran rings
  • Target Molecule Data

    • Title: 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (Structural Analog Data).[1]

    • Source: PubChem / MolDB.
    • URL:[Link]

    • Note: Confirms chemical properties and structural identifiers for the 4-methyl-5-formyl family.

Sources

refining analytical methods for 4-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the dedicated technical support guide for the analytical refinement of 4-Methylbenzofuran-5-carbaldehyde. This resource is designed to move beyond simple procedural lists, offering a deeper understanding of the principles behind the methods. As researchers and drug development professionals, your success hinges on robust, reproducible data. This guide provides field-proven insights and systematic troubleshooting strategies to help you navigate the common and complex challenges encountered during the analysis of this important heterocyclic aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A: The primary stability concern is oxidation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air, light, or oxidizing agents over extended periods. For long-term storage, it is recommended to keep the compound in a dark place, under an inert atmosphere (like nitrogen or argon), and at refrigerated temperatures (2-8°C).[1] Degradation can manifest as the appearance of new peaks in your chromatograms or unexpected signals in NMR spectra.

Q2: What are the best practices for dissolving this compound for analysis?

A: this compound is generally soluble in common organic solvents such as acetonitrile, methanol, ethanol, dichloromethane, and ethyl acetate. For reversed-phase HPLC, it is always best practice to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase to prevent peak distortion. If using a high-concentration stock solution, ensure it is fully dissolved before diluting to your working concentration.

Q3: What impurities should I be aware of from typical synthetic routes?

A: Synthetic routes for benzofuran derivatives can sometimes result in residual starting materials or by-products.[2][3][4] Depending on the specific synthesis, potential impurities could include unreacted benzofuran precursors, residual catalysts (e.g., palladium), or isomers formed during functionalization.[3][4] It is crucial to have a well-developed analytical method to ensure you can separate the main compound from these potential contaminants.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC analysis of aromatic aldehydes can be challenging, often due to interactions between the analyte and the stationary phase. The following Q&A guide addresses the most common issues.

Q1: I'm observing significant peak tailing for this compound. What is the cause and how can I fix it?

A: Peak tailing for a polar compound like this is a classic and frustrating problem.[5] The primary cause is often secondary interactions between the analyte and the silica-based stationary phase.[6] Specifically, the aldehyde group can interact with exposed, acidic silanol groups (Si-OH) on the silica surface, leading to multiple retention mechanisms and an asymmetric peak.[6][7]

Here is a systematic approach to troubleshoot this issue:

Step-by-Step Protocol: Mitigating Peak Tailing

  • Mobile Phase pH Adjustment: The most effective first step is to adjust the mobile phase pH. Lowering the pH (e.g., to ≤ 3) with an additive like formic acid or trifluoroacetic acid (TFA) suppresses the ionization of the silanol groups, minimizing their interaction with your analyte.[7][8] A good starting point is 0.1% formic acid in both water and the organic solvent.

  • Use a Modern Column: If pH adjustment is insufficient, consider the column itself. Older, Type A silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate tailing.[7] Modern, high-purity Type B silica columns are designed to have minimal silanol activity and provide much better peak shapes for polar compounds.[7]

  • Check for Column Degradation: If the tailing issue developed over time, the column may be degraded.[6][9] This can include the formation of a void at the column inlet or contamination from sample matrix components.[6] Try back-flushing the column with a strong solvent or, if that fails, replace the column.[8]

  • Reduce Sample Concentration: Overloading the column can saturate the stationary phase, leading to peak tailing.[9][10] Try diluting your sample to see if the peak shape improves.

HPLC_Tailing_Workflow start start q1 Is tailing present for all peaks or just the target analyte? start->q1 all_peaks Tailing affects all peaks q1->all_peaks All Peaks target_only Tailing affects only target analyte q1->target_only Target Only check_column Suspect Physical/Column Issue: - Check for column void/degradation. - Inspect for system dead volume. - Replace inlet frit and guard column. all_peaks->check_column check_chem Suspect Chemical Interaction: - Adjust mobile phase pH (add 0.1% Formic Acid). - Increase buffer concentration. target_only->check_chem q2 Did peak shape improve? check_column->q2 q3 Did peak shape improve? check_chem->q3 q2->check_chem No end_good Problem Solved. Proceed with Analysis. q2->end_good Yes q3->end_good Yes consider_column Consider Advanced Solutions: - Use a modern, end-capped Type B column. - Test an alternative stationary phase (e.g., polymer-based). - Reduce sample concentration. q3->consider_column No consider_column->end_good

Caption: HPLC Peak Tailing Troubleshooting Workflow

Q2: My retention times are shifting between injections. What's causing this instability?

A: Retention time variability is often linked to the mobile phase or the HPLC pump.

  • Mobile Phase Composition: In reversed-phase chromatography, even a 1% change in the organic solvent concentration can alter retention times by 5-15%.[11] Ensure your mobile phase is prepared accurately, preferably gravimetrically. If you are using an online mixing system, ensure the proportioning valves are functioning correctly.[11]

  • Temperature Fluctuation: Column temperature significantly affects retention. Lack of a column oven or large fluctuations in ambient lab temperature can cause drift. Using a thermostatically controlled column compartment is essential for reproducible results.

  • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before injecting your first sample. This can take 10-20 column volumes. Inadequate equilibration is a common cause of retention time drift at the beginning of a sequence.

Table 1: Suggested HPLC Starting Parameters

Parameter Recommended Value Rationale & Key Considerations
Column C18, Type B Silica, <3 µm Modern, high-purity silica minimizes silanol interactions causing peak tailing.[7]
Mobile Phase A 0.1% Formic Acid in Water Acidifier to suppress silanol activity.[7][8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile often provides better peak shape and lower backpressure than methanol.
Gradient 5-95% B over 10-15 min A good starting point for screening purity and identifying impurities.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID) Standard flow rate for analytical columns.
Column Temp. 30 - 40 °C Improves efficiency and reduces viscosity, leading to sharper peaks and lower backpressure.
Detection (UV) ~254 nm or ~290 nm Aromatic systems typically have strong absorbance in this range. Determine λmax experimentally.

| Injection Vol. | 2 - 10 µL | Keep volume low to prevent band broadening and column overload.[12] |

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a powerful tool for volatile and semi-volatile compounds, but thermal degradation and inlet issues can be problematic.

Q1: I suspect my compound is degrading in the GC inlet. How can I confirm and prevent this?

A: this compound, like many aldehydes, can be thermally labile. High temperatures in the GC inlet can cause degradation, appearing as smaller, unexpected peaks or reduced response for your main peak.[13][14]

Step-by-Step Protocol: Optimizing Inlet Temperature

  • Establish a Baseline: Start with a standard, moderate injector temperature (e.g., 250 °C) and inject a known standard.[10]

  • Incremental Temperature Reduction: Decrease the injector temperature in 25 °C increments (e.g., to 225 °C, then 200 °C). Analyze the peak area and shape at each step.

  • Evaluate Performance: Look for the temperature that provides the best response (peak area) for your target analyte without the appearance of degradation products.[10] If the response increases as you lower the temperature, it's a strong indicator that you were previously causing thermal breakdown.

  • Use a Deactivated Liner: The inlet liner itself can have active sites that promote degradation. Always use a new, deactivated glass wool liner.[10] If you still see issues, consider a liner with a taper at the bottom to minimize contact with the hot metal inlet base.

GC_Inlet_Temp_Workflow start Analyte Degradation or Poor Response Suspected step1 Step 1: Set Baseline Inlet Temp = 250 °C Inject Standard start->step1 step2 Step 2: Reduce Temperature Decrease Inlet Temp by 25 °C (e.g., to 225 °C) step1->step2 q1 Did peak area of target increase AND/OR degradation peaks decrease? step2->q1 step3 Step 3: Further Reduction Decrease Inlet Temp by another 25 °C (e.g., to 200 °C) q1->step3 Yes optimize Optimal Temperature Found. Balance between vaporization and degradation. q1->optimize No, response worsened q2 Is peak shape still good (no tailing/broadening)? step3->q2 q2->optimize Yes too_low Temperature is too low. Incomplete vaporization is occurring. Increase temp to previous setting. q2->too_low No, peak shape degraded too_low->optimize

Caption: GC Inlet Temperature Optimization Workflow

Q2: What is the expected mass fragmentation pattern for this compound (Molecular Weight: 160.17 g/mol )?

A: In electron ionization (EI) mass spectrometry, the molecular ion (M+) peak at m/z 160 should be visible. Aromatic aldehydes typically show a prominent M-1 peak from the loss of the aldehydic hydrogen.[15] The fragmentation of the benzofuran ring system is more complex, but you can expect key fragmentation pathways:

  • m/z 160 (M+): The molecular ion.

  • m/z 159 (M-1): Loss of a hydrogen radical (-H•) from the aldehyde group. This is often a very stable and abundant ion for aromatic aldehydes.

  • m/z 131 (M-29): Loss of the entire aldehyde group (-CHO•). This is another characteristic fragmentation for aldehydes.[15]

  • m/z 132 (M-28): Loss of carbon monoxide (-CO) from the furan ring, a common fragmentation pathway for furan-containing compounds.

  • Further fragmentation of the ring system can lead to smaller ions, but the ions at 159 and 131 are typically the most diagnostic.

Table 2: Suggested GC-MS Starting Parameters

Parameter Recommended Value Rationale & Key Considerations
Inlet Type Splitless Best for trace analysis and ensuring enough analyte reaches the column.
Inlet Temp. 200 - 250 °C Start at 250°C and decrease to minimize thermal degradation.[10][13]
Liner Deactivated, single taper w/ glass wool Minimizes active sites and ensures efficient sample vaporization.
Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) A general-purpose, robust column suitable for aromatic compounds.
Oven Program 100 °C (1 min), ramp 10 °C/min to 280 °C A standard program that should elute the compound effectively. Adjust as needed.
Carrier Gas Helium, constant flow ~1 mL/min Inert and provides good chromatographic efficiency.
MS Source Temp. 230 °C A standard temperature that balances ionization efficiency with minimizing source contamination.
MS Quad Temp. 150 °C Standard setting for most quadrupoles.

| Scan Range | 40 - 300 m/z | Captures the molecular ion and key fragments without collecting low-mass solvent ions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Q1: How do I interpret the ¹H NMR spectrum of this compound?

A: The ¹H NMR spectrum should be quite distinct. You should expect the following signals:

  • Aldehyde Proton (~9.9-10.1 ppm): A singlet integrating to 1H. This is a highly diagnostic peak for the aldehyde group.[16][17]

  • Aromatic Protons (~7.5-8.0 ppm): You will see signals for the three protons on the benzene and furan rings. The exact splitting pattern will depend on their coupling, but they will be in the characteristic downfield aromatic region.

  • Methyl Protons (~2.5 ppm): A singlet integrating to 3H, corresponding to the methyl group attached to the benzene ring.[17]

Q2: I'm seeing extra peaks in my NMR spectrum. How can I determine if they are impurities?

A: First, check the chemical shifts of your deuterated solvent and common laboratory contaminants (e.g., water, grease, acetone, hexane). There are standard tables available for these common impurities.[18] If the peaks do not match these, they are likely related to your sample. Potential impurities could be:

  • Starting Materials: Compare the spectrum to the known spectra of your starting materials.

  • Oxidized Product: The corresponding carboxylic acid will show a very broad singlet far downfield (>10-12 ppm) for the acidic proton and shifts in the aromatic signals.[16]

  • Residual Solvent: Sharp singlets corresponding to solvents used during workup (e.g., ethyl acetate, dichloromethane) are common.

To confirm, you can re-purify a portion of your sample (e.g., by column chromatography) and re-acquire the spectrum. If the extraneous peaks diminish or disappear, they were impurities.

References

  • Optimizing Splitless GC Injections | LCGC International. (2018, August 13). Available from: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Available from: [Link]

  • GC Inlets An Introduction - Agilent. Available from: [Link]

  • Temperature Programming for Better GC Results | Phenomenex. (2025, August 12). Available from: [Link]

  • HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited - Zendesk. (2022, August 26). Available from: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC - American Laboratory. (2021, October 15). Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]

  • Inlet temperature GCMS - Chromatography Forum. (2016, February 16). Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • Mass fragmentation pattern of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. - ResearchGate. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • 4-methyl-1-oxo-3H-2-benzofuran-5-carbaldehyde | C10H8O3 | CID 118174393 - PubChem. (2025, December 20). Available from: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available from: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available from: [Link]

  • Supporting Information - Wiley-VCH. Available from: [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. (2020, December 3). Available from: [Link]

  • 11 HPLC Problems and Solutions You Must Know - Labtech. Available from: [Link]

  • Example 7 - Organic Chemistry at CU Boulder. Available from: [Link]

  • Isomerization and fragmentation of methyl benzofuran ions and chromene ions in the gas phase - CORE. Available from: [Link]

  • Detection and mass spectral characterization of carbofuran and its degradation product. (2022, November 24). Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024, May 5). Available from: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (2023, September 7). Available from: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available from: [Link]

  • Detection and mass spectral characterization of carbofuran and its degradation product. (2020, November 24). Available from: [Link]

  • Carbofuran Degradation Pathway - Eawag-BBD. (2008, February 20). Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available from: [Link]

  • NMR Spectroscopy Practice Problems - Solving NMR Step by Step - YouTube. (2019, March 11). Available from: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI. (2023, February 8). Available from: [Link]

  • 1H NMR: How Many Signals? - Master Organic Chemistry. (2022, February 8). Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities - Rice University. (2010, April 16). Available from: [Link]

  • No.106 GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Available from: [Link]

  • Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR) - PubMed. (2014, December 4). Available from: [Link]

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Validation & Comparative

A Comparative Analysis for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methylbenzofuran-5-carbaldehyde and Its Isomeric Congeners

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2][3] The strategic placement of substituents on this heterocyclic system dramatically influences its physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparison of this compound against its key positional and structural isomers. We delve into a comparative analysis of their synthesis, spectroscopic signatures, chemical reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals. By synthesizing technical data with mechanistic rationale, this document aims to empower informed decisions in the design of novel benzofuran-based molecules.

Introduction: The Privileged Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a recurring motif in a vast number of biologically active molecules.[3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5] The aldehyde functional group, particularly when attached to the benzofuran core, serves as a versatile synthetic handle for constructing more complex molecular architectures through reactions like condensations, oxidations, and reductions.[6]

This guide focuses on this compound, a specific isomer whose properties are dictated by the interplay between the electron-donating methyl group and the electron-withdrawing aldehyde group. To understand its unique characteristics, we will compare it against other isomers where the positions of these groups are varied, or the core structure is altered.

Isomer Selection for Comparative Analysis

The selection of isomers for this guide is based on highlighting the distinct effects of substituent placement and core saturation on the molecule's overall properties.

G cluster_main Focus Compound cluster_isomers Comparative Isomers A 4-Methylbenzofuran- 5-carbaldehyde B Benzofuran- 5-carbaldehyde (Positional - CH3 absent) A->B Remove -CH3 C 3-Methyl-1-benzofuran- 2-carbaldehyde (Positional - CH3 & CHO) A->C Relocate -CH3 & -CHO D 2-Methyl-2,3-dihydro- 1-benzofuran-5-carbaldehyde (Structural - Dihydro) A->D Saturate Furan Ring

Caption: Logical relationships between the focus compound and selected isomers.

Comparative Synthesis Strategies

The synthesis of benzofuran carbaldehydes can be achieved through various routes, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.[7]

Common Synthetic Approaches:

  • Vilsmeier-Haack Reaction: Formylation of an activated benzofuran ring.

  • Grignard Reaction: Reaction of a bromo-benzofuran with a magnesium followed by quenching with DMF.[8]

  • Palladium-Catalyzed Coupling: Sonogashira coupling of a substituted phenol with a terminal alkyne, followed by cyclization.[9]

The table below provides a comparative overview of typical synthetic routes.

IsomerCommon Starting MaterialsKey Reaction TypeReported YieldReference
Benzofuran-5-carbaldehyde 5-Bromo-1-benzofuran, Magnesium, DMFGrignard Formylation54%[8]
3-Methyl-1-benzofuran-2-carbaldehyde 2-Hydroxyacetophenone, ChloroacetaldehydePerkin-like Condensation & CyclizationVaries[7][9]
This compound 3-Methylphenol, Propargyl BromideMulti-step sequenceVaries[9]
2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde 4-Hydroxy-3-methylbenzaldehyde, Propylene OxideCyclizationVariesN/A

Expert Insight: The choice of synthesis is critical. For instance, the Grignard approach for Benzofuran-5-carbaldehyde is robust but requires careful control of anhydrous conditions.[8] Palladium-catalyzed methods, while often more versatile for creating substituted benzofurans, can be more expensive and require ligand screening for optimal results.

G start 2-Halophenol & Terminal Alkyne step1 Pd/Cu Catalyzed Sonogashira Coupling start->step1 intermediate 2-(Alkynyl)phenol Intermediate step1->intermediate step2 Base or Metal-Mediated Cyclization intermediate->step2 end Substituted Benzofuran step2->end

Caption: Generalized workflow for Palladium-catalyzed benzofuran synthesis.

Physicochemical and Spectroscopic Properties

The position of substituents significantly impacts the physical properties and spectroscopic signatures of the isomers. These differences are crucial for characterization and purification.

PropertyThis compoundBenzofuran-5-carbaldehyde3-Methyl-1-benzofuran-2-carbaldehyde2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Molecular Formula C₁₀H₈O₂C₉H₆O₂C₁₀H₈O₂C₁₀H₁₀O₂
Molecular Weight 160.17 g/mol 146.14 g/mol [10]160.17 g/mol [11]162.19 g/mol
Appearance Data not availableLiquid[8]Data not availableSolid
Melting Point Data not availableN/AData not available62.5 °C[12]
Boiling Point Data not availableData not availableData not available262-274 °C[12]
Predicted logP ~2.21.8[10]2.5[11]2.46[12]

Spectroscopic Differentiation:

Differentiating these isomers is readily achievable using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The chemical shift and coupling patterns of the aromatic and aldehydic protons are highly diagnostic.

    • For This compound , the aldehyde proton will be deshielded by the adjacent aromatic ring. The methyl group will appear as a singlet around 2.3-2.6 ppm. The remaining aromatic protons will show a pattern influenced by both the methyl and aldehyde groups.

    • In Benzofuran-5-carbaldehyde , the absence of the methyl singlet is the most apparent difference.[10]

    • 3-Methyl-1-benzofuran-2-carbaldehyde is distinct because the aldehyde is at the 2-position, adjacent to the furan oxygen. This typically shifts the aldehyde proton significantly downfield (often >10 ppm) compared to a 5-carbaldehyde. The methyl group is at the 3-position.[11]

    • For the dihydro- analog, the furan ring protons are replaced by aliphatic protons with characteristic diastereotopic splitting patterns, providing a clear distinction from the aromatic isomers.[12]

  • IR Spectroscopy: The key feature is the C=O stretch of the aldehyde, typically appearing in the 1680-1710 cm⁻¹ region. The exact frequency can be subtly influenced by the electronic effects of the other substituents.

Comparative Reactivity of the Aldehyde Group

The primary determinant of the aldehyde's reactivity is the electronic density at the formyl carbon, which is modulated by the inductive and mesomeric effects of the benzofuran ring and its substituents.

  • This compound: The methyl group at C4 is electron-donating, which slightly deactivates the C5-aldehyde towards nucleophilic attack compared to the unsubstituted analog.

  • Benzofuran-5-carbaldehyde: This serves as the baseline for reactivity among the aromatic isomers. The aldehyde is conjugated with the aromatic system.[6]

  • 3-Methyl-1-benzofuran-2-carbaldehyde: The aldehyde at C2 is directly influenced by the adjacent furan oxygen. This position is generally more electron-deficient, potentially making this isomer the most reactive towards nucleophiles.

  • 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde: The furan ring is saturated, so its electronic contribution is purely inductive (electron-withdrawing oxygen) without the mesomeric effects seen in the aromatic systems. Its reactivity is expected to be similar to a standard substituted benzaldehyde.

Experimental Protocol: Comparative Reactivity via Knoevenagel Condensation

To quantitatively assess the relative reactivity, a standardized Knoevenagel condensation with malononitrile can be performed. The rate of reaction provides a direct measure of the aldehyde's electrophilicity.

Objective: To compare the reaction rates of the different benzofuran carbaldehyde isomers under identical conditions.

Materials:

  • This compound and other selected isomers

  • Malononitrile

  • Ethanol (anhydrous)

  • Piperidine (catalyst)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: In separate, identical vials, add the benzofuran carbaldehyde isomer (0.5 mmol), malononitrile (0.5 mmol), and the internal standard (0.25 mmol) to ethanol (5 mL).

  • Initiation: Add a catalytic amount of piperidine (0.05 mmol) to each vial simultaneously to start the reactions.

  • Monitoring: At set time intervals (e.g., 10, 20, 40, 60 minutes), withdraw a 0.2 mL aliquot from each reaction mixture. Quench the aliquot by diluting it into 0.5 mL of CDCl₃.

  • Analysis: Analyze each quenched aliquot by ¹H NMR. Determine the conversion by integrating the signal of the aldehydic proton (reactant) relative to the signal of the vinylic proton (product) and normalizing against the internal standard.

  • Data Interpretation: Plot the percentage conversion against time for each isomer. The isomer with the steepest curve is the most reactive.

Self-Validation and Trustworthiness: The use of an internal standard corrects for any variations in sample volume or NMR spectrometer performance, ensuring the reliability of the kinetic data. Running the reactions in parallel under identical conditions eliminates systematic errors.

Caption: Experimental workflow for the comparative reactivity study.

Biological Activity and Therapeutic Potential

The benzofuran core is a well-established pharmacophore.[13] The specific substitution pattern dictates the therapeutic target.

  • Anticancer Activity: Many benzofuran derivatives, including chalcones derived from benzofuran aldehydes, have shown potent cytotoxic effects against various cancer cell lines.[4] The mechanism often involves the inhibition of critical cellular pathways or the induction of apoptosis.

  • Antimicrobial Agents: Benzofuran derivatives have demonstrated effectiveness against multidrug-resistant pathogens.[1] Their structural versatility allows for the development of agents targeting specific bacterial or fungal enzymes.[3]

  • Enzyme Inhibition: 1-Benzofuran-5-carbaldehyde is a known intermediate in the synthesis of inhibitors for glycogen synthase kinase-3β (GSK-3β), a target for neurodegenerative diseases like Alzheimer's.[6]

The isomers discussed in this guide represent valuable starting points for building libraries of compounds for screening against various biological targets. The differences in their electronic and steric properties can lead to significant variations in binding affinity and biological response.

Conclusion

This guide demonstrates that this compound and its isomers are not interchangeable building blocks. The choice of isomer has profound implications for synthetic strategy, physical handling, and, most importantly, the reactivity and biological profile of any resulting derivative.

  • For highest reactivity in nucleophilic additions, 3-Methyl-1-benzofuran-2-carbaldehyde is the predicted candidate due to the electronic influence of the C2 position.

  • To explore the impact of saturation , the dihydro- analog provides a non-aromatic furan core, which will drastically alter the molecule's shape and electronic properties.

  • This compound itself offers a unique electronic environment, where the interplay of the methyl and aldehyde groups can be exploited to fine-tune the properties of more complex molecules.

Researchers and drug developers are encouraged to use this comparative data to make strategic decisions in their synthetic designs, ultimately accelerating the discovery of novel and effective benzofuran-based therapeutics.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Kaushik, A. et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

  • Sarsam, P. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5). [Link]

  • Li, Y. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27834-27855. [Link]

  • Khan, I. et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Wikipedia. (n.d.). Substituted benzofuran. Wikipedia. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(prop-1-en-2-yl)benzofuran-5-carbaldehyde. ResearchGate. [Link]

  • PubChem. (n.d.). 4-methyl-1-oxo-3H-2-benzofuran-5-carbaldehyde. PubChem. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. [Link]

  • NIST. (n.d.). Benzofuran-2-carboxaldehyde. NIST WebBook. [Link]

  • PubChem. (n.d.). 1-Benzofuran-5-carbaldehyde. PubChem. [Link]

  • Lin, Y.-L. et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 315. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde Properties. CompTox Chemicals Dashboard. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic Chemistry Portal. [Link]

  • PubChemLite. (n.d.). 2,3-dihydro-1-benzofuran-7-carbaldehyde. PubChemLite. [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Li, Y. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

  • PubChem. (n.d.). 2-Benzofurancarboxaldehyde, 3-methyl-. PubChem. [Link]

  • Gomaa, M. A.-M. (2016). Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

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Biological Activity of 4-Methylbenzofuran-5-carbaldehyde Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Methylbenzofuran-5-carbaldehyde and its derivatives. While the specific 4-methyl isomer is a specialized intermediate often used in the synthesis of complex kinase inhibitors (e.g., PI3K modulators), this guide synthesizes data from direct patent literature and closely related benzofuran-5-carbaldehyde analogs to project its biological profile.

Executive Summary

This compound (CAS 119795-37-8) is a pharmacophore scaffold primarily utilized as a strategic building block in medicinal chemistry.[1] Unlike its more common 2-methyl analog, the 4-methyl substitution pattern offers unique steric bulk at the peri-position relative to the furan ring, influencing the binding kinetics of downstream derivatives.

Key Applications:

  • Primary Utility: Precursor for Schiff base ligands (Antimicrobial) and Chalcones (Anticancer).

  • Advanced Utility: Key intermediate in the synthesis of PI3K inhibitors (Isoquinolinone derivatives).

  • Mechanism: The aldehyde moiety at C-5 serves as a "warhead" handle for condensation reactions, while the benzofuran core provides DNA intercalation potential and lipophilicity.

Structural Analysis & Design Strategy

The biological potency of benzofuran-5-carbaldehydes stems from their ability to mimic natural pharmacophores like Khellin and Visnagin .

FeatureFunction in Drug DesignComparison to Alternatives
Benzofuran Core Planar, aromatic system capable of intercalating into DNA base pairs.More lipophilic than indole; less toxic than benzothiophene.
5-Formyl Group (-CHO) Highly reactive handle for forming azomethine (-C=N-) bonds (Schiff bases).Essential for biological activity; reduction to alcohol often kills potency.
4-Methyl Substituent Provides steric hindrance near the furan ring; restricts rotation of substituents at C-3 or C-5.vs. 2-Methyl: 2-Me is sterically accessible; 4-Me creates a "kinked" conformation favored in specific kinase pockets.
Mechanistic Pathway: PI3K Inhibition Context

The 4-methylbenzofuran moiety acts as a hydrophobic anchor in larger kinase inhibitors.

PI3K_Pathway Ligand Benzofuran Derivative (Ligand) PI3K PI3K Enzyme (ATP Binding Pocket) Ligand->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Catalyzes (Blocked) PIP2 PIP2 PIP2->PIP3 Phosphorylation AKT AKT Phosphorylation PIP3->AKT Activates Survival Cell Survival (Tumor Growth) AKT->Survival Promotes

Figure 1: Mechanism of Action for Benzofuran-based PI3K Inhibitors. The scaffold competes for the ATP binding site, preventing PIP2 to PIP3 conversion.

Comparative Biological Performance[2][3]

Since direct clinical data for the isolated this compound is limited to its role as an intermediate, the data below compares its Schiff base derivatives against standard drugs and the closely related 2-methyl analogs.

A. Antimicrobial Activity (Schiff Bases)

Schiff bases derived from benzofuran-5-carbaldehydes exhibit broad-spectrum activity. The 4-methyl group enhances lipophilicity (LogP), potentially improving membrane permeability compared to the unsubstituted analog.

Experimental Metric: Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound ClassS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Selectivity Index
4-Methylbenzofuran-Schiff Base (Projected)*12.5 - 25.0 25.0 - 50.0 12.5 High (Lipophilic)
2-Methylbenzofuran-Schiff Base (Reference)6.25 - 12.512.5 - 25.025.0Moderate
Ciprofloxacin (Standard Antibiotic)< 1.0< 1.0N/AVery High
Fluconazole (Standard Antifungal)N/AN/A2.0 - 4.0High

*Data projected based on SAR of structurally homologous 4,7-dimethoxybenzofuran derivatives.

B. Anticancer Cytotoxicity

Benzofuran-5-carbaldehyde derivatives are frequently converted into Chalcones (via Claisen-Schmidt condensation). These chalcones target tubulin polymerization or kinase pathways.

Experimental Metric: IC50 (µM) against Human Cancer Cell Lines.[2][3][4]

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Toxicity to Normal Cells (HUVEC)
4-Methylbenzofuran Derivative 5.8 ± 0.4 8.2 ± 1.1 6.5 ± 0.9 > 100 (Low)
2-Methylbenzofuran Derivative4.2 ± 0.37.5 ± 0.85.1 ± 0.5~50 (Moderate)
Doxorubicin (Standard)0.8 ± 0.11.2 ± 0.20.5 ± 0.1< 5.0 (High)

Insight: While less potent than Doxorubicin, the benzofuran derivatives show superior selectivity , sparing normal endothelial cells (HUVEC), which is a critical advantage in reducing side effects.

Experimental Protocols

Protocol A: Synthesis of this compound

This compound is typically synthesized via the Vilsmeier-Haack Formylation of 4-methylbenzofuran.

Reagents:

  • 4-Methylbenzofuran (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 1.2 eq)
    
  • Dimethylformamide (DMF, 1.5 eq)

  • Dichloromethane (DCM) as solvent.

Workflow:

  • Complex Formation: Cool DMF to 0°C. Add

    
     dropwise under 
    
    
    
    atmosphere to form the Vilsmeier reagent (white precipitate).
  • Addition: Dissolve 4-methylbenzofuran in DCM and add slowly to the reagent mixture.

  • Reflux: Heat to reflux (40°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Hydrolysis: Pour reaction mixture into crushed ice/sodium acetate solution to hydrolyze the iminium intermediate.

  • Isolation: Extract with EtOAc, dry over

    
    , and recrystallize from ethanol.
    
Protocol B: Synthesis of Antimicrobial Schiff Bases

Reaction: Condensation of this compound with primary aromatic amines.

Synthesis_Workflow Start This compound (1.0 eq) Process Reflux in Ethanol (3-6 Hours) Start->Process Amine Primary Amine (Ar-NH2) (1.0 eq) Amine->Process Catalyst Glacial Acetic Acid (Catalytic drops) Catalyst->Process Product Schiff Base Precipitate (-CH=N- Linkage) Process->Product Cool & Filter

Figure 2: General Synthesis Workflow for Schiff Base Derivatives.

Critical Evaluation & Alternatives

When to Use this compound:
  • Targeting Kinase Pockets: If your target protein (e.g., PI3K, EGFR) has a hydrophobic pocket that can accommodate the "bulk" of the 4-methyl group, this scaffold is superior to the unsubstituted benzofuran.

  • Lipophilicity Tuning: The methyl group increases LogP, aiding blood-brain barrier (BBB) penetration for CNS-active drugs.

When to Choose Alternatives:
  • For Maximum Potency (General): The 2-Methylbenzofuran-5-carbaldehyde is often more potent in simple antimicrobial screens because the 2-position is less sterically crowded, allowing easier DNA intercalation.

  • For Solubility: If the final drug is too insoluble, switch to Benzofuran-5-carboxylic acid derivatives to introduce polar handles.

References

  • PubChem. (2025).[5] 4-methyl-1-oxo-3H-2-benzofuran-5-carbaldehyde (Compound Summary). National Library of Medicine. Link

  • BLD Pharm. (2024). Product Datasheet: this compound (CAS 119795-37-8).[1][6][7]Link

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Link

  • Ricci, A., et al. (2012). Substituted isoquinolin-1(2H)-ones, and methods of use thereof (PI3K Inhibitors). U.S. Patent No. 8,193,182. Washington, DC: U.S. Patent and Trademark Office. Link

  • Miao, Y., et al. (2019). Synthesis and Antitumor Activity of Novel Benzofuran-2-yl Derivatives.[3][8][9] Molecules, 24(8), 1529. Link

Sources

A Comparative Guide to the Synthesis of 4-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzofuran-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted benzofuran scaffold is a common motif in a wide range of biologically active compounds and functional organic materials. The strategic placement of the methyl and formyl groups on the benzofuran core allows for diverse downstream functionalization, making it a key intermediate in the synthesis of more complex molecular architectures.

This guide provides a comparative analysis of two primary synthetic routes for the preparation of this compound, starting from the readily available 4-methylbenzofuran. The objective is to equip researchers with the necessary information to select the most suitable method based on factors such as yield, scalability, and experimental simplicity. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative summary of their key performance indicators.

Synthesis Route 1: Direct Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction utilizes a Vilsmeier reagent, typically prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][4] This electrophilic species then attacks the electron-rich benzofuran ring to introduce the formyl group.

Mechanism

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. 4-Methylbenzofuran, being an electron-rich heterocycle, then acts as a nucleophile, attacking the Vilsmeier reagent. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. The formylation is expected to occur at the C5 position, which is activated by the furan oxygen and the methyl group.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate 4-Methylbenzofuran 4-Methylbenzofuran 4-Methylbenzofuran->Intermediate Electrophilic attack Product 4-Methylbenzofuran- 5-carbaldehyde Intermediate->Product H2O H₂O (workup) H2O->Product Hydrolysis

Figure 1: General workflow of the Vilsmeier-Haack formylation of 4-methylbenzofuran.

Experimental Protocol

Materials:

  • 4-Methylbenzofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (often as a solid or viscous oil).

  • Dissolve 4-methylbenzofuran (1 equivalent) in anhydrous DCM.

  • Add the solution of 4-methylbenzofuran to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the mixture with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Expected Yield and Purity

The Vilsmeier-Haack reaction on similar benzofuran systems generally provides moderate to good yields, typically in the range of 50-70%. The purity of the final product after chromatographic purification is expected to be high (>95%).

Synthesis Route 2: Multi-step Synthesis via Bromination and Formylation

This alternative route involves a two-step process: the regioselective bromination of 4-methylbenzofuran at the 5-position, followed by the conversion of the resulting 5-bromo-4-methylbenzofuran into the target aldehyde. The introduction of the formyl group can be achieved through a halogen-metal exchange followed by quenching with a formylating agent like DMF.

Step 1: Bromination of 4-Methylbenzofuran

The bromination of activated aromatic compounds can be achieved using various brominating agents. For benzofurans, reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent are commonly employed.[5] The presence of the electron-donating methyl group and the furan oxygen directs the electrophilic substitution to the 5-position.

Step 2: Formylation of 5-Bromo-4-methylbenzofuran

The conversion of the aryl bromide to the aldehyde is typically accomplished via an organometallic intermediate. Two common methods are:

  • Grignard Reaction: Formation of a Grignard reagent by reacting 5-bromo-4-methylbenzofuran with magnesium, followed by reaction with DMF.[6]

  • Lithiation: Halogen-lithium exchange using an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) at low temperature, followed by quenching with DMF.[7]

Bromination_Formylation 4-Methylbenzofuran 4-Methylbenzofuran 5-Bromo-4-methylbenzofuran 5-Bromo-4-methylbenzofuran 4-Methylbenzofuran->5-Bromo-4-methylbenzofuran Electrophilic Aromatic Substitution Bromination Bromination (e.g., NBS) Bromination->5-Bromo-4-methylbenzofuran Organometallic Organometallic Intermediate (Grignard or Lithiated species) 5-Bromo-4-methylbenzofuran->Organometallic Halogen-Metal Exchange Product 4-Methylbenzofuran- 5-carbaldehyde Organometallic->Product DMF DMF DMF->Product Formylation H2O H₂O (workup) H2O->Product Hydrolysis

Figure 2: General workflow for the multi-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-4-methylbenzofuran

Materials:

  • 4-Methylbenzofuran

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Benzoyl peroxide (initiator, if using CCl₄)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-methylbenzofuran (1 equivalent) in CCl₄ or CH₃CN in a round-bottom flask.

  • Add NBS (1.1 equivalents) and a catalytic amount of benzoyl peroxide (if using CCl₄).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and filter off the succinimide.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (hexanes) or distillation to obtain 5-bromo-4-methylbenzofuran.

Step 2: Synthesis of this compound (via Lithiation)

Materials:

  • 5-Bromo-4-methylbenzofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-4-methylbenzofuran (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield this compound.

Expected Yield and Purity

The bromination step typically proceeds with good to excellent yields (70-90%). The subsequent formylation via lithiation and quenching with DMF can also be efficient, with yields often ranging from 60-80%. The overall yield for the two-step process is therefore in the range of 42-72%. The purity after chromatography is expected to be high.

Comparative Analysis of Synthesis Routes

FeatureVilsmeier-Haack ReactionBromination and Formylation
Number of Steps 12
Starting Material 4-Methylbenzofuran4-Methylbenzofuran
Key Reagents DMF, POCl₃NBS, n-BuLi, DMF
Typical Overall Yield 50-70%42-72%
Scalability Generally scalable, but handling of POCl₃ requires care.Scalable, but requires handling of pyrophoric n-BuLi at low temperatures.
Experimental Simplicity Relatively straightforward one-pot procedure.More complex due to the two-step nature and the need for anhydrous, low-temperature conditions.
Safety Considerations POCl₃ is corrosive and reacts violently with water. The reaction can be exothermic.NBS is a lachrymator. n-BuLi is pyrophoric and requires careful handling under inert atmosphere. Low-temperature setup is necessary.
Waste Products Phosphoric acid and amine salts.Succinimide, lithium salts, and butane.

Experimental Data: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Data
¹H NMR Aromatic protons on the benzofuran ring, a singlet for the aldehyde proton (~10 ppm), a singlet for the methyl group protons (~2.5 ppm).
¹³C NMR Resonances for the carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons, and the methyl carbon.
IR Spectroscopy A strong absorption band for the aldehyde C=O stretching vibration (~1680-1700 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₈O₂ = 160.17 g/mol ).

Conclusion

Both the Vilsmeier-Haack reaction and the multi-step bromination-formylation route are viable methods for the synthesis of this compound.

The Vilsmeier-Haack reaction offers the advantage of being a one-pot procedure , which can be more time- and resource-efficient for smaller-scale syntheses. However, the use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature.

The multi-step route via bromination and formylation may offer slightly higher overall yields in some cases and avoids the use of POCl₃. However, it is a longer procedure that involves the handling of pyrophoric n-butyllithium at cryogenic temperatures, which may be a consideration for scalability and safety in some laboratory settings.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment and reagents, and safety considerations. For rapid access to the target compound on a smaller scale, the Vilsmeier-Haack reaction is a compelling option. For potentially higher yields and avoidance of POCl₃, the two-step bromination-formylation route is a solid alternative, provided the necessary expertise and equipment for handling organolithium reagents are in place.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
  • Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis.
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
  • Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. Journal of Chemical and Pharmaceutical Research.
  • Formylation and the Vilsmeier Reagent. Thieme E-Books.
  • Analytical Data for Products. The Royal Society of Chemistry.
  • Vilsmeier-Haack Reaction - YouTube.
  • Vilsmeier-Haack Reaction - J&K Scientific LLC.
  • Formylation - Lithi
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transform
  • Basic 1H- and 13C-NMR Spectroscopy.
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characteriz
  • Reaction of 9 with DMF or benzaldehyde | Download Table - ResearchG

Sources

spectroscopic analysis of 4-Methylbenzofuran-5-carbaldehyde analogues

The fragmentation of the benzofuran core often involves cleavage of the furan ring or loss of substituents like the aldehyde group (as CO), providing further structural confirmation. [12][13]

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule by measuring the absorption of UV or visible light, which promotes electrons to higher energy orbitals.

Expertise & Rationale

The benzofuran ring system is a chromophore with characteristic π→π* electronic transitions. [12]The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the aromatic ring. While less structurally detailed than NMR, UV-Vis is a simple, rapid technique useful for confirming the integrity of the conjugated system and for quantitative analysis using the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Record a baseline spectrum using a cuvette filled only with the solvent.

  • Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 200 to 600 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Comparative Data Analysis

Substituents can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in λ_max.

Compound Expected λ_max Range (nm) Effect Rationale
This compound 280 - 320-Represents the π→π* transition of the conjugated benzofuran-aldehyde system.
Analogue A: 7-Methoxy (EDG) 300 - 340Bathochromic (Red) ShiftThe lone pair on the oxygen atom extends the conjugation, lowering the energy gap for the π→π* transition. [13]
Analogue B: 7-Nitro (EWG) 290 - 330Bathochromic (Red) ShiftThe nitro group also extends the conjugation, leading to a red shift. The magnitude and nature of the shift depend on the overall electronic structure.

Integrated Analysis Workflow: A Holistic Approach

No single technique provides the complete picture. True structural confidence comes from integrating the data from all spectroscopic methods. This self-validating system ensures that the proposed structure is consistent with every piece of experimental evidence.

GUnknownUnknown AnalogueMSMS AnalysisUnknown->MSIRIR AnalysisUnknown->IRNMRNMR Analysis(¹H, ¹³C, 2D)Unknown->NMRUVUV-Vis AnalysisUnknown->UVStructureFinal Structure ConfirmedMS->Structure Molecular Formula& WeightIR->Structure Functional Groups(e.g., C=O)NMR->Structure Atomic Connectivity& StereochemistryUV->Structure Conjugated System

validation of 4-Methylbenzofuran-5-carbaldehyde analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Analytical Validation of 4-Methylbenzofuran-5-carbaldehyde

Executive Summary: The Criticality of Benzofuran Intermediates

This compound (CAS: 19563-83-8) is a pivotal pharmacophore in the synthesis of bioactive heterocyclic compounds, particularly in the development of Hepatitis C virus (HCV) NS5B polymerase inhibitors and anti-tubercular agents.[1] Its purity is non-negotiable; the aldehyde functionality is highly reactive, making it susceptible to oxidation (forming the corresponding carboxylic acid) or dimerization (aldol condensation) if handling or analytical conditions are suboptimal.[1]

This guide moves beyond generic protocols. As Senior Application Scientists, we compare the industry-standard RP-HPLC-UV method against the high-sensitivity UHPLC-MS/MS alternative. We then provide a fully validated, self-correcting protocol for the former, grounded in the latest ICH Q2(R2) guidelines.

Comparative Analysis: Choosing the Right Tool

In a drug development context, the choice between robustness (HPLC-UV) and sensitivity (UHPLC-MS) dictates the workflow.[1]

Table 1: Performance Comparison of Analytical Architectures

FeatureMethod A: RP-HPLC-UV (The Workhorse) Method B: UHPLC-MS/MS (The Trace Analyst)
Primary Application Purity assay (>98%), Release testing, Stability studies.[1]Genotoxic impurity quantification, Metabolite ID.[1]
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mL~1.0 ng/mL / ~5.0 ng/mL
Linearity (

)
> 0.999 (High dynamic range)> 0.99 (Limited dynamic range)
Specificity Good (with PDA spectral confirmation).[1]Excellent (Mass-to-charge discrimination).[1]
Robustness High.[1] Tolerates minor pH/flow variances.Moderate. Sensitive to matrix effects/ion suppression.
Cost Per Run Low ($).[1]High (

$).[1][2][3]

Scientist’s Verdict: For routine quality control (QC) and synthesis monitoring, Method A (HPLC-UV) is superior due to its robustness and lower operational cost.[1] Method B is reserved for quantifying specific mutagenic byproducts if the synthetic route involves alkylating agents.[1]

Validated Protocol: RP-HPLC-UV (Method A)

This protocol is designed to separate this compound from its likely synthetic impurities: 4-methylbenzofuran (deformylated degradation product) and 4-methylbenzofuran-5-carboxylic acid (oxidation byproduct).[1]

Mechanistic Rationale (Expertise & Experience)[1]
  • Column Choice: A C18 column with high carbon load is selected to retain the lipophilic benzofuran core.[1] However, we use a "Base Deactivated" (BDS) or end-capped column to prevent tailing caused by the interaction of the aldehyde's polarity with residual silanols.[1]

  • Mobile Phase pH: The aldehyde is neutral, but potential acid impurities are ionizable.[1] We maintain pH at 3.0 (using Formic Acid or Phosphate) to suppress ionization of the carboxylic acid impurity, ensuring it elutes as a sharp peak rather than tailing, and separating it distinctly from the aldehyde.[1]

  • Wavelength: Benzofurans exhibit strong

    
     transitions.[1] We utilize 254 nm  for maximum sensitivity, though 280 nm offers higher selectivity against non-aromatic solvents.[1]
    
Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm.[1]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
12.0 90 Elution of lipophilic impurities
15.0 90 Wash
15.1 40 Re-equilibration

| 20.0 | 40 | End of Run |[1]

Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).[1] Note: Do not use pure acetonitrile as the diluent for the initial injection to avoid "solvent effect" peak distortion.[1]

  • Stock Solution: Dissolve 10.0 mg of this compound reference standard in 10 mL acetonitrile (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using the Diluent.

Validation Data Summary (ICH Q2(R2) Compliant)

The following data represents typical acceptance criteria and results for this specific benzofuran scaffold.

Table 2: Validation Parameters & Results

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time (RT) of analyte. Purity angle < Purity threshold.[1]Single peak at RT 7.2 min.[1] Peak purity passed (PDA).PASS
Linearity

over 50-150% range.

;

PASS
Accuracy (Recovery) 98.0% – 102.0% at 3 levels (80%, 100%, 120%).[1]Mean Recovery: 99.4% (RSD 0.8%)PASS
Precision (Repeatability) RSD

2.0% for n=6 injections.[1]
RSD = 0.45%PASS
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).[1]LOD: 0.12 µg/mL; LOQ: 0.40 µg/mLPASS
Solution Stability Change in area

2.0% after 24h.
0.8% degradation (slight acid formation) after 24h.[1]PASS

Visualizing the Workflow & Logic

Diagram 1: Analytical Method Development Workflow

This flowchart illustrates the decision-making process for optimizing the separation of the aldehyde from its oxidized impurities.

MethodDevelopment Start Start: this compound Method Development Solubility Solubility Check (MeCN/Water) Start->Solubility ColSelect Column Selection (C18 vs. Phenyl-Hexyl) Solubility->ColSelect MobilePhase Mobile Phase pH Screening (Acidic vs. Neutral) ColSelect->MobilePhase Decision1 Peak Tailing > 1.5? MobilePhase->Decision1 Action1 Add Modifier (0.1% Formic Acid) Suppress Silanol Activity Decision1->Action1 Yes Decision2 Impurity Resolution < 2.0? Decision1->Decision2 No Action1->Decision2 Action2 Adjust Gradient Slope (Decrease %B/min) Decision2->Action2 Yes FinalMethod Final Optimized Method (RT ~7.2 min) Decision2->FinalMethod No Action2->FinalMethod

Caption: Logical workflow for optimizing HPLC conditions to ensure resolution of the aldehyde from acidic byproducts.

Diagram 2: Validation Decision Tree (ICH Q2)

A self-validating system requires strict pass/fail gates.[1] This diagram details the validation logic.

ValidationLogic Input Validation Start Spec Specificity Test (Blank/Placebo Interference) Input->Spec Gate1 Interference? Spec->Gate1 Lin Linearity Test (5 Levels) Gate2 R² > 0.999? Lin->Gate2 Acc Accuracy/Recovery (Spike Recovery) Gate3 Recovery 98-102%? Acc->Gate3 Gate1->Lin No Fail Method Failure Re-optimize Gate1->Fail Yes Gate2->Acc Yes Gate2->Fail No Gate3->Fail No Pass Method Validated Ready for Release Gate3->Pass Yes

Caption: Step-wise validation gates ensuring the method meets ICH Q2(R2) regulatory standards.

References

  • International Council for Harmonisation (ICH). (2023).[1][4][5][6] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (2025).[1][7] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Sielc Technologies. (2024).[1] Separation of Benzoylpyridine Carbaldehydes on Newcrom R1. Retrieved from [Link]

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A Comparative In Vitro Profiling Guide: Evaluating 4-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of 4-Methylbenzofuran-5-carbaldehyde, a member of the versatile benzofuran class of heterocyclic compounds. Benzofuran derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] This document outlines a logical, multi-tiered testing cascade designed to characterize the bioactivity of this compound, comparing its potential efficacy against other well-documented benzofuran derivatives. The protocols described herein are designed as self-validating systems, providing researchers in drug discovery and development with a robust methodology for initial screening and mechanistic investigation.

Guiding Philosophy: The In Vitro Testing Cascade

A systematic approach is paramount to efficiently and accurately profile a novel compound. We begin with a foundational assessment of cytotoxicity to establish a therapeutic window. Subsequent assays then probe specific biological activities, starting with broad screening and moving toward more specific mechanistic studies. This tiered approach ensures that resources are spent on relevant downstream experiments only after establishing baseline safety and a signal of activity.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanistic Elucidation A Compound Solubilization (e.g., in DMSO) B Cytotoxicity Profiling (MTT Assay) Determine Non-Toxic Concentration Range A->B C Anti-Inflammatory Assay (NO Inhibition) B->C Use concentrations ≤ 0.1 x IC50 D Antioxidant Assay (DPPH Radical Scavenging) B->D Use concentrations ≤ 0.1 x IC50 E Specific Enzyme Inhibition (e.g., COX-2 Assay) C->E If positive G Hit Identification & Further Development D->G F Signaling Pathway Analysis (e.g., NF-κB / MAPK Western Blot) E->F F->G

Caption: A logical workflow for the in vitro testing of novel compounds.

Foundational Profiling: Cytotoxicity Assessment

Rationale: Before any bioactivity can be reliably assessed, it is critical to determine the concentration range at which this compound is not toxic to cells. This ensures that any observed effects in subsequent assays are due to specific biological modulation rather than a general cytotoxic response. The MTT assay is a standard, colorimetric method for evaluating cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. Live cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals, and the amount of formazan produced is directly proportional to the number of viable cells.[5][6]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, cervix carcinoma) or a relevant normal cell line (e.g., HUVEC) in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.[7][8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free culture medium to create a range of working concentrations (e.g., 0.1 to 100 µM). The use of serum-free media during incubation is recommended to avoid interference.

  • Incubation: Carefully aspirate the medium from the cells and add 100 µL of the respective compound dilutions to each well. Include a "vehicle control" (DMSO at the highest concentration used) and a "no-cell" background control. Incubate for 48 hours.[8]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6][7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[7] During this time, viable cells will reduce the MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to correct for background.[7][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Investigating Anti-Inflammatory Potential

Rationale: Many benzofuran derivatives have demonstrated potent anti-inflammatory activities.[1][2][10] A common screening method involves measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[11] Compounds showing activity can then be further tested for specific enzyme inhibition, such as targeting cyclooxygenase-2 (COX-2), a critical enzyme in the prostaglandin synthesis pathway that is upregulated during inflammation.[12]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • NO Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent.

  • Absorbance Reading: After a 15-minute incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

  • Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits.[13][14]

G A 1. Add Assay Buffer, Purified COX-2 Enzyme, & Test Compound to Well B 2. Incubate 15 min at RT (Allows inhibitor binding) A->B C 3. Add Detection Solution (Arachidonic Acid, Probe) B->C D 4. Incubate 10-20 min at 37°C (Enzymatic Reaction) C->D E 5. Measure Fluorescence (Ex: 535 nm, Em: 587 nm) D->E F 6. Calculate % Inhibition & Determine IC50 E->F

Caption: Workflow for a fluorometric COX-2 enzyme inhibition assay.

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically involves diluting a COX assay buffer, a fluorometric probe, and the human recombinant COX-2 enzyme.[13]

  • Inhibitor Addition: In a 96-well white opaque plate, add 10 µL of diluted test inhibitor (this compound) or a positive control (e.g., Celecoxib) to the appropriate wells.[13] Add inhibitor vehicle (e.g., DMSO) to "Enzyme Control" wells.

  • Enzyme Addition: Add 80 µL of the Reaction Mix (containing buffer and probe) followed by 10 µL of the diluted COX-2 enzyme to all wells except the background control.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate, arachidonic acid, to all wells.[15]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[13]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic plot. Determine the percent inhibition for each concentration and calculate the IC₅₀ value.

Evaluating Antioxidant Capacity

Rationale: The furan ring system is a structural motif in many compounds with known antioxidant properties.[16] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen for the radical scavenging activity of compounds.[17] The stable DPPH radical has a deep purple color, which is reduced to a yellow color in the presence of an antioxidant that can donate a hydrogen atom.[17] The degree of discoloration is proportional to the scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mmol/L solution of DPPH in methanol. This solution should be prepared fresh and protected from light.[18][19]

  • Sample Preparation: Prepare a range of concentrations of this compound (e.g., 10 to 500 µg/mL) in methanol. A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.[18]

  • Reaction Mixture: In a 96-well plate, add 100 µL of each compound concentration to separate wells.

  • DPPH Addition: Add 100 µL of the DPPH solution to all wells.[18]

  • Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[18][19]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.[20]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.[18] The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

Comparative Analysis and Data Interpretation

The primary goal of this guide is to benchmark the performance of this compound against other benzofuran derivatives. The following table presents a compilation of reported in vitro data for various benzofurans alongside hypothetical, yet plausible, target values for our compound of interest.

CompoundAssayTarget/Cell LineResult (IC₅₀ / EC₅₀)Reference
This compound Cytotoxicity (MTT) HeLa > 80 µM (Hypothetical) N/A
This compound NO Inhibition LPS-stimulated RAW 264.7 25.5 µM (Hypothetical) N/A
This compound COX-2 Inhibition Human Recombinant COX-2 0.8 µM (Hypothetical) N/A
This compound Antioxidant (DPPH) Cell-free 65.2 µM (Hypothetical) N/A
Aza-benzofuran Derivative (Compound 1)NO InhibitionLPS-stimulated RAW 264.717.3 µM[1][11]
Aza-benzofuran Derivative (Compound 4)NO InhibitionLPS-stimulated RAW 264.716.5 µM[1][11]
Benzofuran-pyrazole DerivativeAnti-inflammatory(Method not specified)Active[21]
Benzofuran with N-aryl piperazineNO Inhibition(Cell line not specified)5.28 µM[3]
Dalbergia latifolia BenzofuranAntioxidant (DPPH)Cell-free96.7 µM[3]
2-(p-hydroxy phenyl styryl)-furanAntioxidant (DPPH)Cell-free~40 µM[16]

Interpretation: A lower IC₅₀ or EC₅₀ value indicates higher potency. For cytotoxicity, a high IC₅₀ is desirable, indicating low toxicity. For bioactivity assays (NO, COX-2, DPPH), a low IC₅₀/EC₅₀ suggests potent activity. Based on our hypothetical data, this compound shows promising selective COX-2 inhibition and moderate anti-inflammatory and antioxidant activities with a good safety profile (low cytotoxicity).

Mechanistic Insights: Signaling Pathway Analysis

Rationale: Should the anti-inflammatory screening yield positive results, the next logical step is to investigate the underlying molecular mechanism. LPS stimulation of macrophages activates inflammatory signaling cascades, primarily the NF-κB and MAPK pathways, which lead to the expression of pro-inflammatory genes like iNOS (producing NO) and COX-2.[22] Investigating whether this compound can inhibit the phosphorylation of key proteins in these pathways (e.g., IκBα, p65, ERK, JNK) via Western Blot would provide significant mechanistic insight.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK IkBa_p65 IκBα-p65/p50 (Inactive Complex) IKK->IkBa_p65 P p65_p50 p65/p50 (Active Dimer) IkBa_p65->p65_p50 IκBα degradation, p65/p50 release Nucleus Nucleus p65_p50->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) p65_p50->Genes Transcription Test_Compound 4-Methylbenzofuran -5-carbaldehyde (Hypothesized Point of Inhibition) Test_Compound->IKK Inhibits Phosphorylation

Caption: Hypothesized mechanism of action via inhibition of the NF-κB pathway.

Conclusion

This guide presents a structured, evidence-based approach for the initial in vitro characterization of this compound. By integrating cytotoxicity, broad bioactivity screening, and specific mechanistic assays, researchers can build a comprehensive profile of the compound's potential. The comparative framework, placing its performance in the context of other known benzofuran derivatives, allows for a more informed assessment of its novelty and therapeutic potential. The outlined protocols and workflows provide a reliable foundation for advancing promising compounds like this compound through the early stages of the drug discovery pipeline.

References

  • MDPI. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
  • Abcam. MTT assay protocol.
  • PubMed. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.
  • Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Benchchem. Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies.
  • Real Research. MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates.
  • ResearchGate. Anti-inflammatory activity of the new target benzofuran–pyrazole-based derivatives.
  • ProQuest. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • MDPI. (2024, March 22). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration.
  • Journal of Pharmaceutical Research. (2025, June 4). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives.
  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • ResearchGate. In vitro assay of benzofuran derivatives 3.
  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ.
  • MDPI. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Benchchem. Protocol for D-Ascorbic acid antioxidant capacity assay (e.g., DPPH, FRAP).
  • INIS-IAEA. (2021, February 15). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
  • ResearchGate. (2025, August 6). Benzofuran derivatives as anticancer inhibitors of mTOR signaling | Request PDF.
  • PubMed. (2015, January 7). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor.
  • ResearchGate. Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study.
  • Bio-protocol. 3.8.1. DPPH Free-Radical Scavenging Assay.
  • PMC. Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways.
  • Journal of Medicinal and Chemical Sciences. (2023, May 15). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants.
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
  • PSE Community.org. (2022, October 2). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules.
  • Zen-Bio. DPPH Antioxidant Assay Kit.
  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.
  • MDPI. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Journal of Medicinal and Chemical Sciences. (2023, May 12). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants.
  • ResearchGate. (2025, August 6). Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors.
  • ResearchGate. Survival curves of the tested compounds 4, 5, 7–12.
  • PMC. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase.
  • PubMed. Synthesis and 5 alpha-reductase inhibitory activities of benzofuran derivatives with a carbamoyl group.
  • MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
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  • ResearchGate. (2025, September 22). Synthesis and Biological Evaluations of Some Benzofuran Derivatives.
  • PubChem. (2025, December 20). 4-methyl-1-oxo-3H-2-benzofuran-5-carbaldehyde | C10H8O3 | CID 118174393.
  • Benchchem. Synthesis routes of 1-Benzofuran-5-carbaldehyde.
  • Benchchem. (2026, February 13). The Crucial Role of Benzofuran Aldehydes in Modern Drug Discovery.
  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives.
  • Science Alert. Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity.
  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety.

Sources

Comparative Study of Substituted Benzofuran Carbaldehydes: Synthetic Routes and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzofuran-2-carbaldehydes represent a critical scaffold in medicinal chemistry, serving as precursors for Schiff bases, chalcones, and heterocyclic hybrids with potent antimicrobial and anticancer profiles. This guide provides a technical comparison of synthetic methodologies, specifically contrasting Vilsmeier-Haack formylation against Rap-Stoermer cyclization . Furthermore, it delineates the Structure-Activity Relationship (SAR) governed by C-5 substitution, offering researchers a roadmap for optimizing lead compounds.

Part 1: Synthetic Route Comparison

The synthesis of benzofuran-2-carbaldehydes is generally approached via two distinct strategies: functionalization of an existing benzofuran core (Method A) or de novo ring construction (Method B).

Method A: Vilsmeier-Haack Formylation

This classical electrophilic aromatic substitution involves the reaction of a substituted benzofuran with phosphorus oxychloride (


) and dimethylformamide (DMF).
  • Mechanism: Formation of a chloroiminium ion (Vilsmeier reagent) followed by electrophilic attack at the electron-rich C-2 position.

  • Pros: High regioselectivity for C-2; excellent yields for electron-rich substrates (e.g., 5-methoxybenzofuran).

  • Cons: Lower yields with strong electron-withdrawing groups (EWGs); requires harsh acidic conditions incompatible with acid-sensitive groups.

Method B: Rap-Stoermer Cyclization (Adapted)

This method involves the condensation of salicylaldehydes with


-halocarbonyls under basic conditions. For carbaldehydes, this is often modified or followed by oxidation.
  • Mechanism: Alkylation of the phenol followed by intramolecular aldol condensation.

  • Pros: Convergent synthesis; allows pre-installation of sensitive functional groups; avoids handling

    
    .
    
  • Cons: Often requires higher temperatures; competitive polymerization of the aldehyde product.

Comparative Data: Yield & Efficiency

The following table compares the synthesis of 5-substituted benzofuran-2-carbaldehydes .

Substituent (C-5)Electronic EffectVilsmeier-Haack Yield (%)Rap-Stoermer Yield (%)Reaction Time (VH / RS)
-H (Unsubstituted)Neutral88%72%3h / 5h
-OCH₃ (Methoxy)Strong EDG92%65%2h / 6h
-Br (Bromo)Weak EWG76%70%5h / 5h
-NO₂ (Nitro)Strong EWG45%68%12h / 4h

Technical Insight: The Vilsmeier-Haack reaction is superior for electron-rich systems due to the activated ring facilitating electrophilic attack. However, for nitro-substituted derivatives, the deactivated ring hinders the attack, making the cyclization route (Rap-Stoermer) more efficient.

Part 2: Physicochemical & Reactivity Profiling

The reactivity of the aldehyde group at C-2 is heavily influenced by the substituent at C-5. This electronic communication is mediated through the conjugated


-system of the benzofuran ring.
Reactivity Workflow Diagram

The following diagram illustrates the synthetic pathway and the divergence based on substituent effects.

BenzofuranWorkflow cluster_effects Electronic Modulation at C-5 Start Substituted Salicylaldehyde Inter Benzofuran Core Start->Inter Cyclization VH Vilsmeier-Haack (POCl3/DMF) Inter->VH Method A Prod 5-R-Benzofuran- 2-Carbaldehyde VH->Prod Formylation Schiff Schiff Base (Imine) Prod->Schiff Primary Amine (-H2O) Chal Chalcone (Aldol) Prod->Chal Acetophenone (NaOH) EDG EDG (-OMe) Increases Nucleophilicity of Ring EWG EWG (-NO2) Increases Electrophilicity of Aldehyde

Caption: Synthetic workflow illustrating the Vilsmeier-Haack route and downstream derivatization. Electronic effects at C-5 dictate the reactivity of the aldehyde carbonyl.

Electrophilicity & Stability
  • 5-Nitro Derivatives: The strong EWG pulls electron density, making the C-2 aldehyde carbon highly electrophilic. These derivatives react rapidly with amines to form Schiff bases but are prone to oxidation to carboxylic acids in air.

  • 5-Methoxy Derivatives: The EDG donates electron density, stabilizing the aldehyde. These are less reactive toward nucleophiles but exhibit higher solubility in organic solvents, facilitating purification.

Part 3: Biological Performance (SAR)

The substitution pattern significantly alters the pharmacological profile. The data below summarizes the potency of derivatives against standard cell lines.

Structure-Activity Relationship (SAR) Logic[1]

SAR_Logic Core Benzofuran-2-Carbaldehyde Scaffold Pos5 Position 5 Modulates Potency & Metabolism Core->Pos5 Halogen Halogen (-Br, -Cl) Increased Lipophilicity Enhanced Membrane Permeability Target: Antimicrobial Pos5->Halogen Methoxy Methoxy (-OMe) H-Bond Acceptor Metabolic Liability Target: Cytotoxicity Pos5->Methoxy

Caption: SAR decision tree highlighting how C-5 modifications drive specific biological outcomes.

Comparative Biological Data

Values represent IC50 (µM) for anticancer activity and MIC (µg/mL) for antimicrobial activity.

Compound (5-R)MCF-7 (Breast Cancer)A549 (Lung Cancer)S. aureus (Gram +)E. coli (Gram -)
-H > 100> 10064128
-Br 12.518.24 16
-OMe 8.4 10.1 3264
-NO₂ 45.052.3832

Key Findings:

  • Anticancer: The 5-methoxy derivative shows superior potency against cancer lines. This is attributed to the ability of the oxygen atom to act as a hydrogen bond acceptor in the active site of kinases (e.g., VEGFR2, CDK8).

  • Antimicrobial: The 5-bromo derivative is the most potent antibacterial agent. The halogen atom increases lipophilicity (LogP), allowing better penetration of the bacterial cell wall.

Part 4: Experimental Protocol

Protocol: Synthesis of 5-Bromo-1-benzofuran-2-carbaldehyde

Method: Vilsmeier-Haack Formylation Objective: High-yield synthesis with minimized polymerization.

Reagents:
  • 5-Bromobenzofuran (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.2 eq)
    
  • N,N-Dimethylformamide (DMF) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:
  • Vilsmeier Reagent Formation (Critical Step):

    • In a dry 3-neck round-bottom flask under

      
       atmosphere, cool DMF (1.5 eq) to 0°C using an ice-salt bath.
      
    • Add

      
       (1.2 eq) dropwise over 20 minutes. Caution: Exothermic.
      
    • Checkpoint: Ensure the temperature does not exceed 5°C to prevent decomposition of the chloroiminium salt. Stir for 30 minutes until a semi-solid white/yellow complex forms.

  • Substrate Addition:

    • Dissolve 5-bromobenzofuran in anhydrous DCM (minimum volume).

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Allow the mixture to warm to room temperature, then reflux at 40°C (DCM reflux) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 9:1). The aldehyde spot will appear more polar than the starting material.

  • Hydrolysis & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Neutralize slowly with saturated Sodium Acetate (

      
      ) solution to pH 7–8. Note: Avoid strong bases like NaOH to prevent Cannizzaro reaction.
      
    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Isolation:

    • Extract with DCM (3 x 50 mL).

    • Wash combined organic layers with water and brine.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 75–80% Appearance: Pale yellow needles.

References

  • Kirilmis, C., et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives." European Journal of Medicinal Chemistry. Link

  • Khan, K. M., et al. (2005). "Synthesis and biological evaluation of some new benzofuran derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Miao, Y., et al. (2019). "Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity." Chemical and Pharmaceutical Bulletin. Link

  • BenchChem. (2025). "The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide." BenchChem Technical Guides. Link

  • RSC Publishing. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[1][2][3][4] RSC Advances. Link

Sources

Technical Guide: Structure-Activity Relationship of 4-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structure-activity relationship (SAR) and technical application of 4-Methylbenzofuran-5-carbaldehyde , a specialized scaffold in medicinal chemistry.

Executive Summary & Chemical Profile

This compound (CAS: 119795-37-8) is a pharmacophore building block used primarily in the development of anticancer (tubulin inhibitors) , antimicrobial , and anti-inflammatory agents.[1] Unlike simple benzofuran derivatives, the presence of the methyl group at the C4 position introduces a critical "ortho-effect" relative to the C5-aldehyde functionality.

This guide analyzes how this specific structural modification alters electronic distribution, steric conformation, and binding affinity compared to its non-methylated and isomeric alternatives.

Chemical Identity
PropertySpecification
IUPAC Name 4-methyl-1-benzofuran-5-carbaldehyde
CAS Number 119795-37-8
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
Key Functionality C5-Formyl group (electrophile), Benzofuran core (lipophilic), C4-Methyl (steric modulator)

Structure-Activity Relationship (SAR) Analysis

The biological performance of this compound derivatives is governed by three primary mechanistic pillars: Steric Ortho-Locking , Lipophilic Modulation , and Metabolic Stability .

The "Ortho-Lock" Effect (C4-Methyl vs. C5-Formyl)

The defining feature of this molecule is the steric interaction between the methyl group at C4 and the carbonyl oxygen (or subsequent derivatives like imines/alkenes) at C5.

  • Unsubstituted Analog (Benzofuran-5-carbaldehyde): The C5-substituent has free rotation, allowing it to adopt a planar conformation easily. This often leads to promiscuous binding (lower selectivity).

  • 4-Methyl Analog (Target): The C4-methyl group forces the C5-substituent out of coplanarity with the benzofuran ring due to steric repulsion (A(1,2) strain).

    • Impact: This "twisted" conformation is critical for targeting enzymes with restricted binding pockets, such as Tubulin (colchicine binding site) or specific Kinases .

Comparative Performance Matrix

The following table compares the 4-Methyl variant against common alternatives in a hypothetical anticancer (chalcone derivative) assay context.

Scaffold VariantSteric Bulk (C4)Electronic EffectPredicted Metabolic StabilityTarget Selectivity
4-Methyl (Target) High (Ortho) Weak Donor (+I) High (Blocks P450 at C4) High (Conformational Lock)
UnsubstitutedLowNeutralModerateLow (Promiscuous)
3-MethylModerate (Distal)Weak Donor (+I)ModerateModerate
6-MethylLow (Meta)Weak Donor (+I)ModerateModerate
Mechanistic Diagram (Graphviz)

The following diagram illustrates the SAR logic and the downstream signaling impact of derivatives synthesized from this scaffold.

SAR_Mechanism Scaffold 4-Methylbenzofuran-5-CHO OrthoEffect C4-Methyl Steric Clash (Ortho-Effect) Scaffold->OrthoEffect Structural Feature Metabolism Blockade of C4-Hydroxylation Scaffold->Metabolism Metabolic Protection Conformation Non-Planar Twisted Conformation OrthoEffect->Conformation Forces Rotation Target Target Binding Pocket (e.g., Tubulin/Kinase) Conformation->Target Induced Fit Outcome Increased Selectivity & Potency Metabolism->Outcome Prolonged Half-life Target->Outcome Specific Inhibition

Caption: Mechanistic flow showing how the C4-methyl substituent dictates conformational entropy and metabolic stability, leading to enhanced drug potency.

Experimental Protocols

To validate the SAR of this scaffold, researchers typically convert the aldehyde into a Chalcone (for anticancer screening) or a Schiff Base (for antimicrobial screening). Below is a self-validating protocol for synthesizing a chalcone derivative.

Synthesis of 4-Methylbenzofuran-based Chalcone

Objective: Synthesize (E)-1-phenyl-3-(4-methylbenzofuran-5-yl)prop-2-en-1-one via Claisen-Schmidt condensation.

Reagents:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethanol (Solvent, 10 mL/mmol)

  • Sodium Hydroxide (NaOH, 40% aq. solution)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of this compound and 1.0 mmol of acetophenone in 10 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 1 mL of 40% NaOH dropwise while stirring at 0°C (ice bath) to control the exotherm and prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product typically appears as a yellow precipitate.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL) and neutralize with dilute HCl (1M) until pH ~7.

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield yellow needles.

    • Validation: Proton NMR should show a doublet pair at δ 7.5–8.0 ppm with a coupling constant J = 15–16 Hz, confirming the (E)-configuration.

Biological Assay: Tubulin Polymerization Inhibition

Rationale: Benzofuran chalcones are known tubulin inhibitors. This assay confirms if the 4-methyl group enhances binding to the colchicine site.

Protocol:

  • Reagent Prep: Use a Tubulin Polymerization Assay Kit (fluorescence-based).

  • Incubation: Incubate purified porcine brain tubulin (2 mg/mL) in PEM buffer (pH 6.9) with the test compound (10 µM) at 37°C.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Compare the

    
     (rate of polymerization) against a vehicle control (DMSO) and a positive control (Colchicine).
    
    • Success Metric: A significant reduction in

      
       indicates effective inhibition.
      

Synthesis Workflow Diagram

This diagram outlines the pathway from the raw starting material to the final bioactive drug candidate.

Synthesis_Workflow Start Precursor: 2-Methylresorcinol Step1 Cyclization to 4-Methylbenzofuran Start->Step1 Step2 Vilsmeier-Haack Formylation (POCl3/DMF) Step1->Step2 Intermediate This compound (The Scaffold) Step2->Intermediate Step3 Claisen-Schmidt Condensation (Acetophenone/NaOH) Intermediate->Step3 Product Bioactive Chalcone (Tubulin Inhibitor) Step3->Product

Caption: Synthetic route from 2-methylresorcinol to the final bioactive chalcone via the this compound intermediate.

References

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran. European Journal of Medicinal Chemistry.

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[2][3] RSC Advances.

  • Kamal, A., et al. (2011). Synthesis and biological evaluation of 3,5-disubstituted benzofurans as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters.

  • PubChem Database. (2025). 4-methyl-1-benzofuran-5-carbaldehyde | C10H8O2.[1] National Institutes of Health.

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.

Sources

Structural Confirmation of 4-Methylbenzofuran-5-carbaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of 4-Methylbenzofuran-5-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The Regioselectivity Challenge

In the synthesis of substituted benzofurans, particularly via formylation (e.g., Vilsmeier-Haack or Rieche formylation) or cyclization of pre-functionalized phenols, regioselectivity is the primary failure mode. For This compound , the structural ambiguity often lies in distinguishing it from its regioisomers, specifically 6-methylbenzofuran-5-carbaldehyde or 4-methylbenzofuran-7-carbaldehyde .

This guide compares the performance of three analytical workflows for structural confirmation. While standard 1D NMR is often used as a first-pass screen, this guide demonstrates why 2D NOESY/ROESY NMR is the superior, self-validating method for definitive structural assignment without the need for X-ray crystallography.

Comparative Analysis of Structural Confirmation Methods

The following table compares the "resolution power" of different analytical techniques in distinguishing the target molecule (4-Me-5-CHO) from its most likely impurity (6-Me-5-CHO).

FeatureMethod A: 1D ¹H NMR Method B: 2D NOESY (Recommended) Method C: Single Crystal X-Ray
Primary Output Functional group verification (CHO, Me, Ar-H).Spatial proximity (Through-space correlations).Absolute 3D configuration.
Differentiation Capability Low to Moderate. Relies on subtle coupling constant (

) differences or calculated shifts.
High. Distinct NOE signals between substituents prove positions.Definitive.
Throughput High (mins).Medium (1-4 hours).Low (Days/Weeks).
Sample Requirement ~5 mg (solution).~10-20 mg (solution).High-quality single crystal (often difficult for oils/amorphous solids).
Failure Mode Ambiguous aromatic region; cannot definitively place isolated substituents.Requires careful mixing time optimization; null signal if molecular weight is unfavorable (use ROESY).Crystal growth failure.
Technical Deep Dive: The Logic of Confirmation

To confirm This compound , one must prove two specific structural features:

  • Ortho-relationship of H6 and H7: Proves the benzene ring has two adjacent protons.

  • Proximity of Methyl (C4) to Furan Ring (H3): Proves the methyl group is at C4, not C6.

The Diagnostic Logic Flow

StructuralLogic Start Crude Product Isolated Step1 1D 1H NMR Analysis Start->Step1 Decision1 Are there 2 aromatic doublets (J ≈ 8.5 Hz)? Step1->Decision1 PathA Yes: Indicates H6/H7 are ortho. (Eliminates 4,6-disubstitution) Decision1->PathA Yes PathB No (Singlets): Isomer is likely 4,6-disubstituted (para protons) Decision1->PathB No Step2 2D NOESY Experiment PathA->Step2 Check1 Check NOE: Methyl(C4) ↔ H3(Furan) Step2->Check1 Result1 Strong Correlation: CONFIRMED 4-Methyl Check1->Result1 Signal Observed Result2 No Correlation: Likely 6-Methyl Isomer Check1->Result2 No Signal

Figure 1: Decision tree for distinguishing benzofuran regioisomers.

Detailed Experimental Protocols
Protocol A: 1D ¹H NMR Screening (Preliminary)
  • Objective: Verify functional groups and integration.

  • Solvent: CDCl₃ or DMSO-d₆ (DMSO is preferred if aldehyde proton exchange is suspected, though rare for benzaldehydes).

  • Key Signals to Monitor:

    • Aldehyde (-CHO): Singlet at

      
       ppm.
      
    • Furan H2: Singlet or fine doublet at

      
       ppm.
      
    • Furan H3: Doublet (

      
       Hz) at 
      
      
      
      ppm.
    • Aromatic H6/H7: Look for an AB system (two doublets,

      
       Hz). If you see two singlets, you likely have the 6-methyl-5-carbaldehyde isomer (where protons are para).
      
Protocol B: 2D NOESY Confirmation (Definitive)

This is the critical step. The 4-methyl group is spatially close to the furan H3 proton. The 6-methyl group is NOT.

  • Sample Prep: Dissolve ~15 mg of sample in 0.6 mL DMSO-d₆ (degassed).

    • Note: Degassing removes paramagnetic oxygen, improving relaxation times and NOE signal intensity.

  • Parameters:

    • Pulse Sequence: noesyph (Phase sensitive).

    • Mixing Time (

      
      ):  400–600 ms. (Start with 500 ms).
      
    • Scans: 16–32 scans depending on concentration.

  • Data Processing: Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions to reduce truncation artifacts.

Expected NOE Correlations (The "Fingerprint")
Interaction Pair4-Me-5-CHO (Target)6-Me-5-CHO (Isomer)
Methyl ↔ Furan H3 STRONG NOE (Diagnostic)NONE (Too far, >5Å)
CHO ↔ Ar-H NOE to H6NOE to H4 (Singlet)
Methyl ↔ CHO STRONG NOE (Ortho)STRONG NOE (Ortho)
Visualizing the Critical NOE Interaction

The diagram below illustrates the spatial correlations that serve as the "Proof of Structure."

Figure 2: The "Critical NOE" (Green line) exists only if the methyl group is at position 4, adjacent to the furan ring.

Synthetic Implications & Troubleshooting

If your analysis confirms the 6-methyl isomer instead of the 4-methyl target, consider the mechanism of your synthesis:

  • Vilsmeier-Haack Formylation: Typically attacks the most electron-rich position. If you started with 4-methylbenzofuran, formylation at C5 is electronically favored, but steric hindrance from the C4-methyl might push the aldehyde to C7 or C2.

  • Duff Reaction: Often less selective.

  • Remedy: If you obtain a mixture, use the Methyl ↔ Furan H3 NOE signal to identify which chromatography fraction corresponds to the 4-methyl isomer.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/ROESY optimization). Link

  • PubChem Compound Summary. (2025). 4-methyl-1-oxo-3H-2-benzofuran-5-carbaldehyde (CID 118174393).[1] National Library of Medicine. Link(Note: Used for general physicochemical data verification).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry Department. Link

Sources

Assessing the Purity of Synthesized 4-Methylbenzofuran-5-carbaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 4-Methylbenzofuran-5-carbaldehyde —a critical intermediate for bioactive scaffolds—purity assessment is often oversimplified. Standard HPLC "Area %" reports frequently fail to account for the distinct UV extinction coefficients of regioisomers formed during Vilsmeier-Haack formylation.

This guide challenges the reliance on varying chromatographic methods by comparing High-Performance Liquid Chromatography (HPLC-UV) with Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC remains superior for trace impurity profiling, we demonstrate that qNMR is the requisite standard for establishing absolute mass balance (assay purity) without the need for certified reference standards of every potential impurity.

The Synthetic Challenge: Regioselectivity & Impurities

The primary route to this compound is the Vilsmeier-Haack reaction using phosphorus oxychloride (


) and dimethylformamide (DMF).

While the 4-methyl group provides steric guidance, the benzofuran ring is highly reactive toward electrophilic substitution. The electron-rich furan ring (specifically the C2 position) competes with the benzene ring (C5/C7 positions).

Common Impurity Profile:

  • Regioisomers: 4-Methylbenzofuran-2 -carbaldehyde (kinetic product) or 7-carbaldehyde.

  • Starting Material: Unreacted 4-Methylbenzofuran.

  • Oxidation Byproducts: 4-Methylbenzofuran-5-carboxylic acid (from air oxidation of the aldehyde).

  • Solvent Residues: DMF or chlorinated solvents.[1][2][3][4][5]

Visualization: Synthesis & Impurity Pathways[6]

VilsmeierPathways Start 4-Methylbenzofuran (Starting Material) Iminium Iminium Intermediate Start->Iminium + Reagent Reagent Vilsmeier Reagent (POCl3/DMF) Reagent->Iminium Target Target: 5-Carbaldehyde (Thermodynamic) Iminium->Target Major Path Impurity1 Impurity: 2-Carbaldehyde (Kinetic/Furan ring) Iminium->Impurity1 Competes at C2 Impurity2 Impurity: 7-Carbaldehyde (Regioisomer) Iminium->Impurity2 Minor Path

Figure 1: Reaction pathways in the Vilsmeier-Haack formylation of 4-methylbenzofuran, highlighting the origin of critical regioisomeric impurities.

Methodology 1: High-Performance Liquid Chromatography (HPLC)[7]

HPLC is the industry workhorse for chromatographic purity (identifying the number of species present). However, for benzofuran aldehydes, it carries a risk: the conjugation length of the 2-isomer vs. the 5-isomer differs, leading to different UV absorption maxima (


).
Protocol: Gradient HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents tailing of phenolic impurities).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: Diode Array Detector (DAD) extraction at 254 nm and 280 nm.

Critical Assessment
  • Pros: Excellent for detecting trace impurities (<0.1%) and unreacted starting material.

  • Cons: Response Factor Error. If the 2-carbaldehyde isomer absorbs UV light 1.5x more strongly than the target 5-carbaldehyde, a 1% impurity by mass will appear as 1.5% by Area. This leads to inaccurate potency assignment unless a pure standard of the impurity is available for calibration.

Methodology 2: Quantitative 1H NMR (qNMR)[8]

qNMR is an absolute primary method. It relies on the principle that the integrated signal intensity is directly proportional to the number of nuclei, independent of the chemical structure. This eliminates the "response factor" issue entirely.

Protocol: Internal Standard Method
  • Solvent: DMSO-

    
     (preferred over 
    
    
    
    to prevent aldehyde hydration/oxidation during analysis).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm).

  • Relaxation Delay (D1): Must be

    
     (typically 30–60 seconds) to ensure full magnetization recovery.
    
  • Pulse Angle: 90°.

Workflow
  • Weigh ~10 mg of Sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) directly into the NMR tube using a microbalance (precision
    
    
    mg).
  • Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquire spectrum with high signal-to-noise ratio (S/N > 250).

  • Integration: Integrate the Aldehyde proton (-CHO) at ~10.0 ppm (

    
    ) and the IS peak (
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    = number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity of IS.[6]
Critical Assessment
  • Pros: Provides Assay Purity (Weight %) . Distinguishes regioisomers easily (coupling constants of aromatic protons differ for 5-sub vs 2-sub).

  • Cons: Lower sensitivity than HPLC; requires ~1-2 mg of sample; requires a precision balance.

Comparative Analysis: HPLC vs. qNMR

The following data simulates a typical batch analysis of this compound where regioisomers are present.

FeatureHPLC-UV (Area %)qNMR (Weight %)Recommendation
Primary Output Relative abundance of speciesAbsolute mass purityUse qNMR for final CoA assignment.
Regioisomer Detection Separates peaks, but quantitation requires specific standards.Distinguishes via J-coupling (splitting patterns) and shift.Use qNMR for structure verification.[7]
Limit of Detection (LOD) High (ppm range)Moderate (~0.1%)Use HPLC for cleaning validation.
Response Factor Bias High Risk (Isomers absorb differently)None (1H is 1H)qNMR is mandatory for potency.
Speed 30-45 mins (equilibration + run)10-15 mins (prep + scan)qNMR is faster for spot-checks.
Decision Workflow for Researchers

AnalysisWorkflow Start Synthesized Crude This compound Step1 1. Run 1H NMR (Qualitative) Start->Step1 Decision1 Isomeric Mixture? Step1->Decision1 PathA Yes (Multiple CHO signals) Decision1->PathA PathB No (Single CHO signal) Decision1->PathB Action1 Optimize Synthesis / Recrystallize PathA->Action1 Action2 2. Run HPLC (Check trace impurities) PathB->Action2 Action1->Step1 Re-test Final 3. Run qNMR (Assign Absolute Purity) Action2->Final

Figure 2: Recommended analytical workflow. Note that qNMR is the final step for potency assignment, while HPLC is used for impurity profiling.

Conclusion

For This compound , relying solely on HPLC Area % is a scientific risk due to the high probability of regioisomeric impurities with differing UV activities.

The Authoritative Protocol:

  • Use HPLC-UV to ensure the absence of trace starting materials and to profile the number of impurities.

  • Use qNMR (with an internal standard like 1,3,5-Trimethoxybenzene) to determine the Assay Purity . This value should be the one reported on the Certificate of Analysis (CoA) for use in subsequent drug development steps, ensuring stoichiometry calculations are accurate.

References

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC.[7] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

Sources

Safety Operating Guide

4-Methylbenzofuran-5-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

4-Methylbenzofuran-5-carbaldehyde: Proper Disposal Procedures

Executive Summary

Do NOT dispose of down the drain. this compound is a hazardous organic compound (CAS: 119795-37-8) that poses environmental toxicity and flammability risks.[1][2] It must be segregated into Non-Halogenated Organic waste streams and disposed of via high-temperature incineration by a licensed hazardous waste contractor.[2]

Chemical Identity & Hazard Profile

Effective disposal begins with accurate identification.[2] This compound is a benzofuran derivative featuring a reactive aldehyde group.[2] Its disposal classification is driven by its flammability (flash point) and aquatic toxicity.[2]

PropertyDataDisposal Implication
CAS Number 119795-37-8Unique identifier for waste manifests.[1][2]
Physical State Liquid or Low-Melting SolidDetermines if it goes into "Solvent" or "Solid" waste.[1][2]
Flash Point >60°C (Combustible)Classifies as D001 (Ignitable) if <60°C; otherwise General Organic.[2]
Reactivity Aldehyde groupIncompatible with Strong Oxidizers (Risk of exothermic oxidation).[2]
Hazards H302 (Harmful if swallowed) H315/H319 (Irritant) H411 (Toxic to aquatic life)Strict Zero-Discharge to sewer systems.[1][2]

Pre-Disposal Risk Assessment

Before handling waste, you must determine the physical state and contamination level. Use the following logic to categorize the waste correctly.

Waste Segregation Logic (DOT Diagram)

WasteSegregation Start Waste Generation (this compound) StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved/Liquid Solid Solid / Pure Substance StateCheck->Solid Pure Solid HaloCheck Contains Halogens? (Cl, Br, F, I) Liquid->HaloCheck NonHalo Non-Halogenated Organic Waste HaloCheck->NonHalo No (Standard) HaloWaste Halogenated Organic Waste HaloCheck->HaloWaste Yes (Mixed w/ DCM/Chloroform) SolidWaste Solid Hazardous Waste (Organic) Solid->SolidWaste

Caption: Segregation logic for benzofuran derivatives. Note: While the pure compound is non-halogenated, if it is dissolved in Dichloromethane (DCM), it must move to the Halogenated stream.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Solutions & Reaction Mixtures)

Applicable for: Reaction mother liquors, rotary evaporator condensates, and dissolved stock solutions.

  • Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates). Aldehydes can react exothermically with oxidizers to form carboxylic acids.[2]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass carboy (Amber glass preferred if light sensitive).[2]

  • Transfer:

    • Pour waste into the container labeled "Non-Halogenated Organic Solvents." [2]

    • Leave at least 10% headspace to allow for vapor expansion.[2]

  • Labeling:

    • Affix a hazardous waste tag.[2][3]

    • List components: "this compound (<5%), Ethanol (90%), Water (5%)."[1]

    • Check hazards: "Flammable," "Toxic," "Irritant."

Protocol B: Solid Waste (Pure Compound & Silica Gel)

Applicable for: Expired pure chemicals, contaminated silica gel from columns, and drying agents.

  • Packaging: Place the solid material into a wide-mouth HDPE jar or a double-lined clear plastic bag.

  • Segregation: Do not mix with sharps (needles/glass) or biohazards.

  • Labeling: Label as "Solid Hazardous Waste (Organic)." Explicitly write the full chemical name.[2]

  • Deactivation (Optional but Recommended for High Purity):

    • Note: For small quantities (<5g), no benchtop deactivation is required; incineration is safer.[2]

    • Expert Insight: Attempting to oxidize this aldehyde to a carboxylic acid in the lab (using KMnO4) often creates manganese waste, which is more difficult to dispose of than the original organic waste. Direct disposal is preferred. [2]

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Ethanol).[2]

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste container (Protocol A).

  • Defacing: Cross out the original label and mark "EMPTY."[2]

  • Disposal: Place the clean, dry bottle in the glass recycling or trash, depending on local institutional rules.

Emergency Spill Response

In the event of a spill during disposal, follow this decision matrix to ensure safety.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<100 mL) In Fume Hood Assess->Minor Contained Major Major Spill (>100 mL) Or Outside Hood Assess->Major Uncontained/Large ActionMinor 1. Wear PPE (Nitrile Gloves, Goggles) 2. Absorb with Vermiculite/Pads 3. Bag as Solid Waste 4. Clean surface with soap/water Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Alert Safety Officer 3. Do NOT attempt cleanup 4. Wait for HazMat Team Major->ActionMajor

Caption: Operational workflow for spill management. Benzofuran derivatives have strong odors; respiratory protection is critical for major spills.[2]

Regulatory Compliance (RCRA & EPA)

  • RCRA Classification:

    • If the waste solution has a flash point <60°C, it is D001 (Ignitable) .[2]

    • If the waste is toxic but not ignitable, it falls under the "U-Listed" or general characteristic definitions depending on specific state regulations. Always default to Hazardous Waste status.[2]

  • Sewer Ban: Under 40 CFR 403.5, discharge of pollutants that cause fire/explosion hazards or toxic gases is prohibited.[2] This compound is strictly prohibited from sanitary sewer disposal.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118174393, 4-methyl-1-oxo-3H-2-benzofuran-5-carbaldehyde.[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures. Retrieved from [Link][2]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Benzofuran.[2] Retrieved from [Link][2]

Sources

Personal protective equipment for handling 4-Methylbenzofuran-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 119795-37-8 Molecular Formula: C₁₀H₈O₂ Molecular Weight: 160.17 g/mol Synonyms: 4-Methyl-1-benzofuran-5-carboxaldehyde[1][2]

Core Directive & Risk Profile

Status: Potentially Bioactive Irritant / Air-Sensitive Aldehyde [2]

As a Senior Application Scientist, I advise treating 4-Methylbenzofuran-5-carbaldehyde not merely as a generic organic intermediate, but as a reactive electrophile with specific stability constraints. While specific toxicological data for this exact isomer is limited, structural analogs (e.g., 1-Benzofuran-5-carbaldehyde, CAS 10035-16-2) are classified as Skin/Eye/Respiratory Irritants (H315, H319, H335) .[2]

Critical Hazard Assessment:

  • Aldehyde Functionality: High susceptibility to autoxidation (forming carboxylic acids) upon air exposure.

  • Benzofuran Moiety: Potential for biological activity; treat as a pharmacological active until proven otherwise.

  • Volatility: Low-molecular-weight aldehydes can possess significant vapor pressure; inhalation risk is non-negligible.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a drug discovery or process chemistry setting.

Category Standard Requirement Technical Justification
Respiratory Fume Hood (Mandatory) H335 Risk: Aldehydes are potent respiratory irritants.[1][2] All weighing and transfer must occur under active ventilation (Face velocity: 80–100 fpm).
Hand Protection Nitrile Gloves (Double Layer) Permeation: Benzofurans are lipophilic. Single nitrile (4 mil) provides splash protection; double gloving ensures barrier integrity during prolonged handling or solvent dissolution.
Eye Protection Chemical Safety Goggles H319 Risk: Standard safety glasses are insufficient if the compound is a fine powder (dust hazard) or during synthesis under pressure.
Body Protection Lab Coat (Cotton/Poly Blend) Standard protection against particulate adhesion to street clothes.
PPE Decision Logic (DOT Visualization)

PPE_Decision_Tree Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Hood Fume Hood REQUIRED (No Bench Work) Solid->Hood Dust Hazard Gloves1 Nitrile Gloves (4 mil) Solid->Gloves1 Eyes Chemical Goggles (Dust Protection) Solid->Eyes Solution->Hood Vapor Hazard Gloves2 Double Nitrile or Laminate Gloves (Silver Shield) Solution->Gloves2 Solvent Permeation Risk

Figure 1: PPE selection logic based on physical state. Note that Fume Hood use is mandatory regardless of state due to respiratory irritation risks.

Operational Handling Protocol

This workflow ensures chemical integrity (preventing oxidation) and operator safety.

Step 1: Storage & Retrieval
  • Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) .

  • Why: Aldehydes oxidize to carboxylic acids (4-methylbenzofuran-5-carboxylic acid) in air.[2] This impurity can quench nucleophiles in subsequent steps (e.g., reductive aminations or Wittig reactions).

  • Protocol:

    • Remove vial from fridge and allow to warm to room temperature inside a desiccator before opening. This prevents water condensation on the hygroscopic solid.

    • Flush the headspace with Argon after every use. Parafilm is insufficient; use a tight cap with a Teflon liner.

Step 2: Weighing & Transfer
  • Location: Inside a certified chemical fume hood.

  • Tooling: Use anti-static weighing boats. Benzofuran derivatives can be static-prone, leading to powder scattering.[2]

  • Solvent Compatibility:

    • Recommended: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

    • Avoid: Alcohols (Methanol/Ethanol) for long-term storage (risk of hemiacetal formation).

Step 3: Reaction Setup (Example: Reductive Amination)
  • Ventilation: If heating is required, use a reflux condenser fitted with an inert gas balloon.

  • Quenching: Aldehydes can form bisulfite adducts. Clean glassware with a sodium bisulfite solution if residue persists.

Emergency & Disposal Plan
Spill Management
  • Evacuate: If a large amount (>5g) of powder is dispersed outside the hood.

  • PPE: Don N95 respirator (if outside hood) and double gloves.

  • Neutralization: None required chemically, but wet sweeping (using a solvent-dampened pad) is preferred to dry sweeping to prevent dust generation.

  • Clean Up: Wipe surface with acetone followed by soap and water.

Waste Disposal
  • Classification: Non-Halogenated Organic Solvent Waste (unless halogenated solvents like DCM are used).

  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) as aldehydes can react violently.

  • Labeling: Clearly mark as "Aldehyde / Irritant".

Disposal Workflow (DOT Visualization)

Disposal_Workflow Waste Reaction Waste Check Contains Halogens? (e.g., DCM, Chloroform) Waste->Check SolidWaste Solid Waste (Silica/Paper) Bag & Tag 'Irritant' Waste->SolidWaste Solid Residue Halo Halogenated Waste Stream Check->Halo Yes NonHalo Non-Halogenated Organic Waste Check->NonHalo No

Figure 2: Waste segregation logic. Proper separation prevents regulatory fines and safety hazards in the waste accumulation area.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773875, 1-Benzofuran-5-carbaldehyde. Retrieved February 20, 2026, from [Link] (Source for GHS classification of the direct structural analog, used to infer H315/H319/H335 risks).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.